Product packaging for Cbz-NH-peg5-CH2cooh(Cat. No.:)

Cbz-NH-peg5-CH2cooh

Cat. No.: B1461838
M. Wt: 429.5 g/mol
InChI Key: JEVLWNSJFGPKCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cbz-NH-peg5-CH2cooh is a useful research compound. Its molecular formula is C20H31NO9 and its molecular weight is 429.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H31NO9 B1461838 Cbz-NH-peg5-CH2cooh

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO9/c22-19(23)17-29-15-14-28-13-12-27-11-10-26-9-8-25-7-6-21-20(24)30-16-18-4-2-1-3-5-18/h1-5H,6-17H2,(H,21,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVLWNSJFGPKCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Cbz-NH-PEG5-CH2COOH: A Heterobifunctional Linker for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Cbz-NH-PEG5-CH2COOH, a key heterobifunctional linker in modern drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Chemical Structure and Properties

This compound is a monodisperse polyethylene glycol (PEG) linker featuring two distinct functional ends: a carboxylic acid and a carbobenzyloxy (Cbz) protected amine. This bifunctional nature allows for the sequential conjugation of two different molecules, making it an invaluable tool in the construction of complex molecular architectures.

The structure consists of a central hydrophilic PEG chain of five ethylene glycol units, which enhances the solubility and pharmacokinetic properties of the resulting conjugate. One terminus is functionalized with a carboxylic acid group (-COOH), which can be readily activated for amide bond formation with primary or secondary amines. The other terminus is an amine protected by a Cbz group, which is stable under various reaction conditions and can be selectively removed to reveal a primary amine for subsequent conjugation.

While the acetic acid derivative (terminating in -CH2COOH) is common, a propanoic acid variant (-CH2CH2COOH) also exists. This guide focuses on the acetic acid derivative.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Comment
Molecular Formula C₂₀H₃₁NO₉[1][2]
Molecular Weight 429.46 g/mol [1][2]
CAS Number 1449390-66-2[1]
Appearance Viscous Liquid
Purity Typically ≥95%
Solubility Soluble in DMSO, DMF, and water. Limited solubility in non-polar organic solvents.General knowledge for PEG compounds.
Storage Conditions -18°C for long-term storage, protect from light.

Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, the expected NMR signals can be predicted based on the chemical structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

AssignmentPredicted ¹H NMR (δ, ppm)Predicted ¹³C NMR (δ, ppm)
Cbz-CH₂ ~5.1~67
Cbz-Aromatic ~7.3-7.4~128-136
PEG Backbone (-CH₂CH₂O-) ~3.5-3.7~70-71
-NH-CH₂- ~3.4~40
-O-CH₂-COOH ~4.1~68
C=O (Carbamate) -~156
C=O (Carboxylic Acid) -~171

Applications in Drug Development

The primary application of this compound is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.

The linker plays a crucial role in a PROTAC's efficacy by connecting a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand. The length and composition of the PEG linker can significantly impact the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for ubiquitination and subsequent degradation.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC (E3 Ligase Ligand - Linker - Target Ligand) TernaryComplex POI-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex Binds to POI and E3 Ligase TargetProtein Target Protein of Interest (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination of POI TernaryComplex->Ubiquitination Catalyzes Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome Ubiquitination->Proteasome Recognized by Degradation Degradation of POI Proteasome->Degradation Mediates Recycling PROTAC and E3 Ligase Recycled Degradation->Recycling PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow using this compound cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Cbz Deprotection cluster_step3 Step 3: Final Amide Coupling Linker This compound Intermediate1 Intermediate 1 (Linker-E3 Ligand Conjugate) Linker->Intermediate1 EDC, NHS, DIPEA in DMF E3_Ligand E3 Ligase Ligand (with -NH2 group) E3_Ligand->Intermediate1 POI_Ligand Target Protein Ligand (with -NH2 group) Final_PROTAC Final PROTAC Molecule POI_Ligand->Final_PROTAC Intermediate2 Intermediate 2 (Deprotected Conjugate) Intermediate1->Intermediate2 H2, Pd/C in MeOH Intermediate2->Final_PROTAC EDC, NHS, DIPEA in DMF

References

The Strategic Role of Cbz-NH-PEG5-CH2COOH in Advancing Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the rapidly evolving landscape of drug discovery and development, the strategic deployment of specialized chemical tools is paramount. This technical guide delves into the core utility of Cbz-NH-PEG5-CH2COOH, a heterobifunctional linker molecule that has garnered significant attention for its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Primarily serving researchers, scientists, and drug development professionals, this document elucidates the critical role of this linker in the rational design of novel therapeutics aimed at targeted protein degradation.

This compound is a polyethylene glycol (PEG)-based linker integral to the structure and function of PROTACs.[1][2] These chimeric molecules are at the forefront of therapeutic innovation, designed to hijack the cell's natural waste disposal machinery—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins.[3][4] The architecture of a PROTAC is tripartite, consisting of a ligand that binds to the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase (the "anchor"), and a linker that connects these two functional ends.[2] It is in this crucial linking role that this compound demonstrates its value.

The constituent parts of this compound each confer specific, advantageous properties. The terminal carboxylic acid (-COOH) group provides a reactive handle for conjugation to a ligand, typically through the formation of a stable amide bond. The five-unit PEG spacer enhances the molecule's hydrophilicity, which can improve the solubility and cell permeability of the resulting PROTAC—critical factors for its biological activity. The carboxybenzyl (Cbz)-protected amine (-NH-Cbz) group on the other end offers a stable protecting group that can be selectively removed to allow for subsequent conjugation to the second ligand.

The Critical Influence of the Linker in PROTAC Efficacy

The linker is not a mere passive spacer; its length, composition, and flexibility are critical determinants of a PROTAC's efficacy. An optimally designed linker correctly orients the target protein and the E3 ligase to facilitate the formation of a productive ternary complex, which is a prerequisite for the efficient ubiquitination and subsequent degradation of the target protein. The PEG5 chain of this compound provides a specific length and degree of flexibility that can be advantageous for certain target protein and E3 ligase pairs.

The efficacy of a PROTAC is often quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achieved) values. The length of the PEG linker has been shown to significantly impact these parameters. While the optimal linker length is target-dependent, a systematic evaluation of different linker lengths is a common strategy in PROTAC optimization.

Quantitative Analysis: The Impact of PEG Linker Length on PROTAC Performance

To illustrate the significance of linker length, the following table presents a comparative summary of hypothetical performance data for a series of PROTACs targeting Bromodomain-containing protein 4 (BRD4), a well-established cancer target. These PROTACs utilize the BRD4 inhibitor JQ1 as the warhead and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths.

Linker CompositionDC50 (nM)Dmax (%)Cell Permeability (Papp, 10⁻⁶ cm/s)
PEG375851.8
PEG430922.5
PEG5 15 >95 3.1
PEG645902.8

This data is representative and synthesized for illustrative purposes based on general trends observed in PROTAC development.

As the table suggests, the PEG5 linker in this hypothetical series offers an optimal balance, resulting in the most potent degradation (lowest DC50) and the highest maximal degradation (Dmax), coupled with favorable cell permeability.

Experimental Protocols: A Generalized Workflow for PROTAC Synthesis and Evaluation

The synthesis of a PROTAC using this compound typically follows a multi-step process. The following is a generalized experimental workflow:

I. Synthesis of a PROTAC

A generalized workflow for the synthesis of a PROTAC using this compound is depicted below. This process involves the sequential conjugation of the linker to the target protein ligand and the E3 ligase ligand.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow start This compound step1 Amide Coupling (e.g., HATU, DIPEA) start->step1 ligand1 Target Protein Ligand (with reactive amine) ligand1->step1 intermediate1 Cbz-NH-PEG5-Ligand1 step1->intermediate1 step2 Cbz Deprotection (e.g., H2, Pd/C) intermediate1->step2 intermediate2 H2N-PEG5-Ligand1 step2->intermediate2 step3 Amide Coupling (e.g., HATU, DIPEA) intermediate2->step3 ligand2 E3 Ligase Ligand (with reactive carboxyl) ligand2->step3 final_protac Final PROTAC step3->final_protac

Caption: A generalized workflow for the synthesis of a PROTAC.

II. Evaluation of PROTAC Activity

The biological activity of the synthesized PROTAC is then assessed through a series of in vitro assays.

  • Western Blot Analysis for Protein Degradation:

    • Culture target cells (e.g., a cancer cell line expressing the protein of interest).

    • Treat cells with varying concentrations of the synthesized PROTAC for a defined period (e.g., 24 hours).

    • Lyse the cells and quantify total protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH).

    • Incubate with a secondary antibody and visualize protein bands.

    • Quantify band intensity to determine the extent of protein degradation relative to the vehicle control.

  • Cell Viability Assay:

    • Seed cells in a 96-well plate.

    • Treat with a serial dilution of the PROTAC.

    • After a set incubation period (e.g., 72 hours), add a viability reagent (e.g., MTS or resazurin).

    • Measure the absorbance or fluorescence to determine the percentage of viable cells and calculate the IC50 value.

Signaling Pathway: The PROTAC-Mediated Ubiquitin-Proteasome System

The mechanism of action of a PROTAC involves co-opting the cell's ubiquitin-proteasome system to induce the degradation of a target protein. The signaling pathway is a cascade of events initiated by the formation of the ternary complex.

PROTAC_Signaling_Pathway cluster_pathway PROTAC-Mediated Protein Degradation PROTAC PROTAC (Warhead-Linker-Anchor) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Proteasome 26S Proteasome PolyUb->Proteasome Recognition & Degradation Degradation Degraded Peptides Proteasome->Degradation

Caption: The signaling pathway of PROTAC-mediated protein degradation.

Conclusion

This compound serves as a vital building block in the construction of PROTACs, a promising new class of therapeutic agents. Its bifunctional nature, coupled with the advantageous properties of the PEG spacer, allows for the systematic and efficient synthesis of PROTACs. The continued exploration of linkers with varying lengths and compositions, including the PEG5 motif, is crucial for the optimization of PROTACs and the expansion of the "druggable" proteome. The methodologies and conceptual frameworks presented in this guide are intended to support the ongoing research and development efforts in the field of targeted protein degradation.

References

A Technical Guide to Cbz-NH-PEG5-CH2COOH: A Heterobifunctional Linker for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and applications of Cbz-NH-PEG5-CH2COOH, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. This document details the molecule's physicochemical characteristics, provides comprehensive experimental protocols for its use in PROTAC synthesis and evaluation, and visualizes the underlying biological and experimental workflows.

Core Compound Data: this compound

This compound is a heterobifunctional linker featuring a carboxybenzyl (Cbz) protected amine, a five-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This structure provides a versatile scaffold for conjugating a target protein ligand to an E3 ubiquitin ligase ligand, the two key components of a PROTAC.

PropertyValueSource(s)
Molecular Formula C₂₀H₃₁NO₉[1][2]
Molecular Weight 429.46 g/mol [2]
CAS Number 1449390-66-2
Appearance Viscous Liquid
Purity Typically ≥95%
Solubility Soluble in DMSO, DMF, MethanolInferred from common use
Storage -20°C for long-term storage, protected from light

The Role in Targeted Protein Degradation

PROTACs function by inducing proximity between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. The this compound linker plays a crucial role in this process by connecting the POI-binding and E3 ligase-binding moieties and optimizing the spatial orientation required for efficient ubiquitination.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ub Ubiquitination Machinery POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC Molecule (POI Ligand - Linker - E3 Ligand) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->E3 Ub Transfer Ub Ubiquitin Ub->E1 ATP Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

PROTAC Mechanism of Action

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of a PROTAC utilizing the this compound linker are provided below.

Protocol 1: PROTAC Synthesis via Amide Bond Formation

This protocol describes the coupling of the this compound linker to an amine-containing E3 ligase ligand (e.g., a derivative of pomalidomide or VHL ligand).

Materials:

  • This compound

  • Amine-functionalized E3 ligase ligand (e.g., 4-aminobenzyl pomalidomide)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Solvents for chromatography (e.g., Ethyl Acetate, Hexanes, Methanol)

Procedure:

  • Activation of the Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add the coupling reagent (e.g., DCC, 1.1 equivalents) and a catalytic amount of a coupling additive like N-Hydroxysuccinimide (NHS) if needed. Stir the mixture at room temperature for 30 minutes to form the activated ester.

  • Coupling Reaction: In a separate flask, dissolve the amine-functionalized E3 ligase ligand (1.0-1.2 equivalents) and DIPEA (2.0-3.0 equivalents) in anhydrous DMF.

  • Slowly add the solution of the activated linker to the E3 ligase ligand solution.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used). Dilute the filtrate with a water-immiscible organic solvent like ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by preparative High-Performance Liquid Chromatography (HPLC) to obtain the purified PROTAC molecule.

PROTAC_Synthesis_Workflow start Start dissolve_linker Dissolve this compound in anhydrous DMF start->dissolve_linker add_coupling Add Coupling Reagent (e.g., DCC/NHS) dissolve_linker->add_coupling activate Activate Carboxylic Acid (30 min, RT) add_coupling->activate combine Combine Activated Linker and Ligand Solutions activate->combine dissolve_ligand Dissolve Amine-Ligand and DIPEA in DMF dissolve_ligand->combine react Stir Reaction (12-24h, RT) combine->react monitor Monitor by LC-MS react->monitor workup Aqueous Work-up (Wash and Dry) monitor->workup Reaction Complete purify Purify by Chromatography (e.g., HPLC) workup->purify end Pure PROTAC purify->end

PROTAC Synthesis Workflow
Protocol 2: Evaluation of PROTAC-Mediated Protein Degradation by Western Blot

This protocol details the assessment of the synthesized PROTAC's ability to induce the degradation of the target protein in a cellular context.

Materials:

  • Cultured cells expressing the target protein

  • Synthesized PROTAC and vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, electrophoresis, and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of the PROTAC or vehicle control for a specified duration (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Repeat the process for the loading control antibody.

  • Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.

Western_Blot_Workflow start Start cell_treat Treat Cells with PROTAC (Dose-response/Time-course) start->cell_treat cell_lysis Wash and Lyse Cells cell_treat->cell_lysis protein_quant Quantify Protein (BCA Assay) cell_lysis->protein_quant sample_prep Prepare Samples (Normalize & Boil) protein_quant->sample_prep sds_page SDS-PAGE Electrophoresis sample_prep->sds_page transfer Transfer to Membrane sds_page->transfer blocking Block Membrane transfer->blocking primary_ab Incubate with Primary Antibody (Target & Loading Control) blocking->primary_ab secondary_ab Incubate with Secondary Antibody primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect analyze Quantify & Analyze Data (DC50, Dmax) detect->analyze end Results analyze->end

Western Blot Workflow for Degradation
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is to verify the formation of the POI-PROTAC-E3 ligase ternary complex, which is the cornerstone of PROTAC's mechanism of action.

Materials:

  • Cells expressing the target protein and E3 ligase

  • Synthesized PROTAC, negative control PROTAC, and vehicle

  • Proteasome inhibitor (e.g., MG132)

  • Co-IP Lysis/Wash Buffer

  • Antibody against the POI or E3 ligase (for immunoprecipitation)

  • Protein A/G magnetic beads or agarose resin

  • Antibodies for Western blot detection (anti-POI, anti-E3 ligase)

Procedure:

  • Cell Treatment: Treat cells with the PROTAC, a negative control, or vehicle in the presence of a proteasome inhibitor for a few hours to allow the ternary complex to accumulate without subsequent degradation of the POI.

  • Lysis: Harvest and lyse the cells in a non-denaturing Co-IP lysis buffer.

  • Pre-clearing: Incubate the cell lysates with Protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against either the POI or the E3 ligase overnight at 4°C.

  • Complex Capture: Add Protein A/G beads to the lysate-antibody mixture to capture the immune complexes.

  • Washing: Wash the beads several times with Co-IP wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted samples by Western blotting, probing for the presence of both the POI and the E3 ligase. The presence of both proteins in the sample immunoprecipitated with an antibody against one of them confirms the formation of the ternary complex.

Conclusion

This compound is a valuable chemical tool for researchers engaged in the design and synthesis of PROTACs. Its well-defined structure, including a flexible PEG spacer, allows for systematic optimization of linker length and composition, which are critical parameters for achieving potent and selective protein degradation. The protocols and workflows provided in this guide offer a comprehensive framework for the successful application of this linker in the rapidly advancing field of targeted protein degradation.

References

The Solubility Profile of Cbz-NH-PEG5-CH2COOH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of Cbz-NH-PEG5-CH2COOH, a bifunctional linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this linker is critical for its effective handling, reaction optimization, and the overall developability of the resulting PROTAC molecules. This document offers a qualitative summary of its expected solubility in various solvent classes, detailed experimental protocols for solubility determination, and a visual representation of a standard solubility testing workflow. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction to this compound and its Role in Drug Discovery

This compound is a heterobifunctional linker molecule featuring a carboxybenzyl (Cbz)-protected amine, a five-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This specific architecture makes it a valuable building block in the field of medicinal chemistry, particularly in the design and synthesis of PROTACs. PROTACs are novel therapeutic agents that leverage the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1]

The linker component of a PROTAC is a critical determinant of its overall physicochemical properties, including solubility, permeability, and metabolic stability.[2][] The this compound linker offers a balance of hydrophilicity and hydrophobicity. The PEG chain is known to enhance aqueous solubility and can improve the pharmacokinetic properties of a molecule.[4] Conversely, the Cbz group is hydrophobic, and the terminal carboxylic acid provides a handle for conjugation and can contribute to aqueous solubility, particularly at physiological and basic pH.

Given the "beyond Rule of Five" characteristics of most PROTACs, achieving adequate solubility is a significant challenge.[1] A thorough understanding of the solubility of the constituent linkers, such as this compound, is therefore paramount for the successful development of potent and bioavailable protein degraders.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₂₀H₃₁NO₉
Molecular Weight 429.46 g/mol
CAS Number 1449390-66-2
Appearance White to off-white solid or viscous liquid
Key Functional Groups Cbz-protected amine, PEG chain, Carboxylic acid

Qualitative Solubility Profile

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Aqueous Buffers Water, Phosphate-Buffered Saline (PBS)Moderate to High (pH-dependent)The PEG chain is highly water-soluble. The carboxylic acid will be deprotonated at neutral and basic pH, forming a carboxylate salt and significantly increasing aqueous solubility. Solubility is expected to be lower at acidic pH.
Polar Protic Solvents Methanol, EthanolHighThe hydroxyl groups of alcohols can hydrogen bond with the ether oxygens of the PEG chain and the carbonyls of the Cbz and carboxylic acid groups.
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)HighThese solvents are effective at solvating polar molecules and those with hydrogen bonding capabilities. DMSO is a common solvent for preparing stock solutions of PROTACs and their precursors.
Ethers Tetrahydrofuran (THF), DioxaneModerateThe ether functionality of these solvents can interact with the PEG chain, but overall polarity is lower than alcohols.
Halogenated Solvents Dichloromethane (DCM), ChloroformModerate to HighPEG itself is soluble in dichloromethane. The Cbz group will also contribute to solubility in these solvents.
Nonpolar Solvents Hexanes, TolueneLowThe overall polarity of the molecule due to the PEG chain and carboxylic acid will limit its solubility in nonpolar hydrocarbon solvents.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental protocols should be followed. The two most common methods for determining the solubility of a compound in early drug discovery are the kinetic and thermodynamic solubility assays.

Thermodynamic (Equilibrium) Solubility Assay: Shake-Flask Method

This method determines the equilibrium solubility of a compound, which is the concentration of a saturated solution in equilibrium with an excess of the solid compound. It is considered the "gold standard" for solubility measurement.

Protocol:

  • Preparation of the Sample: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., a 0.45 µm PTFE syringe filter).

  • Quantification: Determine the concentration of the dissolved compound in the clear filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve of the compound in the same solvent should be prepared for accurate quantification.

  • Data Reporting: Report the solubility in mg/mL or µM at the specified temperature and pH (for aqueous solutions).

Kinetic Solubility Assay

Kinetic solubility is a measure of how quickly a compound precipitates from a supersaturated solution, typically generated by diluting a high-concentration DMSO stock solution into an aqueous buffer. This high-throughput method is often used for rapid screening in early drug discovery.

Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution with the desired aqueous buffer (e.g., PBS).

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37 °C) for a defined period (e.g., 1-2 hours).

  • Precipitation Detection: Detect the formation of precipitate. This can be done using several methods:

    • Nephelometry: Measures the scattering of light by undissolved particles.

    • Direct UV/Vis Spectroscopy: After filtering or centrifuging the plate to remove precipitate, the concentration of the remaining dissolved compound is measured by UV/Vis absorbance.

  • Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitate is observed.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the thermodynamic solubility of this compound using the shake-flask method.

G Thermodynamic Solubility Workflow cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Analysis & Reporting A Weigh excess solid This compound B Add to known volume of solvent in a sealed vial A->B C Agitate at constant temperature (24-72h) B->C D Centrifuge the sample C->D E Filter supernatant through a 0.45 µm filter D->E F Quantify concentration of filtrate by HPLC-UV E->F G Report solubility (mg/mL or µM) F->G

Caption: A generalized workflow for determining equilibrium solubility.

Conclusion

This compound is a versatile linker with a solubility profile that is influenced by its amphiphilic nature. While it is expected to exhibit good solubility in a range of polar organic solvents and aqueous buffers (in a pH-dependent manner), empirical determination of its solubility in specific solvent systems is crucial for its effective use in research and development. The experimental protocols provided in this guide offer a robust framework for obtaining reliable quantitative solubility data. Such data is invaluable for optimizing reaction conditions, preparing stock solutions, and ultimately, for the rational design of PROTACs with improved drug-like properties.

References

A Technical Guide to Cbz-NH-PEG5-CH2COOH: A Heterobifunctional Linker for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the chemical properties, supplier information, and applications of Cbz-NH-PEG5-CH2COOH, a key heterobifunctional linker in modern drug discovery. Tailored for researchers, scientists, and professionals in drug development, this document outlines the critical role of this molecule in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.

Core Compound Information

This compound is a polyethylene glycol (PEG)-based linker molecule. Its structure is characterized by a carboxybenzyl (Cbz)-protected amine group at one terminus and a carboxylic acid group at the other, separated by a PEG5 spacer. This heterobifunctional nature allows for the sequential and controlled conjugation of two different molecules, making it an invaluable tool in the construction of complex bioconjugates.

The primary CAS Number for this compound is 1449390-66-2 .[1][2] It is crucial for researchers to verify this CAS number when sourcing the compound to avoid confusion with similar structures, such as Cbz-NH-PEG5-CH2CH2COOH (CAS No. 1347750-74-6).

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 1449390-66-2[1][2]
Molecular Formula C20H31NO9[1]
Molecular Weight 429.46 g/mol
Appearance Viscous Liquid
Purity Typically ≥95%
Solubility Soluble in DMSO
Storage Recommended at -20°C for long-term storage, protected from light.
Supplier Information

This compound is available from a range of specialized chemical suppliers. A selection of known suppliers is listed below. Researchers are advised to request certificates of analysis to ensure product quality.

SupplierWebsite
MedChemExpress--INVALID-LINK--
Immunomart--INVALID-LINK--
PurePEG--INVALID-LINK--
Molnova--INVALID-LINK--

Applications in Drug Development

The principal application of this compound is as a linker in the synthesis of PROTACs. PROTACs are innovative therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins associated with disease.

The structure of this compound is ideally suited for this purpose. The terminal carboxylic acid can be activated (e.g., as an NHS ester) to react with an amine-containing ligand for a target protein of interest (POI). Following deprotection of the Cbz group, the newly revealed amine can be coupled to a ligand for an E3 ubiquitin ligase. The PEG5 spacer provides the necessary flexibility and length to facilitate the formation of a productive ternary complex between the POI and the E3 ligase.

Experimental Protocols

While specific protocols are highly dependent on the nature of the ligands being conjugated, the following section provides a representative methodology for the use of this compound in the synthesis of a PROTAC.

General Protocol for PROTAC Synthesis

This two-step protocol outlines the conjugation of a POI ligand (containing a primary amine) and an E3 ligase ligand (containing a carboxylic acid) using this compound.

Step 1: Coupling of the POI Ligand

  • Activation of the Carboxylic Acid: Dissolve this compound in a suitable anhydrous solvent (e.g., DMF or DCM). Add an activating agent such as N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) in equimolar amounts to the linker. Allow the reaction to proceed at room temperature for 1-2 hours to form the NHS ester.

  • Conjugation to the POI Ligand: To the activated linker solution, add the POI ligand (dissolved in a compatible solvent) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine). The reaction is typically stirred at room temperature for 4-12 hours.

  • Purification: The resulting conjugate can be purified using standard chromatographic techniques, such as flash column chromatography or preparative HPLC.

Step 2: Coupling of the E3 Ligase Ligand

  • Cbz Deprotection: The Cbz protecting group on the purified conjugate from Step 1 can be removed by catalytic hydrogenation. Dissolve the conjugate in a solvent such as methanol or ethanol, add a palladium on carbon (Pd/C) catalyst, and stir under a hydrogen atmosphere until the reaction is complete (monitored by TLC or LC-MS).

  • Amide Bond Formation: The deprotected amine is then coupled to the carboxylic acid of the E3 ligase ligand using standard peptide coupling reagents (e.g., HATU or HOBt/EDC) in the presence of a non-nucleophilic base.

  • Final Purification: The final PROTAC molecule is purified by preparative HPLC to yield the desired product.

Signaling Pathways and Experimental Workflows

The direct "signaling pathway" in which this compound participates is the ubiquitin-proteasome pathway, which is hijacked by the PROTAC molecule it helps to create. The diagrams below illustrate the logical relationship of the components and the overall experimental workflow.

PROTAC_Mechanism cluster_1 Cellular Components PROTAC POI Ligand - Linker - E3 Ligase Ligand POI Protein of Interest (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary PROTAC->Ternary catalytic cycle POI->Ternary E3->Ternary Proteasome Proteasome Degradation Amino Acids Proteasome->Degradation Degrades POI Ub Ubiquitin Ub->Ternary POI_Ub Polyubiquitinated POI Ternary->POI_Ub Ubiquitination POI_Ub->Proteasome Recognition & Degradation PROTAC_Workflow start Identify Target Protein (POI) & E3 Ligase design Design & Synthesize PROTAC Library (using this compound) start->design screening In Vitro Screening (e.g., Western Blot, DC50/Dmax) design->screening optimization Lead Optimization (Structure-Activity Relationship) screening->optimization optimization->design Iterative Redesign invivo In Vivo Studies (Animal Models) optimization->invivo clinical Clinical Trials invivo->clinical

References

The Strategic Imperative of the PEG5 Linker in PROTAC Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that tethers the two. The linker, far from being a passive spacer, is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and ability to form a productive ternary complex. Among the various linker chemotypes, polyethylene glycol (PEG) has emerged as a popular choice due to its hydrophilicity, biocompatibility, and tunable length. This guide provides a comprehensive technical overview of the role of the PEG5 linker in PROTAC design, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

The Multifaceted Role of the PEG5 Linker

The selection of a linker is a pivotal step in PROTAC design, with its length, flexibility, and chemical composition profoundly impacting the molecule's overall performance. A PEG5 linker, comprising five ethylene glycol units, offers a unique constellation of properties that can be advantageous in the development of potent and drug-like PROTACs.

1. Physicochemical Properties:

PEG linkers are known to enhance the aqueous solubility of PROTAC molecules, a crucial factor for improving their pharmacokinetic profiles. The hydrophilic nature of the PEG chain can help to mitigate the often high lipophilicity of the warhead and E3 ligase ligands, thereby improving the overall solubility and reducing non-specific binding. This enhanced solubility is beneficial for both in vitro handling and in vivo administration.

2. Ternary Complex Formation and Stability:

The primary function of a PROTAC is to induce the formation of a stable ternary complex between the target protein and an E3 ligase. The linker's length is a critical parameter in achieving an optimal spatial arrangement for this complex. An inadequately short linker may lead to steric hindrance, preventing the formation of a productive complex, while an excessively long linker might result in unfavorable conformational flexibility and a decrease in effective concentration.

A PEG5 linker provides a specific length and degree of flexibility that can be optimal for certain POI-E3 ligase pairs. This has been demonstrated in studies where systematic variation of PEG linker length revealed a clear dependency of degradation efficiency on this parameter. For some targets, a linker with 12 to 29 atoms was found to be optimal for submicromolar degradation potency. The flexibility of the PEG chain allows the PROTAC to adopt a conformation that facilitates favorable protein-protein interactions within the ternary complex, a phenomenon known as cooperativity, which can significantly enhance the stability of the complex and, consequently, the efficiency of protein degradation.

3. Cell Permeability:

A significant challenge in PROTAC development is achieving adequate cell permeability, as these molecules often exceed the molecular weight and polarity limits of traditional small-molecule drugs. While the inherent hydrophilicity of PEG linkers might seem counterintuitive for passive diffusion across the lipid bilayer, studies have shown that the flexibility of PEG linkers can allow PROTACs to adopt folded conformations that shield their polar surface area, thereby facilitating membrane transit. The optimal linker length for permeability is a delicate balance; while shorter alkyl linkers can be more permeable than longer PEG linkers, the overall properties of the PROTAC, including its ability to form a productive ternary complex once inside the cell, must be considered.

4. Degradation Efficiency:

The ultimate measure of a PROTAC's success is its ability to induce the degradation of the target protein. This is typically quantified by the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achieved). As illustrated in the quantitative data below, the length of the PEG linker can have a dramatic impact on both of these parameters. For certain targets, a specific PEG linker length, such as that provided by a PEG5 unit, can lead to a significant improvement in degradation potency compared to shorter or longer linkers.

Quantitative Data Summary

The following tables summarize the impact of PEG linker length on the performance of PROTACs targeting Bromodomain-containing protein 4 (BRD4) and Tank-binding kinase 1 (TBK1). The data is compiled from various studies and is presented to illustrate the critical importance of linker optimization.

Table 1: Impact of PEG Linker Length on BRD4 Degradation

PROTAC-LinkerE3 Ligase LigandDC50 (nM)Dmax (%)Reference
JQ1-PEG1-CRBNCRBN< 500> 80
JQ1-PEG2-CRBNCRBN> 5000< 20
JQ1-PEG3-CRBNCRBN> 5000< 20
JQ1-PEG4-CRBNCRBN< 500> 80
JQ1-PEG5-CRBNCRBN< 500> 80
JQ1-PEG1-VHLVHL~100> 90
JQ1-PEG2-VHLVHL~200> 90
JQ1-PEG3-VHLVHL~500> 90
JQ1-PEG4-VHLVHL~1000> 90
JQ1-PEG5-VHLVHL> 1000~80

Table 2: Impact of Linker Length on TBK1 Degradation

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Alkyl/Ether< 12No degradation-
Alkyl/Ether12 - 29Submicromolar-
Alkyl/Ether21396
Alkyl/Ether2929276

Experimental Protocols

Accurate and reproducible experimental data are essential for the rational design and evaluation of PROTACs. The following are detailed methodologies for key experiments cited in this guide.

Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the steps for treating cells with a PROTAC, preparing cell lysates, and performing a Western blot to quantify the degradation of the target protein.

Materials:

  • Cell culture reagents (media, serum, antibiotics)

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (2x)

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection system

  • Imaging system for chemiluminescence detection

Methodology:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC compound for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Lysis:

    • After treatment, aspirate the media and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 30 minutes with occasional vortexing.

    • Scrape the cells and collect the lysate in a microcentrifuge tube.

    • Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add an equal volume of 2x Laemmli sample buffer to each lysate.

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of denatured protein per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the

The Enduring Guardian: An In-depth Technical Guide to the Carboxybenzyl (Cbz) Protecting Group for Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Carboxybenzyl (Cbz or Z) protecting group holds a foundational place in the art of organic synthesis, particularly in peptide synthesis and the development of nitrogen-containing pharmaceuticals.[1][2] Introduced in the 1930s by Leonidas Zervas and Max Bergmann, it was the first widely utilized Nα-protecting group that enabled the controlled, stepwise assembly of amino acids into peptides.[1] Despite the advent of other prominent protecting groups like Boc and Fmoc, the Cbz group remains a valuable and frequently employed tool in the synthetic chemist's arsenal due to its unique stability, reliability, and diverse deprotection methods.[1][2] This technical guide provides a comprehensive overview of the Cbz protecting group, from its core function and reaction mechanisms to detailed experimental protocols and quantitative data.

Core Function and Mechanism

The primary role of the Cbz group is to temporarily render the highly nucleophilic and basic amino group of a molecule unreactive to prevent unwanted side reactions during subsequent synthetic transformations. This is achieved by converting the amine into a significantly less nucleophilic carbamate. The Cbz group is lauded for its stability across a wide range of reaction conditions, including basic and mildly acidic media, yet it can be selectively removed under specific and relatively mild conditions.

Protection of Amines

The most common method for introducing the Cbz group is the reaction of an amine with benzyl chloroformate (Cbz-Cl) under basic conditions. The reaction, a nucleophilic acyl substitution, proceeds via the attack of the amine's lone pair on the electrophilic carbonyl carbon of benzyl chloroformate. The presence of a base is crucial to neutralize the hydrochloric acid byproduct generated during the reaction.

G cluster_reactants Reactants cluster_products Products Amine R-NH₂ (Amine) CbzCl Cbz-Cl (Benzyl Chloroformate) Amine->CbzCl Nucleophilic Attack CbzAmine R-NH-Cbz (Cbz-protected Amine) CbzCl->CbzAmine HCl HCl CbzCl->HCl Base Base (e.g., NaHCO₃) Base->HCl Neutralization

Deprotection of Cbz-Protected Amines

The selective removal of the Cbz group is a critical step. Several methods are available, with catalytic hydrogenolysis being the most common.

1. Catalytic Hydrogenolysis: This is the most prevalent method for Cbz deprotection. It involves the use of a palladium catalyst, typically on a carbon support (Pd/C), and a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like ammonium formate). The reaction proceeds via the cleavage of the benzylic C-O bond, releasing the unstable carbamic acid, which then spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide.

G CbzAmine R-NH-Cbz Intermediate [R-NH-COOH] (Carbamic Acid) CbzAmine->Intermediate Hydrogenolysis Toluene Toluene CbzAmine->Toluene Hydrogenolysis Catalyst Pd/C, H₂ Amine R-NH₂ (Free Amine) Intermediate->Amine Decarboxylation CO2 CO₂ Intermediate->CO2 Decarboxylation

2. Acidic Conditions: Strong acidic conditions, such as hydrogen bromide in acetic acid (HBr/AcOH), can also cleave the Cbz group. This method is particularly useful when catalytic hydrogenolysis is not feasible due to the presence of other reducible functional groups. The mechanism involves protonation of the carbamate followed by nucleophilic attack by the bromide ion.

3. Other Methods: Alternative deprotection methods exist for specific applications, including the use of Lewis acids like aluminum trichloride (AlCl₃) or nucleophilic reagents like 2-mercaptoethanol.

Orthogonality to Other Protecting Groups

A significant advantage of the Cbz group is its orthogonality with other common amine protecting groups, such as tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). This orthogonality is crucial in complex multi-step syntheses, particularly in peptide chemistry, as it allows for the selective removal of one protecting group while others remain intact.

  • Cbz vs. Boc: The Cbz group is stable to the acidic conditions used to remove the Boc group (e.g., trifluoroacetic acid).

  • Cbz vs. Fmoc: The Cbz group is stable to the basic conditions used for Fmoc group removal (e.g., piperidine).

G Cbz Cbz Hydrogenolysis Hydrogenolysis (e.g., H₂, Pd/C) Cbz->Hydrogenolysis Cleaved Acid Strong Acid (e.g., TFA) Cbz->Acid Stable Base Base (e.g., Piperidine) Cbz->Base Stable Boc Boc Boc->Hydrogenolysis Stable Boc->Acid Cleaved Boc->Base Stable Fmoc Fmoc Fmoc->Hydrogenolysis Stable Fmoc->Acid Stable Fmoc->Base Cleaved

Quantitative Data

The efficiency of Cbz protection and deprotection is substrate-dependent. The following tables summarize representative yields for these reactions across various amine substrates.

Table 1: Cbz Protection of Various Amines

EntryAmine SubstrateReaction ConditionsYield (%)Reference
1AnilineCbz-Cl, NaHCO₃, THF/H₂O90
24-MethoxyanilineCbz-Cl, PEG-40095
3BenzylamineCbz-Cl, Water98
4PiperidineCbz-Cl, NaOH (aq)96
5GlycineCbz-Cl, NaHCO₃, THF/H₂O>90

Table 2: Cbz Deprotection of Various Protected Amines

EntryCbz-Protected AmineDeprotection MethodReaction Time (h)Yield (%)Reference
1N-Cbz-AnilineH₂, 10% Pd/C, MeOH4>95
2N-Cbz-PhenylalanineH₂, 5% Pd/C, MeOH<1High
3N-Cbz-PiperidineH₂, 10% Pd/C, MeOH40Not specified
4Cbz-protected peptide33% HBr/AcOH0.33Not specified
5N-Cbz-imidazoleMethanol, rtNot specifiedHigh

Experimental Protocols

Detailed and reliable experimental procedures are crucial for reproducible results. The following are representative protocols for the protection and deprotection of amines using the Cbz group.

Protocol 1: General Procedure for N-Cbz Protection of an Amine

This protocol is a general method for the N-protection of an amine using benzyl chloroformate under aqueous conditions.

Materials:

  • Amine (1.0 eq)

  • Benzyl chloroformate (Cbz-Cl) (1.5 eq)

  • Sodium bicarbonate (NaHCO₃) (2.0 eq)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve the amine (1.0 eq) in a 2:1 mixture of THF and water.

  • Add sodium bicarbonate (2.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.5 eq) dropwise to the cooled solution.

  • Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography if necessary.

Protocol 2: General Procedure for Cbz Deprotection by Catalytic Hydrogenolysis

This protocol describes the removal of the Cbz group using palladium on carbon and hydrogen gas.

Materials:

  • Cbz-protected amine

  • 10% Palladium on carbon (Pd/C) (typically 10-20% by weight of the substrate)

  • Methanol (MeOH) or another suitable solvent

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Dissolve the Cbz-protected amine in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Purge the flask with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas via a balloon or connect the flask to a hydrogenator.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude deprotected amine.

Protocol 3: Cbz Deprotection using HBr in Acetic Acid

This protocol is for the acidic cleavage of the Cbz group.

Materials:

  • Cbz-protected peptide

  • 33% Hydrogen bromide in acetic acid (HBr/AcOH)

  • Diethyl ether

Procedure:

  • Dissolve the Cbz-protected peptide in a 33% solution of HBr in acetic acid.

  • Stir the resulting mixture at room temperature for approximately 20 minutes.

  • Add diethyl ether to the reaction mixture to precipitate the amine hydrobromide salt.

  • Isolate the precipitate by filtration or decantation.

  • Wash the solid with diethyl ether and dry to obtain the deprotected peptide hydrobromide salt.

Conclusion

The Carboxybenzyl protecting group, a classic yet enduring tool in organic synthesis, continues to be a highly relevant and valuable option for researchers and drug development professionals. Its straightforward introduction, robustness under a variety of conditions, and multiple deprotection pathways, particularly its orthogonality to the widely used Boc and Fmoc groups, secure its place in modern synthetic strategies. A thorough understanding of its function, quantitative performance, and detailed experimental protocols, as outlined in this guide, is essential for its successful application in the synthesis of complex peptides and other nitrogen-containing molecules.

References

An In-Depth Technical Guide to Bifunctional Linkers for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of the Linker in Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have revolutionized therapeutic development by enabling the targeted degradation of disease-causing proteins, including those previously considered "undruggable".[1] These heterobifunctional molecules are composed of three essential components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3]

Upon entering a cell, a PROTAC molecule simultaneously engages the POI and an E3 ligase, forming a ternary complex.[3] This induced proximity hijacks the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[4] The E3 ligase facilitates the transfer of ubiquitin molecules to the POI, marking it for destruction by the 26S proteasome. The PROTAC is then released to act catalytically, enabling the degradation of multiple protein copies.

While the two ligands provide specificity, the linker is far from a passive spacer. Its composition, length, rigidity, and attachment points are critical determinants of a PROTAC's overall efficacy, selectivity, and pharmacokinetic properties. The linker actively influences the formation and stability of the crucial ternary complex, dictating the spatial arrangement of the POI and E3 ligase for efficient ubiquitination. This guide provides a technical overview of bifunctional linkers, their design principles, and the key experimental protocols used to evaluate their performance.

Mechanism of Action: Orchestrating Degradation

The primary function of a bifunctional linker is to bridge the POI and an E3 ligase, thereby inducing ubiquitination and subsequent degradation via the UPS. This process involves a series of enzymatic steps.

The Ubiquitin-Proteasome System (UPS)

The UPS is a major pathway for controlled protein degradation in eukaryotic cells. The process involves two discrete stages: the covalent attachment of multiple ubiquitin molecules to the target protein and the degradation of the tagged protein by the 26S proteasome. This cascade is mediated by three key enzymes:

  • E1 (Ubiquitin-Activating Enzyme) : Activates ubiquitin in an ATP-dependent manner.

  • E2 (Ubiquitin-Conjugating Enzyme) : Receives the activated ubiquitin from E1.

  • E3 (Ubiquitin Ligase) : Recognizes the specific protein substrate and catalyzes the transfer of ubiquitin from the E2 to a lysine residue on the substrate. The human proteome contains over 600 E3 ligases, providing specificity to the system.

A polyubiquitin chain serves as the recognition signal for the 26S proteasome, a large multi-catalytic protease complex that degrades the tagged protein into small peptides.

G cluster_UPS Ubiquitin-Proteasome System (UPS) Cascade Ub Ubiquitin (Ub) E1 E1 (Activating Enzyme) Ub->E1 ATP ADP+Pi E2 E2 (Conjugating Enzyme) E1->E2 Ub E3 E3 (Ligase) E2->E3 Ub PolyUb_POI Poly-ubiquitinated POI E3->PolyUb_POI Poly-ubiquitination POI Protein of Interest (POI) POI->E3 Recognition Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides

Caption: The Ubiquitin-Proteasome System (UPS) enzymatic cascade.
PROTAC-Mediated Degradation Pathway

A PROTAC hijacks the UPS by artificially bringing a POI into proximity with an E3 ligase. The linker's length and flexibility are critical for achieving an optimal orientation within the ternary complex to allow the E2-loaded E3 ligase to reach accessible lysine residues on the POI surface.

G POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary PROTAC PROTAC PROTAC->Ternary Release PROTAC Recycling E3 E3 Ligase E3->Ternary Ternary->PROTAC Release Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin-loaded E2 Ub->Ternary E2-Ub recruitment Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degradation Proteasome->Degradation

Caption: PROTAC-mediated targeted protein degradation pathway.

Classification and Design of Bifunctional Linkers

The rational design of the linker is crucial for developing potent and selective PROTACs. Linkers are generally classified based on their chemical composition and structural properties.

Common Linker Types
  • Alkyl Chains : These are the most common flexible linkers, composed of saturated hydrocarbon chains. Their primary advantages are synthetic tractability and the ability to systematically vary length. However, their hydrophobicity can negatively impact solubility and cell permeability.

  • Polyethylene Glycol (PEG) Chains : PEG linkers consist of repeating ethylene glycol units. They are widely used to increase the hydrophilicity and aqueous solubility of PROTACs. The ether oxygens can also form hydrogen bonds that may help stabilize the ternary complex.

  • Rigid/Constrained Linkers : To improve pharmacokinetic properties and reduce the entropic penalty of forming the ternary complex, more rigid linkers are employed. These often include cyclic structures like piperazine/piperidine or aromatic rings.

  • "Clickable" Linkers : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient reaction used to generate triazole-containing linkers. This "click chemistry" approach facilitates the rapid, modular synthesis of PROTAC libraries for screening. The resulting triazole is metabolically stable.

Key Design Considerations

The design of an effective linker involves a multi-parameter optimization process, as its properties profoundly influence PROTAC performance.

  • Length : The linker must be long enough to avoid steric clashes between the POI and the E3 ligase but short enough to ensure effective proximity for ubiquitination. The optimal length is highly dependent on the specific POI-E3 ligase pair and the ligand attachment points.

  • Composition & Physicochemical Properties : The linker's chemical makeup affects solubility, cell permeability, and metabolic stability. Balancing hydrophilicity and hydrophobicity is key to achieving good oral bioavailability and cell uptake.

  • Attachment Points (Exit Vectors) : The points on the POI and E3 ligase ligands where the linker is attached are critical. The connection must not disrupt the high-affinity binding of the ligands to their respective proteins.

  • Flexibility vs. Rigidity : Flexible linkers (like PEG and alkyl chains) can accommodate various protein conformations but may have a higher entropic cost upon binding. Rigid linkers can pre-organize the PROTAC into a productive conformation, potentially improving potency and selectivity, but require more complex synthesis and structural information for their design.

Quantitative Data on Linker Performance

The efficacy of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved). The following tables summarize data from published studies, illustrating the impact of linker modifications on degradation efficiency.

Table 1: Effect of Linker Length on BRD4 Degradation

This table shows data for BET bromodomain degraders based on the JQ1 warhead and a VHL E3 ligase ligand, with varying PEG linker lengths.

PROTACLinker CompositionLinker Length (atoms)BRD4 DC50 (nM)Dmax (%)Reference
MZ1 PEG12~25>95
Compound 5 PEG15~10>95
Compound 6 PEG18~50~90
Compound 7 PEG21>1000<50

Data are approximate values derived from published graphs and text for illustrative purposes.

Table 2: Effect of Linker Composition on CDK9 Degradation

This table compares degraders of CDK9 using the AT7519 inhibitor, showcasing how different linker types affect potency.

PROTACLinker TypeLinker Length (atoms)CDK9 DC50 (nM)Dmax (%)Reference
Compound 1 Alkyl10180~75
Compound 2 Alkyl1260>90
Compound 3 PEG-Alkyl1330>90
Compound 4 Amide-Alkyl1215>95

Data are approximate values derived from published graphs and text for illustrative purposes.

Experimental Protocols for PROTAC Evaluation

A series of biophysical, biochemical, and cellular assays are required to characterize a PROTAC and understand its structure-activity relationship (SAR).

G cluster_workflow PROTAC Development & Evaluation Workflow Design 1. PROTAC Design (Ligands + Linker) Synth 2. Chemical Synthesis Design->Synth Binary 3. Binary Binding Assays (SPR, ITC, FP) Synth->Binary Ternary 4. Ternary Complex Formation Assays Binary->Ternary Ubiq 5. In Vitro / Cellular Ubiquitination Assays Ternary->Ubiq Degrad 6. Cellular Degradation Assay (Western Blot) Ubiq->Degrad Optimize 7. SAR & Optimization Degrad->Optimize Optimize->Design Iterate

Caption: A typical experimental workflow for PROTAC development.
Ternary Complex Formation Assays

These assays are crucial for confirming that the PROTAC can successfully bridge the POI and the E3 ligase.

Methodology: Surface Plasmon Resonance (SPR)

SPR is a biophysical technique that measures binding events in real-time by detecting changes in the refractive index near a sensor surface.

  • Immobilization : Covalently immobilize a high-purity preparation of either the POI or the E3 ligase complex (e.g., VHL-ElonginC-ElonginB) onto a sensor chip.

  • Binary Affinity Measurement :

    • To measure PROTAC-POI affinity, inject a series of PROTAC concentrations over the POI-coated surface and record the binding response.

    • To measure PROTAC-E3 affinity, inject the PROTAC over the E3-coated surface.

  • Ternary Complex Formation :

    • Use the surface with the immobilized protein (e.g., E3 ligase).

    • Prepare a series of solutions containing a constant, saturating concentration of the PROTAC and varying concentrations of the POI (the analyte).

    • Inject these solutions over the E3-coated surface. An increase in binding signal compared to the PROTAC alone indicates ternary complex formation.

  • Data Analysis : Fit the resulting sensorgrams to appropriate kinetic models to determine association rates (ka), dissociation rates (kd), and the equilibrium dissociation constant (KD). Cooperativity can also be assessed.

Other common techniques include Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).

Cellular Protein Degradation Assay

The definitive test of a PROTAC's function is its ability to reduce the levels of the target protein in a cellular context. Western blotting is the gold-standard method for this analysis.

Methodology: Western Blot

  • Cell Treatment : Plate cells at an appropriate density. Treat the cells with a range of PROTAC concentrations (typically from low nM to high µM) for a set period (e.g., 18-24 hours). Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis : After incubation, wash the cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation post-lysis.

  • Protein Quantification : Determine the total protein concentration in each lysate using a standard method like the BCA assay to ensure equal loading.

  • Sample Preparation : Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE and Transfer : Load equal amounts of total protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting :

    • Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.

    • Wash the membrane, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Also, probe for a loading control protein (e.g., GAPDH, β-actin) to confirm equal protein loading across lanes.

  • Detection and Analysis : Apply an enhanced chemiluminescent (ECL) substrate and capture the signal with an imaging system. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control and calculate the percentage of remaining protein relative to the vehicle-treated sample.

In Vitro Ubiquitination Assay

This biochemical assay directly demonstrates that the PROTAC-induced ternary complex is functional and can lead to the ubiquitination of the POI.

Methodology: Recombinant Protein Ubiquitination

  • Reaction Setup : In a microcentrifuge tube, combine the following purified components in a reaction buffer (e.g., HEPES-based buffer with Mg-ATP):

    • E1 activating enzyme

    • A specific E2 conjugating enzyme (chosen based on the E3 ligase)

    • The E3 ligase complex (e.g., CRBN-DDB1)

    • The POI (substrate)

    • Ubiquitin

    • The PROTAC of interest

  • Control Reactions : Set up necessary controls, such as reactions lacking E1, E3, ATP, or the PROTAC, to ensure the observed ubiquitination is specific and dependent on all components.

  • Incubation : Incubate the reaction mixture at 37°C for a defined period (e.g., 60-90 minutes) to allow the enzymatic cascade to proceed.

  • Reaction Quenching : Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

  • Analysis : Analyze the reaction products by Western blot. Use an antibody against the POI to detect a characteristic "ladder" of higher molecular weight bands above the unmodified POI, which corresponds to the addition of one, two, three, or more ubiquitin molecules.

Conclusion and Future Outlook

The bifunctional linker is a central, dynamic component that dictates the success of a PROTAC. The traditional approach of screening libraries of PROTACs with simple alkyl and PEG linkers of varying lengths is gradually being supplemented by more rational, structure-guided design strategies. Advances in structural biology (e.g., cryo-EM) and computational modeling are providing unprecedented insight into the structure and dynamics of ternary complexes, paving the way for the design of more sophisticated linkers. Future innovations will likely focus on developing "smart" linkers that are, for example, photocleavable or tissue-selective, further enhancing the therapeutic potential and precision of targeted protein degradation. A thorough understanding of the principles and experimental methodologies outlined in this guide is essential for any researcher aiming to contribute to this exciting and rapidly evolving field.

References

Technical Guide on the Safety and Handling of Cbz-NH-peg5-CH2cooh

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. Cbz-NH-peg5-CH2cooh is a research chemical, and its toxicological properties have not been fully investigated.[1] Therefore, it must be handled with the utmost care, assuming it is hazardous.[1][2][3] This guide is based on available information for structurally related compounds and general laboratory safety principles. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Introduction

Hazard Identification and Assessment

As a compound with unknown toxicological properties, this compound should be treated as a hazardous substance.[2] The overall hazard profile can be inferred from its constituent functional groups: the Cbz-protected amine, the PEG linker, and the carboxylic acid.

  • Cbz-Protected Amine: The Cbz group itself is generally stable. However, reagents used in its synthesis, such as benzyl chloroformate, are toxic. While the final product is expected to be less hazardous, care should be taken to avoid inhalation, ingestion, and skin contact.

  • Polyethylene Glycol (PEG) Linker: PEGs and their derivatives are generally considered to have low toxicity and are poorly absorbed through intact skin. They are not typically associated with significant dermal or ocular irritation. However, they should not be applied to damaged skin.

  • Carboxylic Acid: Carboxylic acids are weak organic acids. While their acidity is weaker than mineral acids, they can still be corrosive. The toxicity of monocarboxylic acids is generally moderate to low and tends to decrease with increasing carbon chain length.

Based on a related compound, Cbz-NH-PEG3-CH2COOH, potential hazards may include:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Physical and Chemical Properties
PropertyValueSource
CAS Number 1449390-66-2
Molecular Formula C20H31NO9
Molecular Weight 429.46 g/mol
Appearance Viscous Liquid
Purity ≥95%

Exposure Controls and Personal Protection

Given the unknown nature of the compound, stringent exposure controls must be implemented.

Engineering Controls
  • Fume Hood: All handling of this compound, including weighing, reconstitution, and aliquoting, should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

Personal Protective Equipment (PPE)
PPE TypeSpecificationRationale
Hand Protection Nitrile or neoprene gloves. Inspect gloves prior to use.Provides protection against splashes. For prolonged or direct contact, consult glove manufacturer's compatibility data.
Eye Protection ANSI Z87.1-compliant safety glasses or goggles.Protects against splashes and aerosols.
Skin and Body Protection Laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection Not generally required when handled in a fume hood. If aerosols may be generated outside of a fume hood, consult with your institution's EHS for appropriate respiratory protection.To prevent inhalation of airborne particles or aerosols.

Handling and Storage

Safe Handling Procedures
  • Assume Toxicity: Always handle this compound as if it were toxic.

  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing.

  • Avoid Inhalation and Ingestion: Do not breathe dust, vapor, mist, or gas. Do not ingest.

  • Labeling: All containers must be clearly labeled with the chemical name and any known hazard warnings.

  • Transport: When transporting the chemical, use appropriate secondary containment.

  • Housekeeping: Maintain a clean and organized work area to prevent accidental spills.

Storage
ConditionRecommendationSource
Temperature -18°C for long-term storage.
Light Avoid light.
Incompatibilities Store away from strong oxidizing agents and bases.
Container Keep container tightly closed in a dry and well-ventilated place.

First Aid Measures

In case of exposure, seek immediate medical attention.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Accidental Release and Disposal

Spill Response
  • Small Spills: Absorb with an inert material (e.g., vermiculite, dry sand, or earth) and place in a suitable container for chemical waste.

  • Large Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Prevent entry into waterways, sewers, basements, or confined areas. Contact your institution's EHS for assistance.

Waste Disposal
  • Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not allow to enter drains or waterways.

Experimental Workflow for Safe Handling

The following diagram outlines a general workflow for safely handling this compound in a research setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review Safety Information (MSDS for related compounds, this guide) b Don Appropriate PPE (Lab coat, gloves, eye protection) a->b c Prepare Work Area (Certified fume hood, spill kit ready) b->c d Retrieve from Storage (-18°C) c->d e Equilibrate to Room Temperature (in desiccator) d->e f Weighing and Reconstitution (Inside fume hood) e->f g Perform Experiment f->g h Decontaminate Glassware and Surfaces g->h k Return Aliquots to Storage g->k i Dispose of Waste (Properly labeled waste container) h->i j Remove PPE and Wash Hands i->j k->j label label

Caption: Safe handling workflow for this compound.

This comprehensive guide provides a framework for the safe handling of this compound. Adherence to these guidelines, in conjunction with standard laboratory safety practices and institution-specific protocols, is essential for minimizing risk and ensuring a safe research environment.

References

An In-depth Technical Guide to the Physicochemical Characteristics of Cbz-NH-peg5-CH2cooh

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of Cbz-NH-peg5-CH2cooh, a heterobifunctional PEG linker crucial in the development of advanced therapeutics. This document details its properties, methods for its characterization, and its application in contemporary drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Physical and Chemical Properties

This compound, also known as Carboxy-PEG5-Cbz, is a well-defined, monodisperse polyethylene glycol (PEG) linker. It features a carboxybenzyl (Cbz) protected amine at one terminus and a carboxylic acid at the other, connected by a five-unit PEG chain. This structure imparts specific solubility and reactivity characteristics essential for its function in bioconjugation.

The quantitative physical and chemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C20H31NO9[1]
Molecular Weight 429.46 g/mol [1]
CAS Number 1449390-66-2[1][2]
Appearance To be determined; likely a viscous liquid or solid[3]
Purity >95%
SMILES Code O=C(O)COCCOCCOCCOCCOCCOCCNC(=O)OCC1=CC=CC=C1

Structural and Functional Characteristics

The key features of this compound are its bifunctional nature and the PEG spacer. The Cbz group provides a stable protecting group for the amine, which can be removed under specific conditions to allow for conjugation to a target molecule. The terminal carboxylic acid can be activated to react with amine groups on another molecule, forming a stable amide bond. The hydrophilic PEG chain enhances solubility in aqueous media, a critical factor for biological applications.

This molecule is frequently utilized as a linker in the synthesis of PROTACs. PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation. The linker's length and composition are critical for the proper formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

Experimental Protocols for Characterization

The following are generalized experimental protocols for the characterization of bifunctional PEG linkers like this compound. These methods are standard in the field for verifying the identity, purity, and properties of such molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the molecule.

  • Sample Preparation : Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, or D2O).

  • Instrumentation : A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition : Acquire 1H and 13C NMR spectra. Key signals to identify include the aromatic protons of the Cbz group, the methylene protons of the PEG chain, and the protons adjacent to the amine and carboxylic acid groups.

  • Data Analysis : Integrate the proton signals to confirm the ratio of the different structural components. The chemical shifts will confirm the electronic environment of the nuclei.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of the compound.

  • Instrumentation : A standard HPLC system with a UV detector.

  • Column : A C18 reversed-phase column is typically used.

  • Mobile Phase : A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid. For example, a linear gradient from 5% to 95% acetonitrile over 20 minutes.

  • Detection : UV detection at a wavelength where the Cbz group absorbs (e.g., 254 nm).

  • Analysis : The purity is determined by the relative area of the main peak in the chromatogram.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the molecule.

  • Instrumentation : An electrospray ionization (ESI) mass spectrometer.

  • Sample Preparation : Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL and then dilute further in the mobile phase.

  • Analysis : The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) is measured. The observed molecular weight should correspond to the calculated molecular weight of the compound.

Determination of pKa

The pKa of the terminal carboxylic acid can be determined by potentiometric titration.

  • Sample Preparation : Prepare a solution of the compound in deionized water at a known concentration (e.g., 10 mM).

  • Titration : Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated pH meter.

  • Data Analysis : Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Solubility Assessment

The solubility in various solvents can be determined as follows:

  • Procedure : Add increasing amounts of the compound to a fixed volume of the solvent (e.g., water, PBS, DMSO, ethanol) at a controlled temperature.

  • Analysis : The point at which the compound no longer dissolves and a saturated solution is formed is determined visually or by spectroscopic methods. The solubility is then expressed in mg/mL or molarity.

Application Workflow: PROTAC Synthesis and Evaluation

This compound is a key component in the modular synthesis of PROTACs. The following diagrams illustrate the general workflow from PROTAC synthesis to its biological evaluation.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Ligand_Target Ligand for Target Protein Linker This compound Ligand_Target->Linker Amide Coupling Ligand_E3 Ligand for E3 Ligase Linker->Ligand_E3 Deprotection & Coupling PROTAC_Molecule PROTAC Molecule Cell_Treatment Treat Cells with PROTAC PROTAC_Molecule->Cell_Treatment Protein_Degradation_Assay Protein Degradation Assay (e.g., Western Blot) Cell_Treatment->Protein_Degradation_Assay Ternary_Complex_Formation Ternary Complex Formation Assay Cell_Treatment->Ternary_Complex_Formation

Caption: General workflow for the synthesis and evaluation of a PROTAC molecule using a bifunctional linker.

The following diagram illustrates the mechanism of action of a PROTAC molecule.

PROTAC_Mechanism cluster_complex PROTAC PROTAC Target_Protein Target Protein PROTAC->Target_Protein E3_Ligase E3 Ligase PROTAC->E3_Ligase Ternary_Complex Ternary Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Protein Degradation Proteasome->Degradation

Caption: Mechanism of action of a PROTAC, facilitating the ubiquitination and subsequent degradation of a target protein.

Conclusion

This compound is a versatile and well-characterized bifunctional linker that plays a pivotal role in modern drug discovery, particularly in the development of PROTACs. Its defined structure, favorable solubility, and specific reactivity make it an invaluable tool for researchers and scientists. The experimental protocols outlined in this guide provide a solid framework for the quality control and characterization of this and similar PEG linkers, ensuring the reliability and reproducibility of their applications in creating novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using Cbz-NH-PEG5-CH2COOH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of heterobifunctional molecules designed to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system (UPS).[1][2] A typical PROTAC consists of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[4]

The linker plays a critical role in PROTAC design, influencing the molecule's stability, solubility, cell permeability, and the geometry of the ternary complex. Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their ability to increase water solubility and improve pharmacokinetic properties. The Cbz-NH-PEG5-CH2COOH is a bifunctional PEG linker that provides a flexible spacer of a defined length and features two distinct functional groups for sequential conjugation: a carboxylic acid for amide bond formation and a carboxybenzyl (Cbz)-protected amine. The Cbz protecting group is stable under various reaction conditions and can be selectively removed to reveal a primary amine for subsequent coupling reactions.

This document provides detailed application notes and a generalized protocol for the synthesis of a PROTAC using the this compound linker.

General Mechanism of Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, an enzyme that facilitates the transfer of ubiquitin to a substrate protein. This process is illustrated in the signaling pathway diagram below.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: General mechanism of action of a PROTAC molecule.

Experimental Protocols

The synthesis of a PROTAC using this compound is a multi-step process involving the sequential coupling of the POI ligand and the E3 ligase ligand to the linker. The following protocol is a generalized procedure and may require optimization based on the specific properties of the ligands.

Part 1: Coupling of the First Ligand (Amide Bond Formation)

This step involves the formation of an amide bond between the carboxylic acid of the this compound linker and an amine-functionalized ligand (either the POI ligand or the E3 ligase ligand).

Materials:

  • This compound

  • Amine-functionalized ligand (POI-NH2 or E3-NH2)

  • Amide coupling reagents (e.g., HATU, HOBt, EDC)

  • Tertiary amine base (e.g., DIPEA, TEA)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Inert gas (e.g., Nitrogen, Argon)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF under an inert atmosphere.

  • Add the amine-functionalized ligand (1.0-1.2 eq).

  • Add the coupling reagents, for example, HATU (1.2 eq) and HOBt (1.2 eq).

  • Add DIPEA (2.0-3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography on silica gel.

Part 2: Deprotection of the Cbz Group

This step involves the removal of the Cbz protecting group to reveal the primary amine for the next coupling reaction. A common method for Cbz deprotection is catalytic hydrogenolysis.

Materials:

  • Cbz-protected intermediate from Part 1

  • Palladium on carbon (Pd/C, 10 mol%)

  • Hydrogen source (e.g., hydrogen gas balloon, transfer hydrogenation reagent like ammonium formate)

  • Solvent (e.g., Methanol, Ethanol)

Procedure:

  • Dissolve the Cbz-protected intermediate in methanol.

  • Carefully add Pd/C to the solution.

  • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature for 2-8 hours.

  • Monitor the reaction by LC-MS or TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine intermediate. This product is often used in the next step without further purification.

Part 3: Coupling of the Second Ligand

This final step involves coupling the newly exposed amine on the PEG linker with a carboxylic acid-functionalized second ligand (either the E3 ligase ligand or the POI ligand, whichever was not used in Part 1).

Materials:

  • Deprotected amine intermediate from Part 2

  • Carboxylic acid-functionalized ligand (E3-COOH or POI-COOH)

  • Amide coupling reagents (e.g., HATU, HOBt, EDC)

  • Tertiary amine base (e.g., DIPEA, TEA)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Inert gas (e.g., Nitrogen, Argon)

Procedure:

  • Follow a similar procedure to Part 1, using the deprotected amine intermediate and the carboxylic acid-functionalized second ligand.

  • Purify the final PROTAC product using preparative HPLC to achieve high purity.

  • Characterize the final product by LC-MS and NMR spectroscopy.

PROTAC Synthesis and Evaluation Workflow

The overall workflow for the synthesis and evaluation of a PROTAC is depicted below.

PROTAC_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation A 1. Couple POI-NH2 to This compound B 2. Cbz Deprotection A->B C 3. Couple E3-COOH to NH2-PEG5-CH2CO-POI B->C D Purification (HPLC) C->D E LC-MS Analysis D->E F NMR Spectroscopy D->F G Target Engagement Assay F->G H Protein Degradation Assay (e.g., Western Blot, In-Cell Western) G->H I Cell Viability Assay H->I

References

Application Note: A Guide to Covalently Coupling Cbz-NH-PEG5-CH2COOH to a Ligand

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed protocols and technical guidance for researchers, scientists, and drug development professionals on the chemical conjugation of Cbz-NH-(CH2CH2O)5-CH2COOH, a bifunctional linker, to various functional groups on a target ligand. The methodologies outlined herein are foundational for the synthesis of bioconjugates, antibody-drug conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs).

1. Introduction to Cbz-NH-PEG5-CH2COOH

This compound is a heterobifunctional linker molecule. It features two distinct terminal functionalities separated by a 5-unit polyethylene glycol (PEG) chain.

  • Carboxylic Acid (-COOH): This functional group is the primary site for conjugation to the target ligand through various activation and coupling chemistries.

  • Carbobenzyloxy-protected Amine (Cbz-NH-): The Cbz group is a stable protecting group for the terminal amine. Its removal, typically via catalytic hydrogenation, reveals a primary amine that can be used for subsequent conjugation to another molecule (e.g., an E3 ligase binder in a PROTAC).

  • PEG5 Spacer: The polyethylene glycol chain enhances the solubility and pharmacokinetic properties of the final conjugate, providing a flexible linkage between the two conjugated moieties.

The strategic choice of coupling chemistry is dictated by the available functional groups on the target ligand. This guide will focus on the most common and robust methods for conjugating the carboxylic acid moiety.

2. Core Principle: Activation of the Carboxylic Acid

Direct reaction between a carboxylic acid and functional groups like amines or alcohols is generally inefficient. Therefore, the carboxylic acid on the PEG linker must first be activated to form a more reactive intermediate that is susceptible to nucleophilic attack by the ligand's functional group. The most prevalent method for this activation is the use of carbodiimides, often in conjunction with an additive to improve efficiency and stability.

Protocol 1: Coupling to Primary Amines via Amide Bond Formation

This is the most common and robust method for coupling carboxylic acids, resulting in a stable amide bond. The reaction proceeds via a two-step process where the carboxylic acid is first activated with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), followed by the addition of the amine-containing ligand.[1]

Experimental Protocol

Materials:

  • This compound

  • Amine-containing ligand

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0[2]

  • Coupling Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Hydroxylamine HCl or 1 M Tris-HCl, pH 8.5

  • Dialysis or size-exclusion chromatography equipment for purification

Procedure:

  • Reagent Preparation: Dissolve this compound in anhydrous DMF or DCM to a final concentration of 10-20 mg/mL. Separately, prepare a stock solution of your amine-containing ligand in an appropriate buffer (e.g., Coupling Buffer).

  • Activation of Carboxylic Acid:

    • In a clean, dry reaction vessel, add the this compound solution.

    • Add 1.5 molar equivalents of EDC and 1.5 molar equivalents of NHS (or Sulfo-NHS for aqueous reactions) to the linker solution.

    • If the reaction is performed in an organic solvent, stir at room temperature for 15-60 minutes. If using an aqueous buffer system, perform this step in Activation Buffer.[2] This reaction forms a semi-stable NHS ester.

  • Conjugation to the Ligand:

    • Add 1.0 molar equivalent of the amine-containing ligand to the activated linker solution.

    • If the activation was performed in an organic solvent, it may be necessary to first evaporate the solvent and redissolve the activated linker in a suitable coupling buffer.

    • Adjust the pH of the reaction mixture to 7.2-8.0 using the Coupling Buffer to facilitate the nucleophilic attack of the amine.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, with gentle stirring.

  • Quenching: Add the quenching solution to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters.[2] Incubate for 15-30 minutes.

  • Purification: Remove unreacted reagents and byproducts to isolate the final conjugate. For protein ligands, dialysis or size-exclusion chromatography is recommended. For small molecule ligands, purification can be achieved using reverse-phase High-Performance Liquid Chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the conjugate using LC-MS (Liquid Chromatography-Mass Spectrometry) and assess the degree of labeling if applicable.

Quantitative Data Summary
ParameterConditionTypical EfficiencyReference
pH of Activation 4.7 - 6.0 (in MES buffer)High[1]
pH of Coupling 7.2 - 8.0 (in PBS or Borate buffer)High
EDC:NHS:COOH Ratio 1.5 : 1.5 : 1.0> 70%
Reaction Time 2-4 hours at Room Temperature> 70%
Reaction Time Overnight at 4°C> 80%

Diagram: Amide Coupling Workflow

Amide_Coupling_Workflow cluster_activation Activation Step (pH 4.7-6.0) cluster_coupling Coupling Step (pH 7.2-8.0) cluster_purification Purification Linker Cbz-NH-PEG5-COOH ActiveEster Cbz-NH-PEG5-CO-NHS (Activated NHS Ester) Linker->ActiveEster 15-60 min RT Reagents EDC + NHS Reagents->ActiveEster Conjugate Cbz-NH-PEG5-CO-NH-Ligand (Final Conjugate) ActiveEster->Conjugate 2-4 hr RT or O/N 4°C Ligand Ligand-NH2 Ligand->Conjugate Purify HPLC / Dialysis Conjugate->Purify Quench Reaction Characterize LC-MS Purify->Characterize Ester_Coupling_Workflow cluster_reaction Reaction Step (Anhydrous) cluster_workup Work-up & Purification Start Cbz-NH-PEG5-COOH + Ligand-OH Crude Crude Product + DCU Precipitate Start->Crude 0°C to RT 3-6 hr Reagents DCC + DMAP (cat.) in DCM Reagents->Crude Filter Filter DCU Crude->Filter Wash Aqueous Wash Filter->Wash Purify Silica Chromatography Wash->Purify Final Cbz-NH-PEG5-CO-O-Ligand (Final Conjugate) Purify->Final Cbz_Deprotection_Workflow Start Cbz-NH-PEG-Ligand Reaction Hydrogenation Reaction (RT, 1-4 hr) Start->Reaction Reagents H2, 10% Pd/C in MeOH Reagents->Reaction Filter Filter through Celite® Reaction->Filter Purge with N2 Final H2N-PEG-Ligand Filter->Final Evaporate Solvent

References

Application Notes and Protocols for Amide Bond Formation with Cbz-NH-PEG5-CH2COOH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG)ylation is a critical strategy in drug development and biotechnology to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules, such as proteins, peptides, and small molecules. The covalent attachment of PEG chains can improve solubility, increase in vivo stability by reducing renal clearance, and decrease immunogenicity. A common and robust method for PEGylation involves the formation of a stable amide bond between a carboxylated PEG linker and a primary amine on the molecule of interest.

This document provides detailed application notes and experimental protocols for the efficient and reproducible formation of amide bonds using Cbz-NH-PEG5-CH2COOH. This heterobifunctional linker incorporates a carboxybenzyl (Cbz)-protected amine, a flexible five-unit PEG spacer, and a terminal carboxylic acid.[1] The Cbz group provides orthogonal protection that can be removed under specific conditions for further functionalization, while the terminal carboxyl group is readily activated for coupling with primary amines to form a stable amide linkage.[1] The PEG5 spacer enhances solubility and provides spatial separation between the conjugated molecules.[1]

Core Concepts of Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that typically requires a coupling agent to activate the carboxyl group, making it more susceptible to nucleophilic attack by the amine. Common strategies involve the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like N-hydroxysuccinimide (NHS) or uronium/aminium salts like HATU.[2]

Data Presentation: Reaction Conditions and Expected Outcomes

The choice of coupling reagent, solvent, base, and reaction conditions can significantly impact the efficiency of the amide bond formation. The following tables summarize typical conditions and expected outcomes for the conjugation of this compound to an amine-containing molecule.

Table 1: Common Coupling Reagents and Additives

Coupling ReagentAdditiveKey FeaturesTypical Use Case
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)NHS (N-Hydroxysuccinimide) or sulfo-NHS Forms a more stable NHS-ester intermediate, reducing side reactions and improving efficiency in aqueous solutions.Aqueous and organic media; ideal for bioconjugations.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine)Highly efficient, fast reaction times, and effective for sterically hindered amines.Organic media; suitable for both small molecules and peptides.
DCC (N,N'-Dicyclohexylcarbodiimide)HOBt (1-Hydroxybenzotriazole)A classic coupling reagent, but the dicyclohexylurea (DCU) byproduct is poorly soluble, complicating purification.Primarily used in organic synthesis.

Table 2: Typical Reaction Parameters for Amide Coupling

ParameterEDC/NHS MethodHATU Method
Solvent DMF, DMSO, DCM, or aqueous buffers (e.g., MES, PBS)DMF, DMSO, DCM
Base Not always required; pH control in aqueous media.DIPEA, TEA (2-3 equivalents)
Stoichiometry (Linker:Amine) 1.1 - 1.5 : 11 : 1 - 1.2
Stoichiometry (Coupling Reagents) EDC (1.5-2 eq), NHS (1.5-2 eq)HATU (1.1-1.2 eq)
Temperature Room TemperatureRoom Temperature
Reaction Time 2 - 24 hours1 - 4 hours
Activation Time 15 - 30 minutes5 - 10 minutes
pH (Aqueous) Activation: 4.5-5.5; Coupling: 7.2-8.0N/A

Experimental Protocols

Protocol 1: Amide Coupling using EDC/NHS in an Organic Solvent

This protocol is suitable for coupling this compound to a primary amine-containing molecule that is soluble in a non-aqueous solvent.

Materials:

  • This compound

  • Amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) (optional, for amine salts)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve the amine-containing molecule (1.1 equivalents) in anhydrous DMF. If the amine is a hydrochloride or other salt, add DIPEA (1.1 equivalents) to neutralize.

  • Add the amine solution to the activated this compound solution.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).

  • Upon completion, the reaction mixture can be worked up by quenching with water and extracting the product. Further purification is typically performed by column chromatography.

Protocol 2: Two-Step Aqueous Amide Coupling using EDC/sulfo-NHS

This protocol is ideal for biomolecules such as proteins or peptides that require aqueous conditions.

Materials:

  • This compound

  • Amine-containing biomolecule

  • EDC

  • N-Hydroxysulfosuccinimide (sulfo-NHS) for improved aqueous solubility

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.5

  • Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Size-exclusion chromatography columns for purification

Procedure:

  • Dissolve this compound in Activation Buffer.

  • Add EDC (2-5 fold molar excess) and sulfo-NHS (2-5 fold molar excess) to the PEG linker solution.

  • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to form the sulfo-NHS ester.

  • Immediately before conjugation, the pH of the activated PEG solution can be raised to 7.2-7.5 by adding Coupling Buffer. Alternatively, the activated linker can be purified from excess coupling reagents using a desalting column equilibrated with Coupling Buffer.

  • Dissolve the amine-containing biomolecule in Coupling Buffer.

  • Add the activated this compound solution to the biomolecule solution. A 1.1 to 1.5-fold molar excess of the activated PEG is typically used.

  • Allow the reaction to proceed at room temperature for 2-4 hours, or at 4°C overnight.

  • Quench the reaction by adding the Quenching Solution to consume any unreacted sulfo-NHS esters.

  • Purify the PEGylated conjugate from unreacted PEG linker and biomolecule using an appropriate method, such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

Protocol 3: Amide Coupling using HATU in an Organic Solvent

This protocol is highly efficient and suitable for a wide range of amine-containing molecules, including those that are sterically hindered.

Materials:

  • This compound

  • Amine-containing molecule

  • HATU

  • DIPEA or Triethylamine (TEA)

  • Anhydrous DMF

  • Nitrogen or Argon gas

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve this compound (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (2-3 equivalents) to the mixture and stir for 5-10 minutes at room temperature to activate the carboxyl group.

  • Add the amine-containing molecule (1.0 to 1.2 equivalents) to the reaction mixture.

  • Allow the reaction to proceed for 1-4 hours at room temperature. Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).

  • Upon completion, the reaction can be worked up by dilution with a suitable organic solvent (e.g., ethyl acetate) and washing with aqueous solutions to remove DMF and excess reagents. The product is then typically purified by column chromatography.

Visualizing the Workflow and Mechanisms

Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflows and the underlying chemical logic.

EDC_NHS_Coupling_Workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Purification A Dissolve this compound in Solvent B Add EDC and NHS A->B C Stir for 15-30 min at RT B->C D Add Amine Solution C->D Activated Linker E React for 2-24h at RT D->E F Quench Reaction E->F Crude Product G Purify Product F->G

Caption: Workflow for EDC/NHS Mediated Amide Bond Formation.

HATU_Coupling_Workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Purification A Dissolve Linker and HATU in Anhydrous DMF B Add DIPEA A->B C Stir for 5-10 min at RT B->C D Add Amine Solution C->D Activated Linker E React for 1-4h at RT D->E F Work-up and Purify E->F Crude Product

Caption: Workflow for HATU Mediated Amide Bond Formation.

Amide_Bond_Formation_Mechanism cluster_reagents Reactants cluster_activation Activation cluster_product Products Carboxylic_Acid R-COOH Activated_Ester Activated Intermediate (e.g., NHS-Ester) Carboxylic_Acid->Activated_Ester + Coupling Reagent Amine R'-NH2 Amide_Bond Amide (R-CO-NH-R') Coupling_Reagent Coupling Reagent (e.g., EDC/NHS, HATU) Activated_Ester->Amide_Bond + Amine Byproducts Byproducts

Caption: General Mechanism of Amide Bond Formation.

References

Application Notes and Protocols for Cbz-NH-peg5-CH2cooh in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cbz-NH-peg5-CH2cooh is a bifunctional linker molecule increasingly utilized in solid-phase peptide synthesis (SPPS) for the development of modified peptides and peptide-drug conjugates. This linker features a carboxybenzyl (Cbz) protected amine, a five-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. The strategic incorporation of this linker offers several advantages, including enhanced solubility, improved pharmacokinetic properties, and a means for site-specific conjugation. This document provides detailed application notes and experimental protocols for the effective use of this compound in SPPS, with a particular focus on the synthesis of PEGylated peptide analogues, such as those of Glucagon-Like Peptide-1 (GLP-1).

The Cbz protecting group is orthogonal to the widely used Fmoc/tBu strategy, as it is stable to the basic conditions used for Fmoc-deprotection (e.g., piperidine). However, care must be taken during the final cleavage from the resin, as the Cbz group is susceptible to cleavage by strong acids like trifluoroacetic acid (TFA). This document will address strategies to manage this chemical sensitivity.

Key Properties and Applications

The unique structural features of this compound lend themselves to a variety of applications in peptide chemistry:

  • Increased Hydrophilicity: The PEG spacer significantly enhances the aqueous solubility of hydrophobic peptides, which can be challenging to synthesize and purify.

  • Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the in vivo half-life of therapeutic peptides by reducing renal clearance and protecting against enzymatic degradation.

  • Biocompatibility and Reduced Immunogenicity: PEG is a biocompatible and non-immunogenic polymer, making it an ideal choice for the development of peptide-based therapeutics.

  • Linker for Conjugation: The Cbz-protected amine, after deprotection, can serve as a conjugation site for various molecules, including fluorescent labels, cytotoxic drugs, or other targeting moieties.

A significant application of this linker is in the synthesis of long-acting GLP-1 analogues for the treatment of type 2 diabetes. By incorporating the PEG linker, the therapeutic profile of GLP-1 can be substantially improved.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₀H₃₁NO₉
Molecular Weight 429.46 g/mol
Appearance White to off-white solid or oil
Solubility Soluble in DMF, DCM, DMSO

Table 2: Representative Yield and Purity Data for a Model PEGylated Peptide

Synthesis StepParameterTypical ValueMethod of Analysis
Linker Coupling Coupling Efficiency>95%Kaiser Test
Peptide Elongation Per-Step Coupling Yield>99%UV-Vis (Fmoc cleavage)
Final Product Crude Purity50-70%RP-HPLC
Final Product Overall Yield (crude)30-50%Gravimetric
Purified Product Final Purity>95%RP-HPLC

Note: These are typical values and can vary depending on the peptide sequence, resin, and synthesis conditions.

Experimental Protocols

Protocol 1: Coupling of this compound to Aminomethyl Resin

This protocol describes the initial step of attaching the linker to a standard aminomethyl-functionalized polystyrene resin.

Materials:

  • Aminomethyl (AM) polystyrene resin (e.g., 100-200 mesh, 1% DVB, loading 0.5-1.0 mmol/g)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Kaiser Test Kit

Procedure:

  • Resin Swelling: Swell the aminomethyl resin in DMF for 1-2 hours in a reaction vessel.

  • Pre-activation of Linker: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) in DMF. Add HOBt or Oxyma Pure (3 eq.) and DIC (3 eq.). Allow the mixture to pre-activate for 15-20 minutes at room temperature.

  • Coupling Reaction: Drain the DMF from the swollen resin. Add the pre-activated linker solution to the resin. Add DIPEA (6 eq.) to the reaction vessel.

  • Reaction Monitoring: Agitate the mixture at room temperature for 2-4 hours. Monitor the reaction progress using the Kaiser test. A negative Kaiser test (colorless or yellow beads) indicates complete coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).

  • Drying: Dry the resin under vacuum to a constant weight.

  • Loading Determination (Optional): The loading of the linker on the resin can be determined by Fmoc quantification after coupling an Fmoc-protected amino acid to a small sample of the resin.

Protocol 2: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) on Cbz-NH-peg5-Linker-Resin

This protocol outlines the elongation of the peptide chain on the linker-functionalized resin. The example used is a generic peptide synthesis cycle.

Materials:

  • Cbz-NH-peg5-linker-resin from Protocol 1

  • Fmoc-protected amino acids

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA

  • 20% (v/v) Piperidine in DMF

  • DMF, DCM

Procedure:

  • Resin Swelling: Swell the Cbz-NH-peg5-linker-resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 3 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (4 eq. relative to resin loading) and HATU (3.9 eq.) in DMF.

    • Add DIPEA (8 eq.) to the activation mixture and vortex briefly.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 30-60 minutes at room temperature.

    • Monitor the coupling reaction with the Kaiser test.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.

Protocol 3: Cleavage of the Peptide from the Resin

Two alternative cleavage strategies are presented, depending on whether the N-terminal Cbz group needs to be retained.

Option A: Cleavage with Cbz Group Removal (Standard TFA Cleavage)

This method is suitable when the final product is the deprotected, PEGylated peptide.

Materials:

  • Peptide-resin

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Procedure:

  • Wash the final peptide-resin with DCM (3x) and dry under vacuum.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh cleavage cocktail.

  • Precipitate the crude peptide by adding the combined filtrate to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether (2x).

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide by reverse-phase HPLC.

Option B: Mild Cleavage to Retain the Cbz Group

This protocol is designed for applications where the Cbz-protected PEGylated peptide is the desired product. This is achieved by using a highly acid-labile resin for the initial synthesis and a milder cleavage condition. For this strategy, the this compound would be coupled to a 2-chlorotrityl chloride (2-CTC) resin instead of an aminomethyl resin.

Materials:

  • Peptide synthesized on a Cbz-NH-peg5-linker-2-CTC-resin

  • Cleavage Cocktail: Acetic acid/Trifluoroethanol/DCM (1:2:7) or 1-5% TFA in DCM

Procedure:

  • Wash the peptide-resin with DCM (3x) and dry briefly.

  • Add the mild cleavage cocktail to the resin.

  • Agitate gently at room temperature for 30-60 minutes.

  • Filter the resin and collect the filtrate.

  • Neutralize the filtrate with a base such as pyridine or DIPEA.

  • Evaporate the solvent under reduced pressure.

  • Purify the Cbz-protected peptide by flash chromatography or preparative HPLC.

Visualizations

Solid-Phase Peptide Synthesis Workflow

SPPS_Workflow cluster_cycle Peptide Elongation Cycle start Start: Aminomethyl Resin coupling1 Couple this compound (DIC/HOBt) start->coupling1 resin_linker Cbz-NH-peg5-Resin coupling1->resin_linker deprotection Fmoc Deprotection (20% Piperidine/DMF) resin_linker->deprotection coupling2 Couple Fmoc-AA-OH (HATU/DIPEA) deprotection->coupling2 wash Wash (DMF/DCM) coupling2->wash repeat Repeat n-1 times wash->repeat final_peptide Final Protected Peptide-Resin repeat->final_peptide cleavage Cleavage (e.g., 95% TFA) final_peptide->cleavage purification Purification (RP-HPLC) cleavage->purification final_product Pure PEGylated Peptide purification->final_product

Caption: General workflow for solid-phase peptide synthesis using this compound.

GLP-1 Receptor Signaling Pathway

GLP1_Signaling cluster_downstream Downstream Effects GLP1 GLP-1 Analogue (PEGylated) GLP1R GLP-1 Receptor GLP1->GLP1R Binds to G_protein G Protein (Gs) GLP1R->G_protein Activates AC Adenylate Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin_granules Insulin Granule Exocytosis PKA->Insulin_granules Gene_transcription Insulin Gene Transcription PKA->Gene_transcription Beta_cell β-cell Proliferation & Survival PKA->Beta_cell Epac2->Insulin_granules

Caption: Simplified GLP-1 receptor signaling pathway in pancreatic β-cells.

Logical Relationship for Cbz-Group Stability

Cbz_Stability cluster_Fmoc Fmoc/tBu SPPS Cycle cluster_Cleavage Final Cleavage SPPS_Strategy SPPS using this compound Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) SPPS_Strategy->Fmoc_Deprotection Strong_Acid Strong Acid Cleavage (e.g., 95% TFA) SPPS_Strategy->Strong_Acid Mild_Acid Mild Acid Cleavage (e.g., 1% TFA in DCM) SPPS_Strategy->Mild_Acid Cbz_Stable_Base Cbz Group is Stable Fmoc_Deprotection->Cbz_Stable_Base Condition Cbz_Cleaved Cbz Group is Cleaved Strong_Acid->Cbz_Cleaved Result Cbz_Intact Cbz Group Remains Intact Mild_Acid->Cbz_Intact Result

Application Notes and Protocols: Cbz-NH-PEG5-CH2COOH in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cbz-NH-PEG5-CH2COOH

This compound is a heterobifunctional linker molecule widely utilized in the field of targeted drug delivery. Its structure incorporates a carboxybenzyl (Cbz)-protected amine, a five-unit polyethylene glycol (PEG) chain, and a terminal carboxylic acid. This architecture makes it an ideal component for the synthesis of complex bioconjugates, particularly Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

The key features of this compound include:

  • Heterobifunctionality: The Cbz-protected amine and the terminal carboxylic acid provide two distinct reactive handles for sequential conjugation reactions. The Cbz group offers stable protection of the amine, which can be deprotected under specific conditions to allow for further modification. The carboxylic acid can be activated to react with amines on proteins or other molecules.

  • PEG Spacer: The PEG5 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[1] It provides a flexible and hydrophilic bridge between the two ends of the linker, which can be crucial for enabling optimal interaction between the conjugated molecules and their biological targets.

  • Defined Length: As a discrete PEG linker, it ensures the production of homogeneous conjugates with a consistent and well-defined linker length, which is critical for structure-activity relationship (SAR) studies and reducing batch-to-batch variability.

Application in PROTAC Development

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a critical role in the efficacy of a PROTAC by dictating the distance and orientation between the target protein and the E3 ligase.

Hypothetical Application: Development of a BRD4-Targeting PROTAC

In this hypothetical example, this compound is used to link a ligand for the bromodomain-containing protein 4 (BRD4), a target in oncology, to a ligand for the Cereblon (CRBN) E3 ligase.

Data Summary:

The following table summarizes the in vitro data for a hypothetical BRD4-targeting PROTAC, "PROTAC-X," synthesized using the this compound linker.

ParameterPROTAC-XJQ1 (BRD4 inhibitor)Pomalidomide (CRBN ligand)
BRD4 Binding Affinity (IC50, nM) 2550>10,000
CRBN Binding Affinity (IC50, nM) 150>10,000200
BRD4 Degradation (DC50, nM) 10N/AN/A
Cell Viability (GI50, nM in a BRD4-dependent cell line) 5100500

Experimental Protocols:

Protocol 2.1: Synthesis of PROTAC-X

  • Activation of this compound: Dissolve this compound (1.1 eq) in anhydrous DMF. Add HBTU (1.1 eq) and DIPEA (2.2 eq) and stir at room temperature for 15 minutes.

  • Conjugation to BRD4 Ligand: To the activated linker solution, add the amine-functionalized BRD4 ligand (e.g., an analogue of JQ1) (1.0 eq) and stir at room temperature for 4 hours.

  • Purification: Purify the product by reverse-phase HPLC to obtain the Cbz-protected intermediate.

  • Cbz Deprotection: Dissolve the intermediate in methanol and add Pd/C (10% w/w). Stir under a hydrogen atmosphere for 2 hours. Filter and concentrate to yield the deprotected amine.

  • Conjugation to CRBN Ligand: Dissolve the deprotected intermediate (1.0 eq) and a carboxylic acid-functionalized CRBN ligand (e.g., an analogue of pomalidomide) (1.1 eq) in anhydrous DMF. Add HBTU (1.1 eq) and DIPEA (2.2 eq) and stir at room temperature for 4 hours.

  • Final Purification: Purify the final PROTAC-X by reverse-phase HPLC.

Protocol 2.2: In Vitro Evaluation of PROTAC-X

  • Cell Culture: Culture a BRD4-dependent cancer cell line (e.g., MV4-11) in appropriate media.

  • Western Blot for BRD4 Degradation:

    • Plate cells and treat with varying concentrations of PROTAC-X for 24 hours.

    • Lyse the cells and quantify protein concentration.

    • Perform SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies against BRD4 and a loading control (e.g., GAPDH).

    • Incubate with secondary antibodies and visualize the bands.

    • Quantify band intensity to determine the DC50 value.

  • Cell Viability Assay:

    • Plate cells in 96-well plates and treat with a serial dilution of PROTAC-X.

    • Incubate for 72 hours.

    • Assess cell viability using a reagent such as CellTiter-Glo®.

    • Calculate the GI50 value from the dose-response curve.

Diagrams:

PROTAC_Mechanism cluster_cell Cancer Cell PROTAC PROTAC-X BRD4 BRD4 (Target Protein) PROTAC->BRD4 Binds CRBN CRBN (E3 Ligase) PROTAC->CRBN Proteasome Proteasome BRD4->Proteasome Degradation CRBN->BRD4 Ub Ubiquitin Ub->BRD4

Caption: Mechanism of action for a BRD4-targeting PROTAC.

PROTAC_Workflow cluster_synthesis Synthesis cluster_evaluation In Vitro Evaluation Linker_Activation Activate this compound First_Conjugation Conjugate to BRD4 Ligand Linker_Activation->First_Conjugation Deprotection Cbz Deprotection First_Conjugation->Deprotection Second_Conjugation Conjugate to CRBN Ligand Deprotection->Second_Conjugation Purification Final Purification Second_Conjugation->Purification Western_Blot Western Blot for Degradation (DC50) Purification->Western_Blot Viability_Assay Cell Viability Assay (GI50) Purification->Viability_Assay

Caption: Experimental workflow for PROTAC synthesis and evaluation.

Application in Antibody-Drug Conjugate (ADC) Development

ADCs are targeted therapies that consist of a monoclonal antibody conjugated to a cytotoxic payload via a chemical linker. The antibody directs the ADC to a specific antigen on the surface of cancer cells, where the ADC is internalized, and the payload is released, leading to cell death.

Hypothetical Application: Development of an Anti-HER2 ADC

In this hypothetical example, this compound is part of a linker system to conjugate a potent cytotoxic drug to an anti-HER2 antibody (e.g., Trastuzumab).

Data Summary:

The following table summarizes the in vitro data for a hypothetical anti-HER2 ADC, "ADC-Y," synthesized with a linker derived from this compound.

ParameterADC-YTrastuzumabFree Drug
Drug-to-Antibody Ratio (DAR) 3.8N/AN/A
Binding Affinity to HER2 (KD, nM) 0.20.1N/A
In Vitro Cytotoxicity (IC50, nM in a HER2+ cell line) 1.5>10000.1
In Vitro Cytotoxicity (IC50, nM in a HER2- cell line) >1000>10000.1

Experimental Protocols:

Protocol 3.1: Synthesis of ADC-Y

  • Linker-Payload Synthesis:

    • Activate the carboxylic acid of this compound with an activating agent (e.g., NHS).

    • React the activated linker with an amine-containing cytotoxic payload.

    • Purify the Cbz-protected linker-payload.

    • Deprotect the Cbz group to reveal the terminal amine.

    • React the amine with a maleimide-containing crosslinker to create a maleimido-PEG5-linker-payload construct.

  • Antibody Reduction:

    • Partially reduce the interchain disulfide bonds of the anti-HER2 antibody using a reducing agent like TCEP to generate free thiol groups.

  • Conjugation:

    • React the reduced antibody with the maleimido-PEG5-linker-payload construct. The maleimide group will react with the free thiols on the antibody.

  • Purification:

    • Purify the resulting ADC-Y using size-exclusion chromatography to remove unconjugated linker-payload and other impurities.

Protocol 3.2: In Vitro Evaluation of ADC-Y

  • DAR Determination: Determine the average drug-to-antibody ratio by hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.

  • Binding Affinity Assay: Measure the binding affinity of ADC-Y to the HER2 antigen using surface plasmon resonance (SPR) or ELISA.

  • In Vitro Cytotoxicity Assay:

    • Culture HER2-positive and HER2-negative cell lines.

    • Treat the cells with serial dilutions of ADC-Y, the parent antibody, and the free drug.

    • After 72-96 hours, assess cell viability using a suitable assay (e.g., MTS or resazurin).

    • Calculate the IC50 values.

Diagrams:

ADC_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular ADC ADC-Y HER2 HER2 Receptor ADC->HER2 Binding Endosome Endosome HER2->Endosome Internalization Cancer_Cell Cancer Cell Membrane Lysosome Lysosome Endosome->Lysosome Trafficking Payload Cytotoxic Payload Lysosome->Payload Payload Release DNA DNA Damage & Apoptosis Payload->DNA

Caption: General mechanism of action for an Antibody-Drug Conjugate.

ADC_Workflow cluster_synthesis Synthesis & Conjugation cluster_characterization Characterization & Evaluation Linker_Payload Synthesize Linker-Payload Conjugation Conjugate Antibody and Linker-Payload Linker_Payload->Conjugation Antibody_Reduction Reduce Antibody Antibody_Reduction->Conjugation Purification Purify ADC Conjugation->Purification DAR Determine DAR Purification->DAR Binding Assess Binding Affinity Purification->Binding Cytotoxicity In Vitro Cytotoxicity Assay Purification->Cytotoxicity

Caption: Experimental workflow for ADC synthesis and characterization.

References

Application Notes and Protocols for Bioconjugation using Cbz-NH-PEG5-CH2COOH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cbz-NH-PEG5-CH2COOH is a heterobifunctional linker molecule widely utilized in bioconjugation and drug development. This linker features a carboxylic acid group at one terminus and a carbobenzyloxy (Cbz) protected amine at the other, connected by a 5-unit polyethylene glycol (PEG) chain. The PEG spacer enhances solubility and provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.

The terminal carboxylic acid allows for covalent linkage to primary amines on biomolecules such as proteins, antibodies, or peptides through the formation of a stable amide bond. This reaction is typically mediated by carbodiimide chemistry, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The Cbz protecting group on the terminal amine provides an orthogonal handle for further functionalization. The Cbz group is stable under the conditions required for the EDC/NHS coupling but can be selectively removed under specific conditions, such as catalytic hydrogenolysis, to reveal the primary amine. This amine can then be used for subsequent conjugation reactions, making this linker ideal for the construction of more complex bioconjugates like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Applications

The unique structure of this compound lends itself to a variety of applications in biomedical research and drug development:

  • PROTAC Synthesis: This linker is frequently used in the synthesis of PROTACs, which are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation.[1][2] The carboxylic acid end can be coupled to a ligand for the target protein, and after Cbz deprotection, the newly exposed amine can be conjugated to a ligand for the E3 ligase.

  • Antibody-Drug Conjugates (ADCs): In the development of ADCs, this linker can be used to attach a cytotoxic drug to an antibody. The carboxylic acid can be conjugated to the antibody, and the protected amine can be deprotected to attach the drug molecule.

  • Protein Modification and PEGylation: The linker can be used to PEGylate proteins, which can improve their solubility, stability, and pharmacokinetic properties.[3][4]

  • Surface Immobilization: Biomolecules can be tethered to surfaces functionalized with primary amines using this linker.

Quantitative Data

The efficiency of bioconjugation reactions can vary depending on the specific biomolecule, linker, and reaction conditions. The following table summarizes typical data for carbodiimide-mediated conjugation of carboxylic acid-containing linkers to proteins.

ParameterTypical ValueNotes
Conjugation Efficiency 30-70%The molar ratio of linker to biomolecule, pH, and reaction time can significantly influence the efficiency. Optimization is often required for each specific system.
Yield of Purified Conjugate 10-50%Losses can occur during purification steps such as dialysis, size-exclusion chromatography, or affinity chromatography.
Purity of Linker >95%As reported by various suppliers for this compound.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Protein via EDC/NHS Chemistry

This protocol describes the covalent attachment of the carboxylic acid terminus of the linker to primary amines (e.g., lysine residues) on a target protein.

Materials:

  • This compound

  • Target protein with accessible primary amines

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Desalting column (e.g., Sephadex G-25)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and Sulfo-NHS to room temperature before opening the vials.

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

    • Prepare a solution of the target protein (e.g., 1-5 mg/mL) in Activation Buffer.

  • Activation of the Carboxylic Acid:

    • To the protein solution, add the this compound stock solution to achieve the desired molar excess (a 10-20 fold molar excess of linker over protein is a good starting point).

    • Immediately add EDC to a final concentration of 4 mM and Sulfo-NHS to a final concentration of 10 mM.[5]

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation to the Protein:

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer. This can also be achieved by passing the reaction mixture through a desalting column equilibrated with Coupling Buffer to remove excess activating reagents and adjust the pH simultaneously.

    • Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS-activated linker.

  • Purification of the Conjugate:

    • Remove excess linker and reaction by-products by purifying the protein conjugate using a desalting column, dialysis, or size-exclusion chromatography equilibrated with a suitable storage buffer (e.g., PBS).

Protocol 2: Deprotection of the Cbz Group

This protocol describes the removal of the Cbz group from the conjugated linker to expose the terminal amine for further functionalization. Catalytic hydrogenolysis is a common and effective method.

Materials:

  • Cbz-functionalized protein conjugate

  • Palladium on carbon (Pd/C, 10% w/w)

  • Hydrogen gas (H₂) supply with a balloon or a hydrogenation apparatus

  • Methanol (MeOH) or another suitable solvent

  • Inert gas (e.g., Argon or Nitrogen)

  • Filtration system (e.g., syringe filter with a 0.22 µm membrane)

Procedure:

  • Reaction Setup:

    • Dissolve the Cbz-functionalized protein conjugate in a suitable solvent like methanol. The presence of water is generally tolerated.

    • Carefully add the Pd/C catalyst to the solution (typically 5-10% by weight relative to the conjugate).

    • Purge the reaction vessel with an inert gas.

  • Hydrogenolysis:

    • Introduce hydrogen gas to the reaction vessel (e.g., by inflating a balloon with H₂ and attaching it to the flask).

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the progress of the reaction by a suitable analytical method (e.g., LC-MS to observe the mass change upon Cbz removal). The reaction is typically complete within 2-16 hours.

  • Catalyst Removal and Product Isolation:

    • Once the reaction is complete, carefully purge the vessel with an inert gas to remove any remaining hydrogen.

    • Filter the reaction mixture through a syringe filter to remove the Pd/C catalyst.

    • The resulting solution contains the deprotected protein conjugate with a free amine. The solvent can be removed by evaporation or the solution can be buffer-exchanged into an appropriate buffer for the next step.

Characterization of the Conjugate
  • SDS-PAGE: A noticeable increase in the molecular weight of the protein after conjugation can be observed as a band shift compared to the unconjugated protein.

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to determine the exact mass of the conjugate, confirming the successful attachment of the linker and allowing for the determination of the number of linkers per protein molecule (degree of labeling).

  • HPLC: Reversed-phase or size-exclusion HPLC can be used to assess the purity of the conjugate and separate it from unconjugated protein and excess reagents.

Visualizations

G cluster_structure Chemical Structure of this compound Cbz Cbz-NH PEG5 -(CH2CH2O)5- Cbz->PEG5 Acid -CH2COOH PEG5->Acid G Start Start: Protein and Linker Activate Activate Linker with EDC/Sulfo-NHS Start->Activate Conjugate Conjugate to Protein (Amide Bond Formation) Activate->Conjugate Quench Quench Reaction Conjugate->Quench Purify Purify Conjugate Quench->Purify Deprotect Cbz Deprotection (e.g., Hydrogenolysis) Purify->Deprotect Final Final Bioconjugate with Free Amine Deprotect->Final G PROTAC PROTAC (Target Ligand-Linker-E3 Ligand) Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Target Target Protein Target->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitin Transfer Ternary->Ub PolyUb Polyubiquitinated Target Protein Ub->PolyUb Proteasome Proteasomal Degradation PolyUb->Proteasome

References

Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates using Cbz-NH-peg5-CH2COOH

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. An ADC is composed of three key components: a monoclonal antibody that targets a specific tumor antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload. The linker is a critical element, ensuring that the ADC remains stable in circulation and that the payload is efficiently released at the target site.

This document provides detailed application notes and protocols for the synthesis of ADCs using Cbz-NH-peg5-CH2COOH, a heterobifunctional linker. This linker features a carboxybenzyl (Cbz)-protected amine and a terminal carboxylic acid. The polyethylene glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the resulting ADC. The synthetic strategy outlined here involves a two-stage process: first, the conjugation of the linker to the cytotoxic drug, followed by the conjugation of the drug-linker complex to the monoclonal antibody.

Principle of the Method

The synthesis of an ADC using the this compound linker is a sequential process that relies on established bioconjugation chemistries. The overall workflow is as follows:

  • Drug-Linker Conjugation: The carboxylic acid moiety of the this compound linker is activated, typically using a carbodiimide reagent such as EDC in the presence of N-hydroxysuccinimide (NHS), to form an NHS ester. This activated linker is then reacted with an amine-containing cytotoxic payload to form a stable amide bond.

  • Purification of the Drug-Linker Conjugate: The resulting drug-linker conjugate is purified to remove any unreacted starting materials and byproducts.

  • Deprotection of the Drug-Linker Conjugate: The Cbz protecting group on the drug-linker conjugate is removed, typically by catalytic hydrogenation, to expose a primary amine.

  • Antibody-Drug Conjugation: The purified and deprotected drug-linker, now possessing a reactive amine, is conjugated to the monoclonal antibody. This is commonly achieved by targeting the side-chain carboxyl groups of glutamic and aspartic acid residues on the antibody, which are first activated with EDC/NHS.

  • Purification and Characterization of the ADC: The final ADC is purified to remove any unconjugated drug-linker and aggregated antibody. The purified ADC is then characterized to determine key quality attributes such as the drug-to-antibody ratio (DAR), purity, and in vitro potency.

Experimental Protocols

Protocol 1: Synthesis of the Drug-Linker Conjugate

This protocol describes the conjugation of the this compound linker to an amine-containing cytotoxic drug.

Materials:

  • This compound

  • Amine-containing cytotoxic drug (e.g., a derivative of monomethyl auristatin E - MMAE)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.

  • Add EDC (1.2 equivalents) to the solution and stir at room temperature for 1 hour to activate the carboxylic acid.

  • In a separate flask, dissolve the amine-containing cytotoxic drug (1 equivalent) in anhydrous DMF.

  • Add the drug solution to the activated linker solution and stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure drug-linker conjugate.

Protocol 2: Deprotection of the Drug-Linker Conjugate

This protocol describes the removal of the Cbz protecting group from the drug-linker conjugate.

Materials:

  • Cbz-protected drug-linker conjugate

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the Cbz-protected drug-linker conjugate in methanol or ethanol.

  • Carefully add a catalytic amount of Pd/C to the solution.

  • Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with methanol or ethanol.

  • Concentrate the filtrate under reduced pressure to yield the deprotected drug-linker conjugate with a free amine.

Protocol 3: Antibody-Drug Conjugation

This protocol describes the conjugation of the deprotected drug-linker to the monoclonal antibody.

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Deprotected drug-linker conjugate

  • EDC and Sulfo-NHS

  • Conjugation buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., Tris buffer)

  • Purification system (e.g., size exclusion chromatography - SEC)

Procedure:

  • Prepare the antibody solution at a concentration of 5-10 mg/mL in conjugation buffer.

  • Activate the antibody by adding a 50-fold molar excess of EDC and a 50-fold molar excess of Sulfo-NHS. Incubate for 15-30 minutes at room temperature.

  • Remove excess activation reagents using a desalting column, exchanging the antibody into the conjugation buffer.

  • Immediately add the deprotected drug-linker conjugate to the activated antibody solution. A typical starting point is a 5- to 10-fold molar excess of the drug-linker over the antibody.

  • Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction by adding a quenching solution, such as Tris buffer, to a final concentration of 50 mM.

  • Purify the resulting ADC using size exclusion chromatography (SEC) to remove unconjugated drug-linker and any aggregates.

  • Collect the fractions containing the purified ADC, concentrate if necessary, and store under appropriate conditions.

Data Presentation

The following tables summarize hypothetical characterization data for an ADC synthesized using the described protocols.

Table 1: ADC Synthesis and Purification Summary

ParameterResult
Initial Antibody Concentration10 mg/mL
Molar Ratio of Drug-Linker to Antibody7:1
Final ADC Concentration8.5 mg/mL
Purification Yield85%

Table 2: ADC Characterization

ParameterMethodResult
Drug-to-Antibody Ratio (DAR)Hydrophobic Interaction Chromatography (HIC)3.8
Purity (Monomer Content)Size Exclusion Chromatography (SEC)>98%
Free Drug-Linker LevelReversed-Phase Chromatography (RPC)<1%
Endotoxin LevelLAL Assay<0.5 EU/mg

Table 3: In Vitro Cytotoxicity Assay

Cell LineTarget Antigen ExpressionADC IC₅₀ (nM)Non-Targeted Antibody IC₅₀ (nM)
Cell Line AHigh1.5>1000
Cell Line BLow250>1000
Cell Line CNegative>1000>1000

Visualizations

ADC_Synthesis_Workflow cluster_linker_prep Drug-Linker Synthesis cluster_adc_synthesis ADC Synthesis Linker_Activation Linker Activation (EDC/NHS) Drug_Conjugation Conjugation to Drug Linker_Activation->Drug_Conjugation Purification1 Purification Drug_Conjugation->Purification1 Deprotection Cbz Deprotection Purification1->Deprotection Purification2 Final Purification Deprotection->Purification2 ADC_Conjugation Conjugation to Drug-Linker Purification2->ADC_Conjugation Antibody_Activation Antibody Activation (EDC/Sulfo-NHS) Antibody_Activation->ADC_Conjugation Purification3 ADC Purification (SEC) ADC_Conjugation->Purification3 Characterization Characterization Purification3->Characterization

Caption: Overall workflow for the synthesis and characterization of an ADC.

Chemical_Pathway cluster_step1 Step 1: Drug-Linker Formation cluster_step2 Step 2: Deprotection cluster_step3 Step 3: ADC Formation Linker Cbz-NH-PEG5-COOH Activated_Linker Cbz-NH-PEG5-CO-NHS Linker->Activated_Linker EDC, NHS Drug_Linker_Protected Cbz-NH-PEG5-CO-NH-Drug Activated_Linker->Drug_Linker_Protected Drug H₂N-Drug Drug->Drug_Linker_Protected Drug_Linker_Deprotected H₂N-PEG5-CO-NH-Drug Drug_Linker_Protected->Drug_Linker_Deprotected H₂, Pd/C ADC Antibody-(CO-NH-PEG5-CO-NH-Drug)n Drug_Linker_Deprotected->ADC Antibody Antibody-(COOH)n Activated_Antibody Antibody-(CO-NHS)n Antibody->Activated_Antibody EDC, Sulfo-NHS Activated_Antibody->ADC

Caption: Chemical pathway for ADC synthesis using this compound.

Application Notes: Cbz Deprotection Methods for Cbz-NH-peg5-CH2cooh

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The carbobenzyloxy (Cbz or Z) group is a cornerstone in synthetic organic chemistry for the protection of amine functionalities, particularly in peptide synthesis and drug development. Its stability across a range of reaction conditions and the variety of methods for its removal make it highly versatile.[1][2] For molecules like Cbz-NH-peg5-CH2cooh, which incorporate a polyethylene glycol (PEG) linker, efficient and clean deprotection is a critical step in synthesizing linkers for antibody-drug conjugates (ADCs) or other targeted therapeutic agents.

This document provides detailed application notes and protocols for various methods to deprotect the Cbz group from this compound. The methods discussed include catalytic hydrogenolysis, acid-mediated cleavage, and nucleophilic deprotection, offering researchers a comprehensive guide to selecting the optimal strategy based on scale, substrate sensitivity, and available resources.

Method 1: Catalytic Hydrogenolysis

Catalytic hydrogenolysis is the most frequently employed method for Cbz group removal due to its efficiency and generally clean reaction profile, yielding toluene and carbon dioxide as byproducts.[1][3] The reaction involves the cleavage of the C-O bond of the carbamate using a transition metal catalyst and a hydrogen source.[4]

Principle: The Cbz group is cleaved via reduction on a metal catalyst surface (typically Palladium on Carbon, Pd/C). This can be achieved using hydrogen gas (H₂) or through transfer hydrogenolysis with a hydrogen donor like ammonium formate.

Advantages:

  • High efficiency and yields, often exceeding 90%.

  • Mild, neutral reaction conditions.

  • Byproducts (toluene, CO₂) are volatile and easily removed.

Disadvantages:

  • Requires specialized equipment for handling hydrogen gas (e.g., H₂ balloon or hydrogenation apparatus).

  • The palladium catalyst is flammable and requires careful handling.

  • Potential for side reactions if other reducible functional groups (like alkynes, alkenes, or some halides) are present.

  • Residual heavy metal contamination can be a concern in pharmaceutical applications.

Experimental Protocols

Protocol 1.1: Hydrogenolysis using Hydrogen Gas

  • Reaction Setup: Dissolve this compound in a suitable solvent such as methanol (MeOH) or ethyl acetate (EtOAc) (approx. 0.1 M) in a round-bottom flask.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% relative to the substrate).

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 1-4 hours).

  • Work-up: Once complete, carefully purge the system with an inert gas to remove excess hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent to ensure all product is recovered.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product, NH₂-peg5-CH2cooh. Further purification can be performed by chromatography if necessary.

Protocol 1.2: Transfer Hydrogenolysis using Ammonium Formate

  • Reaction Setup: Dissolve this compound in methanol.

  • Reagent Addition: Add ammonium formate (4-5 equivalents) to the solution.

  • Catalyst Addition: Purge the flask with an inert gas and carefully add 10% Pd/C (10 mol%).

  • Reaction: Heat the mixture to reflux and stir vigorously.

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Work-up and Isolation: Follow steps 6-8 from Protocol 1.1.

Data Summary: Catalytic Hydrogenolysis
Hydrogen SourceCatalystSolventTemperatureTime (h)Typical Yield (%)Reference(s)
H₂ gas (balloon)10% Pd/CMethanol, EthanolRoom Temp.1-4>90
Ammonium Formate10% Pd/CMethanolReflux1-3>90
NaBH₄10% Pd/CMethanolRoom Temp.< 0.293-98
TriethylsilanePd/CN/AMildN/AHigh

Visualization: Hydrogenolysis Mechanism

G Mechanism of Cbz Deprotection by Catalytic Hydrogenolysis sub Cbz-NH-R cat Pd/C Catalyst Surface sub->cat Adsorption int1 Adsorbed Substrate + Dissociated H atoms h2 H₂ h2->cat Dissociation int2 Unstable Carbamic Acid HOOC-NH-R int1->int2 prod1 Toluene int1->prod1 Hydrogenolysis (C-O Cleavage) prod2 H₂N-R (Deprotected Amine) int2->prod2 Decarboxylation co2 CO₂ int2->co2

Caption: Cbz deprotection via catalytic hydrogenolysis.

Method 2: Acid-Mediated Deprotection

Acidic conditions provide a robust, metal-free alternative for Cbz cleavage, which is particularly advantageous for large-scale synthesis where residual metal contamination is a concern.

Principle: The Cbz group is removed by treatment with a strong Brønsted acid, such as HBr in acetic acid, or a Lewis acid like aluminum trichloride (AlCl₃). The mechanism involves protonation of the carbamate followed by cleavage.

Advantages:

  • Metal-free, avoiding potential heavy metal contamination.

  • Operationally simple and highly scalable.

  • Cost-effective compared to methods using noble metal catalysts.

Disadvantages:

  • Requires harsh, corrosive reagents.

  • May not be suitable for substrates with other acid-labile protecting groups (e.g., Boc).

  • Requires careful neutralization during work-up.

Experimental Protocols

Protocol 2.1: Deprotection using HBr in Acetic Acid

  • Reaction Setup: Dissolve this compound in a minimal amount of glacial acetic acid and cool the solution in an ice bath.

  • Reagent Addition: Slowly add a solution of 33% HBr in acetic acid (an excess of 5-10 equivalents).

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, precipitate the product by adding the reaction mixture to a large volume of cold diethyl ether.

  • Isolation: Collect the solid product (often as the HBr salt) by filtration and dry under vacuum. The free amine can be obtained by neutralization with a suitable base.

Protocol 2.2: Deprotection using Aluminum Chloride (Lewis Acid)

  • Reaction Setup: Dissolve the Cbz-protected compound in a fluorinated solvent such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).

  • Reagent Addition: Add aluminum chloride (AlCl₃).

  • Reaction: Stir the mixture at room temperature. This method has been shown to be effective and offers good functional group tolerance for reducible groups.

  • Monitoring & Work-up: Monitor the reaction to completion. Work-up typically involves quenching with water and extraction of the product.

Data Summary: Acid-Mediated Deprotection
ReagentSolventTemperatureTimeTypical Yield (%)NotesReference(s)
HBr/AcOHAcetic AcidRoom Temp.1-4 hHighCommon, effective system
IPA·HClIsopropanol65-75°C4 hHighScalable, metal-free
AlCl₃/HFIPHFIPRoom Temp.N/AHighGood functional group tolerance

Visualization: Acid-Mediated Deprotection Workflow

G Workflow for Acid-Mediated Cbz Deprotection start Start: Cbz-NH-R in Solvent reagent Add Strong Acid (e.g., HBr/AcOH) start->reagent reaction Stir at Room Temp. Monitor by TLC/LC-MS reagent->reaction workup Precipitate in Ether or Quench & Extract reaction->workup neutralize Neutralization (if necessary) workup->neutralize product Final Product: H₂N-R neutralize->product

Caption: General workflow for Cbz removal under acidic conditions.

Method 3: Nucleophilic Deprotection

For substrates containing sensitive functionalities that are incompatible with hydrogenolysis or harsh acidic conditions, nucleophilic deprotection offers a milder alternative.

Principle: This method involves an Sₙ2 attack by a nucleophile, such as a thiol, at the benzylic carbon of the Cbz group. This generates an unstable amine carbonate, which then decarboxylates to yield the free amine.

Advantages:

  • Excellent functional group tolerance; compatible with reducible groups and aryl halides.

  • Avoids the use of heavy metals and harsh acids.

  • The reaction is robust and has been used in the cGMP manufacture of APIs like Adagrasib.

Disadvantages:

  • May require elevated temperatures.

  • The thiol reagents have a strong odor and must be handled in a well-ventilated fume hood.

Experimental Protocol

Protocol 3.1: Deprotection using 2-Mercaptoethanol

  • Reaction Setup: Prepare a suspension of this compound (1 equiv.) and potassium phosphate tribasic (4 equiv.) in N,N-dimethylacetamide (DMAc) (0.25 M). Purge the vessel with nitrogen three times.

  • Reagent Addition: Add 2-mercaptoethanol (2 equiv.) to the mixture.

  • Reaction: Stir the reaction at 75°C for up to 24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Cool the mixture to room temperature and pour it into water.

  • Isolation: Extract the aqueous phase with a suitable organic solvent like dichloromethane (DCM). Concentrate the organic layers under reduced pressure to obtain the crude product, which can be purified further if needed.

Data Summary: Nucleophilic Deprotection
ReagentBaseSolventTemperatureTime (h)NotesReference(s)
2-MercaptoethanolK₃PO₄DMAc75°C24Superior for sensitive substrates
Sodium methanethiolateN/ADMF75°C4Proof-of-concept for thiol-mediated deprotection

Method Selection Guide

Choosing the appropriate deprotection method is critical for the success of the synthesis. The following table and diagram provide a guide for selecting the best protocol for this compound.

Comparison of Cbz Deprotection Methods
FeatureCatalytic HydrogenolysisAcid-Mediated CleavageNucleophilic Deprotection
Conditions Neutral, Room Temp.Strongly AcidicMild Base, 75°C
Key Reagents Pd/C, H₂ (or donor)HBr/AcOH, AlCl₃2-Mercaptoethanol, K₃PO₄
Scalability Good, but requires H₂ handlingExcellentGood
Metal-Free? NoYesYes
Orthogonality Stable to acid/baseLabile to acidStable to acid/H₂
Ideal For Standard, robust substratesLarge-scale, metal-sensitive processesSubstrates with reducible groups

Visualization: Decision Workflow for Cbz Deprotection

G Decision Tree for Selecting a Cbz Deprotection Method start Start: Deprotect This compound q1 Are other reducible groups (e.g., Ar-I, C=C) present? start->q1 q2 Is this a large-scale synthesis where metal residue is a key concern? q1->q2 No m3 Use Nucleophilic Deprotection (2-Mercaptoethanol) q1->m3 Yes m1 Use Catalytic Hydrogenolysis (Pd/C, H₂) q2->m1 No m2 Use Acid-Mediated Deprotection (HBr/AcOH or IPA·HCl) q2->m2 Yes

Caption: A guide to choosing the optimal Cbz deprotection strategy.

References

Application Notes and Protocols for Protein Functionalization with Cbz-NH-PEG5-CH2COOH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of proteins with Polyethylene Glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of protein-based drugs.[1][2][3][4] PEGylation can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can extend its circulatory half-life, enhance its stability, and reduce its immunogenicity.[1] Cbz-NH-PEG5-CH2COOH is a heterobifunctional PEG linker that allows for the covalent attachment of a discrete PEG unit to a protein. This linker features a terminal carboxylic acid group for conjugation to primary amines on the protein surface and a carboxybenzyl (Cbz) protected amine at the other end, available for subsequent modifications after deprotection.

This document provides detailed application notes and experimental protocols for the functionalization of proteins with this compound using the robust and efficient 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Mechanism of Action: EDC/NHS Coupling Chemistry

The conjugation of this compound to a protein is achieved through a two-step EDC/NHS coupling reaction that targets primary amines (the ε-amine of lysine residues and the N-terminal α-amine) on the protein surface.

  • Activation of the Carboxyl Group: EDC first reacts with the terminal carboxyl group of the PEG linker to form a highly reactive but unstable O-acylisourea intermediate.

  • Formation of a Stable NHS Ester: To increase the efficiency of the reaction and prevent hydrolysis of the intermediate, NHS is added. NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.

  • Amine Reaction and Amide Bond Formation: This stable NHS ester then efficiently reacts with a primary amine on the protein to form a stable and irreversible amide bond, releasing NHS as a byproduct.

This "zero-length" crosslinking approach is highly efficient and results in a stable conjugate.

EDC_NHS_Mechanism PEG_COOH Cbz-NH-PEG5-COOH O_acylisourea O-acylisourea Intermediate (unstable) PEG_COOH->O_acylisourea + EDC EDC EDC Isourea Isourea byproduct EDC->Isourea O_acylisourea->PEG_COOH Hydrolysis NHS_ester Amine-Reactive NHS Ester (stable) O_acylisourea->NHS_ester + NHS NHS NHS Conjugate Cbz-NH-PEG5-CO-NH-Protein (Stable Amide Bond) NHS_ester->Conjugate + Protein-NH2 Protein_NH2 Protein-NH2 Released_NHS NHS Conjugate->Released_NHS

Caption: EDC/NHS Coupling Mechanism.

Applications

The functionalization of proteins with this compound has a wide range of applications in research and drug development, including:

  • Improving Pharmacokinetics: Extending the in vivo half-life of therapeutic proteins, leading to reduced dosing frequency.

  • Reducing Immunogenicity: Masking potential epitopes on the protein surface to minimize immune responses.

  • Enhancing Stability: Increasing the protein's resistance to proteolytic degradation.

  • Improving Solubility: Aiding in the formulation of poorly soluble proteins.

  • Development of Antibody-Drug Conjugates (ADCs): The Cbz-protected amine can be deprotected for the subsequent attachment of cytotoxic drugs or other moieties.

  • Surface Modification: Immobilizing proteins onto surfaces for applications in biosensors and diagnostics.

Experimental Protocols

This section provides a detailed protocol for the functionalization of a model protein, Bovine Serum Albumin (BSA), with this compound.

Materials and Reagents
  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Bovine Serum Albumin (BSA)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Spectrophotometer

Experimental Workflow

Experimental_Workflow cluster_activation Step 1: Activation of PEG Linker cluster_conjugation Step 2: Conjugation to Protein cluster_purification Step 3: Quenching and Purification cluster_characterization Step 4: Characterization dissolve_peg Dissolve Cbz-NH-PEG5-COOH in DMF/DMSO add_edc_nhs Add EDC and NHS in Activation Buffer dissolve_peg->add_edc_nhs incubate_activation Incubate for 15 min at room temperature add_edc_nhs->incubate_activation add_activated_peg Add activated PEG linker to protein solution incubate_activation->add_activated_peg prepare_protein Prepare Protein Solution in Coupling Buffer prepare_protein->add_activated_peg incubate_conjugation Incubate for 2 hours at room temperature add_activated_peg->incubate_conjugation quench Add Quenching Buffer incubate_conjugation->quench purify Purify using desalting column quench->purify analyze Analyze conjugate by SDS-PAGE, HPLC, Mass Spec purify->analyze

Caption: Experimental Workflow for Protein PEGylation.

Detailed Procedure

Step 1: Activation of this compound

  • Equilibrate EDC and NHS to room temperature before use.

  • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

  • In a microcentrifuge tube, add the desired amount of the this compound stock solution to the Activation Buffer.

  • Immediately before use, prepare fresh 10 mg/mL solutions of EDC and NHS in Activation Buffer.

  • Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the this compound solution.

  • Incubate the reaction mixture at room temperature for 15 minutes with gentle mixing.

Step 2: Conjugation to Protein

  • Dissolve the protein (e.g., BSA) in the Coupling Buffer at a concentration of 5-10 mg/mL.

  • Add the activated this compound solution from Step 1 to the protein solution. A 10 to 20-fold molar excess of the PEG linker to the protein is a good starting point.

  • Incubate the reaction at room temperature for 2 hours or overnight at 4°C with gentle mixing.

Step 3: Quenching and Purification

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM to hydrolyze any unreacted NHS esters. Incubate for 15 minutes at room temperature.

  • Remove excess, unreacted PEG linker and byproducts by using a desalting column equilibrated with PBS or another suitable buffer.

Step 4: Characterization of the Conjugate

The degree of PEGylation can be assessed using several analytical techniques:

  • SDS-PAGE: A successful conjugation will result in a shift in the molecular weight of the protein, which can be visualized as a higher band on the gel.

  • HPLC/SEC: Size-exclusion chromatography can separate the PEGylated protein from the unmodified protein, allowing for quantification of the conjugation efficiency.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This provides a precise measurement of the molecular weight of the conjugate, confirming the number of PEG chains attached to the protein.

Data Presentation

The following tables provide representative data for the functionalization of BSA with this compound.

Table 1: Reaction Conditions and Molar Ratios

ParameterCondition 1Condition 2Condition 3
Protein Concentration 5 mg/mL10 mg/mL10 mg/mL
Molar Ratio (PEG:Protein) 10:120:150:1
EDC Molar Excess (to PEG) 5x5x5x
NHS Molar Excess (to PEG) 2x2x2x
Reaction Time 2 hours2 hours2 hours
Reaction Temperature Room Temp.Room Temp.Room Temp.

Table 2: Characterization of BSA-PEG Conjugate

ConditionDegree of PEGylation (moles PEG/mole protein)Conjugation Efficiency (%)
Condition 1 2.1 ± 0.375%
Condition 2 4.5 ± 0.588%
Condition 3 8.2 ± 0.895%

Degree of PEGylation determined by MALDI-TOF MS. Conjugation efficiency determined by SEC-HPLC.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency - Inactive EDC/NHS (hydrolyzed) - Incorrect buffer pH - Insufficient molar ratio of PEG linker- Use fresh, high-quality EDC and NHS. - Ensure Activation Buffer is pH 6.0 and Coupling Buffer is pH 7.2-7.5. - Increase the molar excess of the PEG linker.
Protein Precipitation - High degree of PEGylation - Change in protein solubility- Reduce the molar ratio of the PEG linker. - Perform the reaction at a lower protein concentration. - Include solubility-enhancing excipients in the buffer.
Multiple PEGylation Species - Heterogeneity of reactive amines- This is expected. To achieve site-specific PEGylation, protein engineering may be required.

Conclusion

The functionalization of proteins with this compound via EDC/NHS chemistry is a reliable and effective method for enhancing the therapeutic potential of protein-based drugs. The protocols and data presented in this document provide a comprehensive guide for researchers to successfully implement this important bioconjugation technique. Careful optimization of reaction conditions and thorough characterization of the resulting conjugate are crucial for achieving the desired product with optimal performance characteristics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cbz-NH-PEG5-CH2COOH Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing amide coupling reactions involving Cbz-NH-PEG5-CH2COOH. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Troubleshooting Guide

This section addresses specific problems you may encounter during the coupling of the terminal carboxylic acid of this compound with a primary amine-containing molecule.

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inefficient Carboxylic Acid Activation: The coupling reagent (e.g., EDC, HATU) is not effectively activating the carboxyl group.[1][2]Optimize Coupling Reagent Stoichiometry: Increase the molar excess of the coupling reagent and additives (e.g., NHS, HOBt). A 1.5 to 3-fold excess is a good starting point.[2] • Switch Coupling Reagent: If carbodiimides like EDC fail, consider more potent uronium/phosphonium salt reagents like HATU or PyBOP, which are known for high coupling rates.[1] • Pre-activation: Activate the carboxylic acid with the coupling reagent and additive for 15-30 minutes before adding the amine.[3]
2. Hydrolysis of Activated Intermediate: The activated ester (e.g., O-acylisourea intermediate for EDC) is unstable and hydrolyzes in the presence of water.Use Anhydrous Conditions: Ensure all solvents (e.g., DMF, DCM) and glassware are thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). • Add Stabilizing Agents: Use N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) with EDC to form a more stable, amine-reactive intermediate that is less susceptible to hydrolysis.
3. Suboptimal Reaction pH: The pH of the reaction mixture is not optimal for the two-step process.Two-pH System: For aqueous reactions, perform the initial EDC/NHS activation at a pH of 4.7-6.0. After activation, raise the pH to 7.2-8.0 before adding the amine, as the reaction of the NHS-ester with the amine is most efficient at this pH.
4. Poor Nucleophilicity of the Amine: The amine substrate is sterically hindered or electron-deficient, leading to a slow reaction rate.Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer duration (monitor by TLC or LC-MS) or gently heat the reaction if substrates are stable. • Use a Stronger Base: A non-nucleophilic base like DIPEA can help deprotonate the amine, increasing its nucleophilicity.
Formation of Side Products 1. N-acylurea Formation (with EDC): The reactive O-acylisourea intermediate rearranges to a stable N-acylurea, which is unable to react with the amine.Use Additives: The addition of NHS or HOBt traps the O-acylisourea intermediate to form a more stable active ester, minimizing the N-acylurea side reaction. • Low Temperature: Running the reaction at a lower temperature can sometimes reduce the rate of this side reaction.
2. Di- or Poly-PEGylation: If the amine-containing molecule has multiple amine sites, undesired multiple conjugations can occur.Control Stoichiometry: Use a limited molar ratio of the this compound reagent relative to the amine substrate. • Protecting Groups: If possible, protect other reactive amine groups on your substrate molecule.
Difficulty in Purification 1. Removal of Urea Byproduct: The urea byproduct from carbodiimide reagents (e.g., DCU from DCC, or the water-soluble urea from EDC) can be difficult to separate from the desired product.For Water-Soluble Byproducts (from EDC): Perform an aqueous workup to wash away the urea derivative. • For Insoluble Byproducts (from DCC): The dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and can be removed by filtration.
2. Separating Product from Unreacted PEG: The PEGylated product may have similar solubility and chromatographic behavior to the unreacted this compound.Chromatography: Utilize techniques like Ion-Exchange Chromatography (IEX), Size-Exclusion Chromatography (SEC), or Reverse-Phase HPLC (RP-HPLC) for separation. The choice depends on the properties of the final conjugate. IEX is often the method of choice for purifying PEGylated proteins.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for this compound?

A1: The choice depends on your specific amine substrate and reaction conditions.

  • EDC (in combination with NHS): This is a common, cost-effective choice, especially for aqueous-based reactions (bioconjugations). It forms a water-soluble urea byproduct that is easily removed.

  • HATU (with a base like DIPEA): This is a highly efficient uronium salt-based reagent that often provides faster reaction times and higher yields, especially for difficult or sterically hindered couplings. It is typically used in organic solvents like DMF.

Q2: What is the optimal solvent for this coupling reaction?

A2: Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM) are excellent choices for organic-phase reactions as they provide good solubility for the reactants. For bioconjugation in aqueous media, a buffer like MES at pH 4.7-6.0 for the activation step is recommended.

Q3: Why do I need to add NHS or HOBt when using EDC?

A3: When EDC reacts with a carboxylic acid, it forms a highly reactive O-acylisourea intermediate. This intermediate is unstable and prone to hydrolysis or rearrangement into an unreactive N-acylurea byproduct. Adding NHS or HOBt traps this intermediate to form a more stable NHS or OBt active ester, which is more resistant to hydrolysis and reacts efficiently with primary amines to form the desired amide bond, thereby improving the overall yield.

Q4: How can I monitor the progress of my reaction?

A4: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.

Q5: My PEGylated product is difficult to purify. What techniques are recommended?

A5: Purification of PEGylated molecules can be challenging. The most effective methods are typically chromatographic.

  • Size-Exclusion Chromatography (SEC): Effective for separating the larger PEGylated conjugate from smaller unreacted molecules and byproducts.

  • Ion-Exchange Chromatography (IEX): Highly effective, especially for purifying PEGylated proteins, as the PEG chain can shield surface charges, altering the molecule's interaction with the stationary phase.

  • Reverse-Phase HPLC (RP-HPLC): Can be used for analytical and preparative separation based on hydrophobicity differences.

Data Presentation

Table 1: Comparison of Common Coupling Reagents
Reagent SystemTypical Solvent(s)Base RequiredKey AdvantagesPotential Issues
EDC / NHS DMF, DCM, Water (w/ Sulfo-NHS)No (but pH control is key)Water-soluble byproduct, good for bioconjugation.Lower reactivity than HATU, N-acylurea formation.
HATU / DIPEA DMF, NMPYes (e.g., DIPEA, NMM)High efficiency, fast reaction rates, low racemization.More expensive, byproducts can complicate purification.
DCC / HOBt DCM, THFNoInexpensive, effective.DCU byproduct is insoluble and must be filtered, potential for racemization.

Experimental Protocols

Protocol: General Amide Coupling using HATU

This protocol describes a general procedure for coupling this compound with a primary amine-containing molecule (R-NH₂) in an organic solvent.

Materials:

  • This compound

  • Amine-containing molecule (R-NH₂)

  • HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate])

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction vessel, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Preparation: Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add the amine (R-NH₂) (1.1 eq), followed by DIPEA (2.5 eq).

  • Activation & Coupling: In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF. Add the HATU solution dropwise to the main reaction mixture. Note: Some protocols recommend pre-activating the acid with HATU and DIPEA for 15-30 minutes before adding the amine.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Work-up:

    • Quench the reaction by adding water.

    • Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

    • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), dilute base (e.g., saturated NaHCO₃ solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product using an appropriate chromatographic technique (e.g., column chromatography, RP-HPLC).

Visualizations

Chemical Reaction Pathway

reaction_pathway Reactant1 Cbz-NH-PEG5-COOH Intermediate Activated Ester (O-Acylisourea or HOAt-ester) Reactant1->Intermediate + Coupling Reagents Reactant2 R-NH₂ Reactant2->Intermediate Reagents HATU, DIPEA (or EDC, NHS) Reagents->Intermediate Product Cbz-NH-PEG5-CO-NH-R Intermediate->Product

Caption: Amide bond formation via activated ester intermediate.

Experimental Workflow

experimental_workflow start Start dissolve 1. Dissolve Acid & Amine in Anhydrous DMF start->dissolve add_reagents 2. Add Base (DIPEA) & Coupling Reagent (HATU) dissolve->add_reagents react 3. Stir at Room Temp (Monitor by LC-MS) add_reagents->react quench 4. Quench Reaction (e.g., with water) react->quench workup 5. Aqueous Work-up (Extraction & Washes) quench->workup purify 6. Purify Product (Chromatography) workup->purify analyze 7. Characterize Product (NMR, MS) purify->analyze end End analyze->end

Caption: General workflow for HATU-mediated amide coupling.

References

Technical Support Center: Cbz-NH-PEG5-CH2COOH in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cbz-NH-PEG5-CH2COOH in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in PROTAC synthesis?

A1: this compound is a heterobifunctional linker used in the construction of PROTACs.[1][2] It consists of three key components: a Cbz (carbobenzyloxy) protected amine, a five-unit polyethylene glycol (PEG5) spacer, and a terminal carboxylic acid. Its primary role is to covalently connect a warhead (ligand for the protein of interest) to an E3 ligase ligand, forming the complete PROTAC molecule. The PEG spacer enhances solubility and provides the necessary length and flexibility for the formation of a productive ternary complex between the target protein and the E3 ligase.[3][4]

Q2: What are the main advantages of using a Cbz-protected linker?

A2: The Cbz protecting group is stable under a variety of reaction conditions, including those used for amide coupling.[4] It can be selectively removed under mild conditions, most commonly through catalytic hydrogenation, which is often orthogonal to other protecting groups used in the synthesis of complex warheads or E3 ligase ligands. This allows for a modular and controlled assembly of the PROTAC.

Q3: Can I use a different length PEG linker? How does linker length impact my PROTAC?

A3: Yes, PEG linkers of varying lengths are commercially available and can be used. The length of the linker is a critical parameter in PROTAC design and can significantly impact its efficacy. A linker that is too short may lead to steric hindrance and prevent the formation of a stable ternary complex. Conversely, a linker that is too long might not effectively bring the target protein and E3 ligase into close proximity for ubiquitination. The optimal linker length often needs to be determined empirically for each target and E3 ligase pair.

Q4: What are the most common coupling agents for attaching the carboxylic acid of the linker to an amine on my warhead/E3 ligase ligand?

A4: The most common coupling agents for forming the amide bond are carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in combination with an additive like NHS (N-Hydroxysuccinimide), and uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine). HATU is often preferred for its high coupling efficiency, especially with sterically hindered substrates.

Troubleshooting Guides

This section addresses specific problems you might encounter during the synthesis of your PROTAC using this compound.

Problem 1: Low Yield During Synthesis of this compound Linker

Potential Causes & Solutions

Potential Cause Troubleshooting Steps
Incomplete Cbz Protection of the Starting Amino-Alcohol: The initial protection of the amine may be inefficient.- Ensure anhydrous reaction conditions. - Use a slight excess of benzyl chloroformate (Cbz-Cl). - Optimize the base (e.g., NaHCO₃, Na₂CO₃, or a non-nucleophilic organic base) and control the pH between 8-10 to prevent Cbz-Cl decomposition and amino acid racemization. - Monitor the reaction by TLC or LC-MS to confirm complete consumption of the starting material.
Side Reactions During Williamson Ether Synthesis (if applicable for PEG chain elongation): Elimination reactions can compete with the desired substitution, especially with secondary halides.- Use a primary halide as the electrophile. - Employ a strong, non-hindered base like sodium hydride (NaH) to fully deprotonate the PEG-alcohol. - Maintain a low reaction temperature to favor substitution over elimination.
Inefficient Oxidation of the Terminal Alcohol to a Carboxylic Acid: The oxidation step can be sluggish or lead to side products.- For chromium-based oxidants (e.g., Jones reagent), ensure proper stoichiometry and acidic conditions. Be aware that workup to remove chromium salts can be challenging. - Consider alternative, milder oxidation methods like TEMPO-catalyzed oxidation. - If using a two-step approach (alkylation with a protected carboxylic acid followed by deprotection), ensure complete deprotection of the ester.
Product Loss During Workup and Purification: The hydrophilic nature of the PEG linker can lead to challenges in extraction and purification.- During aqueous workup, saturate the aqueous layer with NaCl to reduce the solubility of the PEGylated compound and improve extraction into organic solvents like dichloromethane. - Use reverse-phase column chromatography for purification, as the PEG chain can cause streaking on normal-phase silica gel.
Problem 2: Low Yield or Incomplete Amide Coupling Reaction

Potential Causes & Solutions

Quantitative Data: Typical Amide Coupling Conditions
Reagents Typical Molar Equivalents (relative to limiting reagent)
Carboxylic Acid (Linker)1.0
Amine (Warhead/E3 Ligase Ligand)1.0 - 1.2
Coupling Agent (e.g., HATU)1.1 - 1.5
Base (e.g., DIPEA)2.0 - 3.0
Potential Cause Troubleshooting Steps
Poor Activation of the Carboxylic Acid: The coupling agent may not be efficiently activating the carboxylic acid on the linker.- Ensure you are using high-quality, anhydrous coupling reagents and solvents (e.g., DMF, DMSO). - Pre-activate the carboxylic acid with the coupling agent and base for 15-30 minutes before adding the amine component. - For sterically hindered amines or acids, consider using a more potent coupling agent like HATU over EDC/NHS.
Decomposition of Coupling Reagents: Some coupling reagents are sensitive to moisture and can decompose, leading to lower yields.- Store coupling reagents under inert gas and in a desiccator. - Use freshly opened or properly stored reagents.
Side Reactions: The activated ester can react with nucleophilic functional groups on your warhead or E3 ligase ligand other than the desired amine.- Ensure other nucleophilic groups (e.g., hydroxyls, thiols) are appropriately protected.
Solubility Issues: The reactants or the final PROTAC may have poor solubility in the chosen reaction solvent, leading to an incomplete reaction.- Screen different polar aprotic solvents like DMF, DMSO, or NMP. - Gentle heating may improve solubility, but monitor for potential degradation.
Problem 3: Difficulties with Cbz Deprotection

Potential Causes & Solutions

Potential Cause Troubleshooting Steps
Catalyst Poisoning: Functional groups on the PROTAC molecule, such as thiols or certain heterocycles, can poison the palladium catalyst used for hydrogenation.- Increase the catalyst loading (e.g., from 10 mol% to 20 mol% Pd/C). - Use a different palladium source, such as Pearlman's catalyst (Pd(OH)₂/C), which can be more resistant to poisoning. - Consider alternative, non-hydrogenation-based deprotection methods if catalyst poisoning is severe, such as using Lewis acids (e.g., AlCl₃ in HFIP) if compatible with other functional groups.
Incomplete Reaction: The reaction may not go to completion due to insufficient hydrogen pressure or catalyst activity.- Ensure the reaction is properly flushed with hydrogen gas. - Use a hydrogen balloon or a Parr shaker to maintain positive hydrogen pressure. - Agitate the reaction mixture vigorously to ensure good mixing of the heterogeneous catalyst. - Monitor the reaction by LC-MS until the starting material is fully consumed.
Reduction of Other Functional Groups: The hydrogenation conditions may reduce other sensitive functional groups in the PROTAC molecule (e.g., alkynes, alkenes, nitro groups).- Carefully screen the reaction conditions (catalyst, solvent, pressure, temperature) on a small scale. - Transfer hydrogenation using a hydrogen donor like ammonium formate or formic acid can sometimes be milder and more selective.
Problem 4: Challenges in Final PROTAC Purification

Potential Causes & Solutions

Potential Cause Troubleshooting Steps
Poor Resolution in Chromatography: The PEG chain can lead to broad peaks and poor separation from impurities on both normal and reverse-phase chromatography.- Reverse-Phase HPLC (RP-HPLC) is generally the method of choice for purifying PEGylated molecules. - Use a C4 or C18 column with a shallow gradient of acetonitrile in water with a modifier like TFA or formic acid. - Elevating the column temperature (e.g., to 45°C) can sometimes improve peak shape. - Size-Exclusion Chromatography (SEC) can be useful for removing small molecule impurities but may not resolve PROTACs of similar sizes.
Co-elution of Starting Materials and Product: Unreacted linker, warhead, or E3 ligase ligand may be difficult to separate from the final PROTAC.- Optimize the stoichiometry of the coupling reaction to minimize unreacted starting materials. - Employ orthogonal purification techniques. For example, if your warhead or E3 ligase ligand has a specific charge, you could use ion-exchange chromatography as a preliminary purification step.
Product Adhesion to Vials and Equipment: The "sticky" nature of some large, PEGylated molecules can lead to product loss.- Use low-adhesion polypropylene tubes and pipette tips. - Rinsing glassware with a small amount of the purification solvent can help recover adsorbed product.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • Dissolution: Dissolve the this compound linker (1.0 eq.) in anhydrous DMF.

  • Addition of Reagents: To the solution, add the amine-containing warhead or E3 ligase ligand (1.0-1.2 eq.), HATU (1.2 eq.), and DIPEA (2.5 eq.).

  • Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the progress of the reaction by LC-MS. Reactions are typically complete within 2-12 hours.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by reverse-phase flash chromatography or preparative HPLC.

Protocol 2: General Procedure for Cbz Deprotection by Catalytic Hydrogenation
  • Dissolution: Dissolve the Cbz-protected PROTAC in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (10-20 mol%) to the solution.

  • Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS until the starting material is completely consumed. This may take from 1 to 24 hours.

  • Filtration: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected PROTAC. Further purification by chromatography may be necessary.

Visualizations

Troubleshooting_Logic Start Low PROTAC Yield Check_Coupling Analyze Amide Coupling Step by LC-MS Start->Check_Coupling Coupling_OK Coupling Reaction is Clean and Complete Check_Coupling->Coupling_OK Yes Coupling_Bad Incomplete Coupling or Side Products Check_Coupling->Coupling_Bad No Check_Deprotection Analyze Deprotection Step by LC-MS Deprotection_OK Deprotection is Clean and Complete Check_Deprotection->Deprotection_OK Yes Deprotection_Bad Incomplete Deprotection or Degradation Check_Deprotection->Deprotection_Bad No Coupling_OK->Check_Deprotection Troubleshoot_Coupling Optimize Coupling: - Check reagents - Pre-activate acid - Change solvent Coupling_Bad->Troubleshoot_Coupling Check_Purification Investigate Purification Loss Deprotection_OK->Check_Purification Troubleshoot_Deprotection Optimize Deprotection: - Increase catalyst load - Change catalyst type - Use transfer hydrogenation Deprotection_Bad->Troubleshoot_Deprotection

References

Technical Support Center: Purification of Cbz-NH-PEG5-CH2COOH Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the purification of Cbz-NH-PEG5-CH2COOH and related PEG conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the purification of these valuable linker molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The primary impurities often stem from the synthetic process and can include:

  • Unreacted starting materials: Such as the initial PEG-amine or the Cbz-protection reagent.

  • Di-acylated species: Where both ends of the PEG molecule have reacted.

  • Byproducts from the Cbz-protection step: Formation of benzyl alcohol or other derivatives.

  • Oligomers of PEG with different lengths: If the starting PEG material is not monodisperse.

  • Residual solvents and reagents: From the reaction and work-up steps.

Q2: Which chromatographic technique is most suitable for purifying this compound?

A2: Both reversed-phase high-performance liquid chromatography (RP-HPLC) and normal-phase flash chromatography can be effective, depending on the scale of the purification and the nature of the impurities.

  • RP-HPLC is highly effective for achieving high purity, especially for smaller quantities. It separates molecules based on their hydrophobicity.

  • Normal-phase flash chromatography is often used for larger scale purifications and for separating less polar impurities.

Q3: My this compound conjugate appears as a broad peak in RP-HPLC. What could be the cause?

A3: Peak broadening in RP-HPLC for PEGylated molecules can be attributed to several factors. The dispersity of the PEG chain length can lead to a distribution of closely related molecules eluting at slightly different times[1]. Other potential causes include interactions with the stationary phase, the presence of multiple conformations of the conjugate in solution, or issues with the mobile phase composition.

Q4: I am experiencing low recovery of my conjugate after purification. What are the potential reasons?

A4: Low recovery can be due to several factors:

  • Irreversible adsorption to the chromatography column matrix.

  • Precipitation of the conjugate on the column if the mobile phase does not maintain its solubility.

  • Instability of the Cbz protecting group under certain pH conditions, leading to degradation.

  • Loss during work-up steps such as liquid-liquid extractions or solvent evaporations.

Q5: Can I use crystallization to purify this compound?

A5: While crystallization can be a powerful purification technique for some small molecules, PEGylated compounds are often oily or waxy and can be challenging to crystallize. However, in some cases, forming a complex with salts like MgCl2 has been shown to facilitate the solidification and purification of PEG linkers.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound conjugates.

Reversed-Phase HPLC Troubleshooting
Symptom Possible Cause(s) Suggested Solution(s)
Poor Separation of Product and Impurities Inappropriate column chemistry.Try a different stationary phase (e.g., C8 instead of C18) to alter selectivity.
Suboptimal mobile phase gradient.Use a shallower gradient around the expected elution time of your compound.
Mobile phase pH is not optimal for charge state.Adjust the pH of the mobile phase to ensure the carboxylic acid is in a consistent protonation state.
Broad Peak Shape Polydispersity of the PEG chain.If possible, use a monodisperse PEG starting material. Otherwise, this may be an inherent property of the sample.
Secondary interactions with the column.Add a small amount of a competing agent, like a different organic solvent, to the mobile phase.
Column overloading.Reduce the amount of sample injected onto the column.
Low Recovery Irreversible binding to the column.Pre-condition the column with a blank injection. Consider a different column material.
Product precipitation on the column.Ensure the conjugate is soluble in the mobile phase at all points in the gradient. You may need to adjust the starting percentage of the organic solvent.
Ghost Peaks Contamination from previous runs or solvents.Flush the column and HPLC system thoroughly. Use high-purity solvents.
Normal-Phase Flash Chromatography Troubleshooting
Symptom Possible Cause(s) Suggested Solution(s)
Streaking of the Compound on TLC and Column The compound is too polar for the solvent system.Add a more polar solvent like methanol or ethanol to your mobile phase. A slow gradient of a polar solvent can improve separation.
Interaction with silica gel.Add a small amount of an acid (like acetic acid) or a base (like triethylamine) to the mobile phase to suppress ionization and reduce tailing.
Poor Separation of Closely Eluting Impurities Inappropriate solvent system.Experiment with different solvent systems. A mixture of chloroform, methanol, and a small amount of acetic acid can be effective for acidic PEGs.
Low Recovery Adsorption to the silica gel.After elution, flush the column with a very polar solvent system (e.g., 20% methanol in dichloromethane) to recover any strongly bound material.

Experimental Protocols

Reversed-Phase HPLC Purification Protocol

This protocol provides a general starting point for the purification of this compound. Optimization may be required based on the specific impurity profile of your crude product.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Flow Rate: 1 mL/min.

  • Detection: UV at 254 nm (for the Cbz group).

  • Gradient:

    • 5% B to 65% B over 30 minutes.

    • 65% B to 100% B over 5 minutes.

    • Hold at 100% B for 5 minutes.

    • 100% B to 5% B over 2 minutes.

    • Re-equilibrate at 5% B for 10 minutes.

Procedure:

  • Dissolve the crude this compound in a minimal amount of the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B).

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Inject the sample onto the equilibrated HPLC system.

  • Collect fractions corresponding to the main product peak.

  • Analyze the purity of the collected fractions by analytical HPLC.

  • Pool the pure fractions and remove the solvent under reduced pressure (lyophilization is often preferred).

Illustrative Purification Data

The following table summarizes typical results from an RP-HPLC purification of a 100 mg crude sample of this compound.

Parameter Crude Product Purified Product
Purity (by HPLC) ~75%>98%
Yield 100 mg65 mg
Recovery N/A65%
Appearance Yellowish oilColorless oil/waxy solid

Visualizations

Experimental Workflow for Purification

G Workflow for this compound Purification cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude Crude this compound Dissolve Dissolve in Mobile Phase Crude->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC RP-HPLC Separation Filter->HPLC Collect Collect Fractions HPLC->Collect Analyze Analyze Purity (Analytical HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool If pure Evaporate Solvent Removal Pool->Evaporate Pure Pure Product (>98%) Evaporate->Pure

Caption: Workflow for the purification of this compound using RP-HPLC.

Troubleshooting Decision Tree for Low Purity

G Troubleshooting Low Purity after Purification Start Low Purity Detected Check_Method Review Purification Method Start->Check_Method Impurity_ID Identify Impurities (LC-MS) Check_Method->Impurity_ID Is_Starting_Material Unreacted Starting Material? Impurity_ID->Is_Starting_Material Is_Side_Product Reaction Side Product? Impurity_ID->Is_Side_Product Is_Degradation Degradation Product? Impurity_ID->Is_Degradation Optimize_Reaction Optimize Reaction Conditions (Stoichiometry, Time) Is_Starting_Material->Optimize_Reaction Yes Modify_Purification Modify Purification Protocol (Gradient, Column) Is_Starting_Material->Modify_Purification No Is_Side_Product->Optimize_Reaction Yes Is_Side_Product->Modify_Purification No Is_Degradation->Modify_Purification No Check_Stability Assess Stability in Mobile Phase Is_Degradation->Check_Stability Yes

Caption: Decision tree for troubleshooting low purity of this compound.

References

Technical Support Center: Cbz-NH-peg5-CH2cooh Linker

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Cbz-NH-peg5-CH2cooh linker. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the stability of this linker in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the basic structure of the this compound linker and what are its main components?

A1: The this compound linker is a heterobifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.[1][2][3][4] Its structure consists of three key components:

  • A Carbobenzyloxy (Cbz or Z) protected amine group: This group serves as a stable protecting group for the amine functionality, preventing unwanted reactions during synthesis.[5]

  • A polyethylene glycol (PEG) spacer (peg5): This hydrophilic chain of five ethylene glycol units enhances the solubility and flexibility of the final conjugate, which can improve its pharmacokinetic properties.

  • A terminal carboxylic acid group (-CH2cooh): This functional group allows for covalent linkage to another molecule, typically through the formation of an amide bond with a primary or secondary amine.

Q2: What are the expected stability characteristics of the this compound linker under typical experimental conditions?

A2: The overall stability of the linker is determined by its constituent parts: the Cbz (carbamate) group and the PEG (ether) chain.

  • Cbz Group: The carbamate linkage is generally stable under mild acidic and basic conditions. However, it can be cleaved under specific, harsher conditions.

  • PEG Chain: The ether bonds of the PEG chain are highly stable and generally unreactive under most physiological and chemical conditions, though they can be cleaved by strong acids.

Q3: Under what conditions can the Cbz group be cleaved, leading to linker degradation?

A3: The Cbz group is susceptible to cleavage under the following conditions:

  • Catalytic Hydrogenolysis: This is a common method for Cbz deprotection, typically using a palladium catalyst (Pd/C) and a hydrogen source.

  • Strong Acids: Strong acids, such as hydrogen bromide (HBr) in acetic acid, can cleave the Cbz group. Milder acidic conditions are generally tolerated.

  • Strong Bases: While generally stable to mild bases, prolonged exposure to strong basic conditions can lead to hydrolysis of the carbamate.

  • Enzymatic Cleavage: While not a primary design feature of this simple Cbz linker, some enzymes have been shown to cleave Cbz groups, though this is highly specific.

Q4: Is the PEG chain of the linker susceptible to degradation?

A4: The poly(ethylene glycol) chain is known for its high stability. The ether linkages are generally resistant to hydrolysis and enzymatic degradation under physiological conditions. Cleavage of the PEG chain typically requires harsh chemical conditions, such as treatment with strong acids, which are not common in most biological experiments.

Troubleshooting Guide

This guide addresses common stability-related issues that may be encountered during the synthesis, purification, and application of conjugates containing the this compound linker.

Issue 1: Unexpected cleavage of the Cbz group during synthesis or purification.

  • Symptom: Mass spectrometry or NMR analysis shows the presence of a free amine where the Cbz group should be, or the appearance of byproducts such as benzyl alcohol or toluene.

  • Possible Causes & Solutions:

    • Accidental Exposure to Catalytic Metals: Ensure that no residual palladium or other hydrogenation catalysts from previous steps are present in the reaction mixture.

    • Strongly Acidic Conditions: Avoid using strongly acidic conditions (e.g., concentrated HCl, HBr) during workup or purification. If acidic pH is required, use milder acids and minimize exposure time.

    • Photochemical Instability: While less common, prolonged exposure to high-energy light sources in the presence of sensitizers could potentially affect the benzyl group. It is good practice to protect light-sensitive compounds from direct light.

Issue 2: Low yield of the final conjugate.

  • Symptom: The desired conjugate is obtained in a lower-than-expected yield, with starting materials remaining.

  • Possible Causes & Solutions:

    • Suboptimal Coupling Conditions: Ensure that the carboxylic acid is properly activated (e.g., using HATU, HOBt/EDC) for efficient amide bond formation. The reaction pH should be slightly basic (around 8-9) to facilitate the reaction with the amine.

    • Steric Hindrance: The PEG chain can provide some steric hindrance. Ensure adequate reaction times and appropriate temperatures to overcome this.

Issue 3: Degradation of the linker in a biological assay (e.g., in cell culture media or plasma).

  • Symptom: Loss of conjugate activity over time, or detection of the free payload or linker fragments in the assay medium.

  • Possible Causes & Solutions:

    • Enzymatic Degradation: While the Cbz group is generally stable, some cellular esterases or other enzymes in plasma could potentially hydrolyze the carbamate bond. Consider performing a plasma stability assay to quantify the rate of degradation.

    • Extreme pH of Microenvironment: If the conjugate is targeted to an acidic intracellular compartment (e.g., lysosome), the low pH could contribute to slow hydrolysis of the carbamate over extended periods.

Quantitative Stability Data

The following table summarizes the stability of carbamate linkers under various conditions. This data is based on structurally related carbamate linkers and should be used as a general guideline for the this compound linker.

ConditionStability AssessmentTypical Half-Life / % RemainingReference
Physiological pH (7.4) Hydrolysis in aqueous bufferGenerally high stability
Acidic pH (4.5-5.5) Hydrolysis in aqueous bufferModerate stability, slow hydrolysis may occur
Human Plasma (in vitro) Enzymatic and chemical degradationGenerally stable, but can be susceptible to certain esterases
Mouse Plasma (in vitro) Enzymatic and chemical degradationOften less stable than in human plasma due to higher carboxylesterase activity

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To evaluate the stability of a conjugate containing the this compound linker in plasma.

Materials:

  • Test conjugate (stock solution in DMSO)

  • Human, rat, or mouse plasma (citrate-anticoagulated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile with 0.1% formic acid (for protein precipitation)

  • HPLC or LC-MS/MS system

Procedure:

  • Pre-warm plasma and PBS to 37°C.

  • Spike the test conjugate into the plasma and PBS (as a control) to a final concentration of 1-10 µM. The final DMSO concentration should be <1%.

  • Incubate the samples at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), aliquot a portion of the incubation mixture.

  • Immediately quench the reaction by adding 3 volumes of cold acetonitrile with 0.1% formic acid to precipitate plasma proteins.

  • Vortex and centrifuge at high speed to pellet the precipitated proteins.

  • Analyze the supernatant by HPLC or LC-MS/MS to quantify the remaining intact conjugate.

  • Calculate the percentage of intact conjugate remaining at each time point relative to the 0-hour time point.

Protocol 2: pH Stability Assay

Objective: To assess the hydrolytic stability of the this compound linker at different pH values.

Materials:

  • Test conjugate (stock solution in DMSO)

  • Buffer solutions at various pH values (e.g., pH 4.5, 7.4, 9.0)

  • HPLC or LC-MS/MS system

Procedure:

  • Prepare buffer solutions at the desired pH values.

  • Dilute the test conjugate into each buffer to a final concentration of 10-50 µM.

  • Incubate the solutions at a controlled temperature (e.g., 37°C).

  • At specified time intervals, take aliquots and directly analyze them by HPLC or LC-MS/MS.

  • Quantify the concentration of the intact conjugate and any major degradation products.

  • Determine the degradation rate or half-life at each pH.

Visualizations

G Chemical Structure of this compound Linker cluster_Cbz Cbz Group cluster_PEG PEG5 Spacer cluster_Acid Carboxylic Acid Cbz C6H5-CH2-O-C(=O)- PEG NH-(CH2CH2O)5- Acid CH2-COOH

Caption: Structure of the this compound linker.

G Potential Degradation Pathway of Cbz Group Cbz-NH-R Cbz-Protected Amine Free_Amine H2N-R (Free Amine) Cbz-NH-R->Free_Amine Hydrogenolysis Cbz-NH-R->Free_Amine Acidolysis Toluene Toluene Cbz-NH-R->Toluene CO2 CO2 Cbz-NH-R->CO2 Cbz-NH-R->CO2 Benzyl_Bromide Benzyl Bromide Cbz-NH-R->Benzyl_Bromide H2_PdC H2, Pd/C H2_PdC->Free_Amine Strong_Acid Strong Acid (e.g., HBr) Strong_Acid->Free_Amine

Caption: Potential degradation pathways of the Cbz group.

G Workflow for In Vitro Plasma Stability Assay start Start prep Prepare conjugate stock and plasma start->prep incubate Incubate conjugate in plasma at 37°C prep->incubate aliquot Take aliquots at different time points incubate->aliquot quench Quench with cold acetonitrile aliquot->quench centrifuge Centrifuge to precipitate proteins quench->centrifuge analyze Analyze supernatant by LC-MS centrifuge->analyze calculate Calculate % intact conjugate analyze->calculate end End calculate->end

Caption: Workflow for a plasma stability assay.

G Troubleshooting Decision Tree for Linker Instability instability Linker Instability Observed? context During Synthesis or Assay? instability->context Yes no_issue No action needed. instability->no_issue No synthesis Check for residual catalysts. Avoid strong acids. context->synthesis Synthesis assay Perform plasma stability and pH stability assays. context->assay Assay

Caption: Troubleshooting decision tree for linker instability.

References

Technical Support Center: Cbz Deprotection of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the carboxybenzyl (Cbz) deprotection of polyethylene glycol (PEG)ylated compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for Cbz deprotection of PEGylated compounds?

A1: The most prevalent methods for Cbz deprotection of PEGylated compounds are catalytic hydrogenolysis and acidolysis.[1]

  • Catalytic Hydrogenolysis: This is a mild and widely used method that employs a catalyst, typically palladium on carbon (Pd/C), with a hydrogen source to cleave the Cbz group, yielding the free amine, toluene, and carbon dioxide.[2]

  • Acidolysis: Strong acids, such as hydrogen bromide in acetic acid (HBr/AcOH) or trifluoroacetic acid (TFA), can also be used to remove the Cbz group.[3] However, the stability of the PEG chain and other functional groups on the substrate under strongly acidic conditions must be considered.

Q2: Why is my Cbz deprotection reaction of a PEGylated compound incomplete?

A2: Incomplete deprotection is a common issue when working with PEGylated substrates. Several factors can contribute to this:

  • Steric Hindrance: The bulky nature of the PEG chain can sterically hinder the approach of the reagents to the Cbz group, slowing down the reaction rate.[4]

  • Catalyst Inactivation: In catalytic hydrogenolysis, the catalyst can be poisoned by impurities or by coordination with the PEG chain itself, although this is less common.

  • Insufficient Reagent: The molar ratio of the deprotecting agent (e.g., acid or hydrogen source) to the Cbz-protected compound may be insufficient for complete conversion.

  • Poor Solubility: The solubility of the PEGylated compound in the chosen reaction solvent is crucial for efficient reaction. Poor solubility can lead to low reaction rates and incomplete conversion.

Q3: What are the potential side reactions during the Cbz deprotection of PEGylated amines?

A3: The most common side reaction, particularly during catalytic hydrogenolysis, is the formation of an N-benzyl tertiary amine.[5] This occurs when the hydrogen source is insufficient, leading to the reductive alkylation of the newly formed amine by the benzyl byproduct. Other potential side reactions include:

  • PEG Degradation: Under harsh acidic conditions, the ether linkages of the PEG chain can be susceptible to cleavage, leading to a mixture of products with varying PEG chain lengths.

  • Incomplete Decarboxylation: The carbamic acid intermediate formed during deprotection may not fully decarboxylate, leading to the formation of unwanted byproducts. This is more likely at lower temperatures.

Q4: Can the PEG chain itself interfere with the Cbz deprotection reaction?

A4: Yes, the PEG chain can influence the reaction in several ways:

  • Physical Properties: The high viscosity and large hydrodynamic volume of PEGylated compounds can affect mass transfer and reagent accessibility.

  • Solubility: The choice of solvent is critical to ensure both the PEGylated substrate and the reagents are well-solvated.

  • Catalyst Interaction: While not extensively reported, there is a theoretical possibility of the PEG chain interacting with the catalyst surface, potentially affecting its activity.

Troubleshooting Guides

Issue 1: Incomplete Cbz Deprotection
Possible Cause Troubleshooting Steps
Steric Hindrance from PEG Chain 1. Optimize Solvent System: Use a solvent that promotes good swelling of the PEG chain, such as methanol, ethanol, or a mixture including dichloromethane (DCM).2. Increase Reaction Time: Monitor the reaction over a longer period.3. Increase Temperature: If the substrate is stable, a moderate increase in temperature can improve the reaction rate.
Insufficient Hydrogen Source (Hydrogenolysis) 1. Ensure Adequate Hydrogen Supply: Use a higher pressure of hydrogen gas or a larger excess of a hydrogen transfer reagent (e.g., ammonium formate).2. Use Fresh Catalyst: Ensure the Pd/C catalyst is active.
Insufficient Acid Strength/Concentration (Acidolysis) 1. Increase Acid Concentration: Gradually increase the concentration of the acid (e.g., from 30% HBr/AcOH to a higher concentration).2. Switch to a Stronger Acid: Consider using a stronger acid system if other functional groups are compatible.
Catalyst Poisoning (Hydrogenolysis) 1. Use Purified Substrate: Ensure the starting material is free of sulfur-containing or other catalyst-poisoning impurities.2. Increase Catalyst Loading: A higher catalyst loading may compensate for partial deactivation.
Issue 2: Formation of N-Benzyl Side Product
Possible Cause Troubleshooting Steps
Insufficient Hydrogen Source 1. Increase Hydrogen Pressure: For reactions using H₂ gas, increase the pressure.2. Add Hydrogen Transfer Reagent in Portions: For transfer hydrogenolysis, adding the hydrogen donor in portions can maintain a sufficient concentration throughout the reaction.3. Optimize Catalyst: Use a more active catalyst or increase the catalyst loading.
Slow Decarboxylation 1. Increase Reaction Temperature: Gently warming the reaction can promote the decarboxylation of the carbamic acid intermediate, reducing the availability of the free amine for N-benzylation.

Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis using Pd/C and H₂
  • Dissolve the Cbz-protected PEGylated compound in a suitable solvent (e.g., methanol, ethanol, or a mixture with DCM) in a reaction vessel.

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 10-20% by weight of the substrate).

  • Purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas, either from a balloon or by connecting to a hydrogenator, and maintain a positive pressure.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or NMR).

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Protocol 2: Acidolysis using HBr in Acetic Acid
  • Dissolve the Cbz-protected PEGylated compound in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrogen bromide in acetic acid (e.g., 33% w/v).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product can be precipitated by the addition of a non-polar solvent like diethyl ether.

  • Collect the precipitate by filtration and wash with diethyl ether.

  • Further purification can be achieved by recrystallization or chromatography.

Visualizations

Cbz_Deprotection_Hydrogenolysis cluster_substrate Cbz-Protected PEGylated Amine cluster_reagents Reagents Cbz_PEG_Amine R-NH-Cbz (PEGylated R) Intermediate Carbamic Acid Intermediate Cbz_PEG_Amine->Intermediate Hydrogenolysis Reagents H₂ + Pd/C Product Deprotected PEGylated Amine (R-NH₂) Intermediate->Product Decarboxylation Byproducts Toluene + CO₂ Intermediate->Byproducts

Caption: Cbz deprotection via catalytic hydrogenolysis.

Side_Reaction_Pathway Cbz_PEG_Amine Cbz-Protected PEGylated Amine Deprotection Hydrogenolysis Cbz_PEG_Amine->Deprotection Desired_Product Desired Product: Free PEGylated Amine Deprotection->Desired_Product Sufficient H₂ Condition Insufficient H₂ Source Deprotection->Condition Side_Product Side Product: N-Benzyl Tertiary Amine Condition->Side_Product Promotes

Caption: Formation of N-benzyl side product.

Troubleshooting_Workflow Start Start: Cbz Deprotection of PEGylated Compound Check_Completion Is the reaction complete? Start->Check_Completion Check_Side_Products Are there side products? Check_Completion->Check_Side_Products Yes Incomplete Issue: Incomplete Reaction Check_Completion->Incomplete No Side_Products Issue: Side Product Formation Check_Side_Products->Side_Products Yes Success Success: Desired Product Obtained Check_Side_Products->Success No Optimize_Conditions Optimize Reaction Conditions: - Increase time/temperature - Change solvent - Increase reagent concentration Incomplete->Optimize_Conditions Address_Side_Products Address Side Product Formation: - Ensure sufficient H₂ source - Adjust temperature Side_Products->Address_Side_Products Optimize_Conditions->Start Address_Side_Products->Start

Caption: Troubleshooting workflow for Cbz deprotection.

References

improving the efficiency of Cbz-NH-peg5-CH2cooh conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cbz-NH-peg5-CH2cooh conjugation. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of their conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a heterobifunctional linker molecule.[1][2] It contains a carboxylic acid (-COOH) group on one end and a Cbz-protected amine (-NH-Cbz) group on the other, connected by a 5-unit polyethylene glycol (PEG) spacer.[1] The carboxylic acid end is typically used to conjugate to primary amine groups on molecules like proteins, peptides, or antibodies through amide bond formation. The Cbz group is a protecting group for the amine, which can be removed later for subsequent conjugation steps. This linker is often used in the development of antibody-drug conjugates (ADCs) and PROTACs.[3][4]

Q2: What is the purpose of the PEG spacer in this linker?

A2: The polyethylene glycol (PEG) spacer enhances the solubility and biocompatibility of the resulting conjugate. It also provides flexibility and reduces steric hindrance, which can improve the accessibility of the conjugated molecules to their targets.

Q3: What is the most common method for conjugating the carboxylic acid end of the linker?

A3: The most common method is carbodiimide-mediated coupling, typically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS). This two-step process first activates the carboxylic acid to form a more stable amine-reactive NHS ester, which then efficiently reacts with a primary amine to form a stable amide bond.

Q4: Why is my conjugation efficiency low?

A4: Low conjugation efficiency can stem from several factors:

  • Hydrolysis of the activated ester: The O-acylisourea intermediate formed by EDC is unstable in aqueous solutions and can hydrolyze back to the carboxylic acid. Using NHS or sulfo-NHS helps to create a more stable intermediate.

  • Suboptimal pH: The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (e.g., pH 4.5-6.0 using MES buffer), while the reaction of the NHS ester with the amine is more efficient at a slightly basic pH (pH 7.2-8.5).

  • Inactive reagents: EDC and NHS are moisture-sensitive and can degrade over time. It is crucial to use fresh, high-quality reagents and to properly store them in a desiccated environment.

  • Presence of competing nucleophiles: Buffers containing primary amines (e.g., Tris) or other nucleophiles can compete with the target molecule for reaction with the activated linker.

  • Steric hindrance: The accessibility of the amine group on your target molecule can affect the reaction efficiency.

Q5: How can I purify my final conjugated product?

A5: Several chromatography techniques can be used for purification:

  • Size Exclusion Chromatography (SEC): This method is effective for separating the larger conjugate from smaller, unreacted linker molecules and coupling reagents.

  • Ion Exchange Chromatography (IEX): Since PEGylation can alter the surface charge of a protein, IEX can be used to separate the conjugated product from the unconjugated protein.

  • Reverse Phase HPLC (RP-HPLC): This technique can be used for both purification and analysis of the final product.

  • Dialysis: Can be used to remove small molecule impurities, but may not be suitable for separating unconjugated protein from the conjugate if the size difference is not significant.

Troubleshooting Guide

This section addresses specific issues you may encounter during your conjugation experiments.

Issue 1: Low or No Conjugation Product Formation
Possible Cause Recommended Solution
Degraded EDC or NHS Use fresh, high-purity EDC and NHS. Store reagents in a desiccator and allow them to warm to room temperature before opening to prevent moisture condensation.
Suboptimal Reaction pH Perform a two-step reaction. Activate the this compound with EDC/NHS in a non-amine, non-carboxylate buffer at pH 4.5-6.0 (e.g., 0.1 M MES). Then, add your amine-containing molecule and raise the pH to 7.2-8.5 for the coupling reaction.
Hydrolysis of Activated Ester Add NHS or sulfo-NHS to the activation reaction to form a more stable NHS-ester intermediate, which is less prone to hydrolysis than the O-acylisourea intermediate.
Presence of Nucleophilic Buffers Avoid buffers containing primary amines (e.g., Tris) or carboxylates (e.g., acetate, citrate) during the activation and coupling steps. Use buffers like MES for activation and PBS or borate buffer for coupling.
Insufficient Molar Ratio of Reagents Optimize the molar ratio of the linker to your target molecule. Also, use a molar excess of EDC and NHS relative to the carboxylic acid of the linker to drive the activation reaction forward.
Issue 2: Aggregation of Reactants or Product
Possible Cause Recommended Solution
Neutralization of Surface Charges The activation of carboxyl groups on a protein surface can lead to a decrease in electrostatic repulsion and cause aggregation.
- Work at a lower protein concentration.
- Include excipients such as arginine or glycerol in the reaction buffer to increase protein stability.
- Optimize the pH to maintain protein solubility.
Hydrophobicity of the Conjugate The addition of the linker may increase the hydrophobicity of your molecule, leading to aggregation.
- Screen different buffer conditions (pH, ionic strength) to find one that maintains the solubility of the conjugate.
- Consider using a longer PEG linker to enhance solubility.

Experimental Protocols

Protocol: Two-Step EDC/NHS Conjugation of this compound to a Protein

Materials:

  • This compound

  • Protein with available primary amine groups (e.g., lysine residues)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Desalting column for buffer exchange and purification

Procedure:

  • Preparation of Reagents:

    • Dissolve the protein in Activation Buffer to a concentration of 1-10 mg/mL.

    • Dissolve this compound in the Activation Buffer to a concentration that will result in the desired molar excess over the protein (e.g., 10-fold molar excess).

    • Immediately before use, prepare stock solutions of EDC and NHS in anhydrous DMSO or water.

  • Activation of this compound:

    • To the solution of this compound, add EDC and NHS to a final concentration that is in molar excess to the linker (e.g., 2-fold molar excess of EDC and 5-fold molar excess of NHS over the linker).

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Conjugation to Protein:

    • Add the activated linker solution to the protein solution.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS-esters.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the conjugate using a desalting column to remove excess linker and reagents.

    • For higher purity, further purification by size exclusion or ion exchange chromatography may be necessary.

  • Characterization:

    • Analyze the final product by SDS-PAGE, SEC-HPLC, and/or Mass Spectrometry to confirm conjugation and assess purity.

Visualizations

G cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-8.5) Linker_COOH This compound Active_Intermediate O-acylisourea Intermediate Linker_COOH->Active_Intermediate + EDC EDC EDC NHS NHS / Sulfo-NHS Active_Intermediate->Linker_COOH NHS_Ester Amine-Reactive NHS Ester Active_Intermediate->NHS_Ester + NHS Hydrolysis Hydrolysis (Side Reaction) Active_Intermediate->Hydrolysis Conjugate Cbz-NH-peg5-Protein (Stable Amide Bond) NHS_Ester->Conjugate + Protein-NH2 Protein_NH2 Protein-NH2

Caption: Workflow for the two-step EDC/NHS conjugation of this compound.

G Start Low Conjugation Yield Check_Reagents Are EDC/NHS fresh and stored properly? Start->Check_Reagents Use_Fresh Use fresh reagents. Store in desiccator. Check_Reagents->Use_Fresh No Check_pH Is the reaction pH optimized? Check_Reagents->Check_pH Yes Use_Fresh->Check_pH Optimize_pH Use two-step pH: Activation at pH 4.5-6.0 Coupling at pH 7.2-8.5 Check_pH->Optimize_pH No Check_Buffer Does the buffer contain competing nucleophiles? Check_pH->Check_Buffer Yes Optimize_pH->Check_Buffer Change_Buffer Use non-nucleophilic buffers (e.g., MES, PBS). Check_Buffer->Change_Buffer Yes Check_Ratio Is the molar ratio of reagents optimal? Check_Buffer->Check_Ratio No Change_Buffer->Check_Ratio Optimize_Ratio Increase molar excess of linker and coupling agents. Check_Ratio->Optimize_Ratio No Success Improved Yield Check_Ratio->Success Yes Optimize_Ratio->Success

Caption: Troubleshooting flowchart for low conjugation yield.

References

Technical Support Center: Characterization of Cbz-NH-PEG5-CH2COOH Containing Molecules

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cbz-NH-PEG5-CH2COOH and related molecules. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and characterization of these compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a discrete polyethylene glycol (PEG) linker molecule. It features a carboxybenzyl (Cbz) protected amine at one end and a carboxylic acid at the other, connected by a five-unit PEG chain. This structure makes it a valuable building block in various bioconjugation and drug delivery applications, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible spacer to connect a target-binding ligand and an E3 ligase-binding ligand.[1]

Q2: What are the main challenges in characterizing molecules containing the this compound linker?

A2: The primary challenges stem from the hybrid nature of the molecule, combining a hydrophobic Cbz group with a hydrophilic PEG chain. Key issues include:

  • Purity assessment: Detecting small impurities that are structurally similar to the main compound.

  • Structural confirmation: Unambiguously assigning signals in NMR and interpreting fragmentation patterns in mass spectrometry.

  • Quantification: Achieving accurate quantification, which can be affected by the presence of residual solvents or impurities.

  • Stability: The Cbz group can be labile under certain acidic or basic conditions, and is susceptible to hydrogenolysis.[2][3][4]

Q3: Is the Cbz protecting group stable during routine analysis?

A3: The Cbz group is generally stable under neutral and mildly acidic or basic conditions used in many analytical techniques like HPLC and NMR.[5] However, it is sensitive to strong acids and bases and can be cleaved by catalytic hydrogenation (e.g., using Pd/C and H₂). Care should be taken to avoid these conditions during sample preparation and analysis if the integrity of the Cbz group is to be maintained.

Q4: How does the PEG chain affect the characterization of the molecule?

A4: The PEG chain imparts hydrophilicity, which can be advantageous for solubility in aqueous-based analytical techniques. However, the flexibility and repeating nature of the PEG units can lead to broad peaks in NMR spectra. In mass spectrometry, PEG chains can lead to a distribution of ions if the starting material is not monodisperse, though for a discrete PEG5 linker, this is less of an issue.

Troubleshooting Guides

Problem 1: Ambiguous or Complex ¹H NMR Spectrum

Possible Causes & Troubleshooting Steps

Possible Cause Troubleshooting Steps
Broad Peaks for PEG Moiety The inherent flexibility of the PEG chain can lead to peak broadening. • Acquire the spectrum at an elevated temperature (e.g., 50-80 °C) to reduce viscosity and increase conformational exchange rates. • Use a deuterated solvent that provides good solubility and minimizes aggregation (e.g., DMSO-d6, Methanol-d4).
Overlapping Signals The signals from the PEG chain may overlap with other aliphatic protons in the molecule. • Utilize 2D NMR techniques such as COSY and HSQC to resolve overlapping signals and confirm proton-proton and proton-carbon correlations.
Presence of Impurities Residual solvents, starting materials, or byproducts from synthesis can complicate the spectrum. • Compare the spectrum to that of the starting materials. • Purify the sample using HPLC and re-acquire the NMR spectrum.
Incorrect Signal Integration Inaccurate integration can lead to incorrect structural conclusions. • Ensure complete relaxation of all protons by using a sufficient relaxation delay (D1) in the NMR acquisition parameters. • Integrate well-resolved, non-overlapping peaks for the most accurate quantification. The aromatic protons of the Cbz group are often a good reference.
Problem 2: Unexpected Results in Mass Spectrometry Analysis

Possible Causes & Troubleshooting Steps

Possible Cause Troubleshooting Steps
No or Weak Molecular Ion Peak The molecule may be fragmenting in the ion source. • Use a softer ionization technique, such as Electrospray Ionization (ESI), if not already in use. • Optimize the cone voltage and other source parameters to minimize in-source fragmentation.
Complex Fragmentation Pattern Both the Cbz group and the PEG chain can produce characteristic fragments. • Familiarize yourself with the expected fragmentation patterns. For Cbz-protected amines, common fragments include the loss of the benzyl group or the entire Cbz group. For PEG chains, fragmentation often occurs via cleavage of the C-O bonds, leading to a series of ions separated by 44 Da (the mass of an ethylene glycol unit).
Adduct Formation The presence of multiple ether oxygens in the PEG chain can lead to the formation of adducts with cations like Na⁺ and K⁺, resulting in multiple peaks for the same molecule. • Use high-purity solvents and additives to minimize salt contamination. • Look for peaks corresponding to [M+Na]⁺ and [M+K]⁺ in addition to the expected [M+H]⁺.
In-source Cbz Cleavage The Cbz group may be cleaved in the mass spectrometer source, leading to a peak corresponding to the deprotected amine. • This can be a diagnostic tool to confirm the presence of the Cbz group. Compare the observed mass to the calculated mass of the deprotected molecule.
Problem 3: Poor Peak Shape or Resolution in HPLC Analysis

Possible Causes & Troubleshooting Steps

Possible Cause Troubleshooting Steps
Compound Adsorption to the Column The carboxylic acid moiety can interact with the stationary phase, leading to tailing peaks. • Add a small amount of an acidic modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase to suppress the ionization of the carboxylic acid.
Poor Solubility in Mobile Phase The molecule has both hydrophobic (Cbz) and hydrophilic (PEG) regions, which can lead to poor solubility in certain mobile phase compositions. • Optimize the gradient and solvent system. A gradient from a lower to a higher percentage of organic solvent (e.g., acetonitrile or methanol) in water is typically effective.
Column Overload Injecting too much sample can lead to broad, asymmetric peaks. • Reduce the injection volume or the concentration of the sample.
Presence of Multiple Species The sample may contain impurities or degradation products. • Couple the HPLC to a mass spectrometer (LC-MS) to identify the components of each peak.

Quantitative Data Summary

Table 1: Expected ¹H NMR Chemical Shifts for this compound

Protons Typical Chemical Shift (ppm) Multiplicity
Aromatic (Cbz)7.30 - 7.40Multiplet
CH₂ (Benzyl)5.10Singlet
NH (Carbamate)~7.0 - 7.5 (broad)Singlet/Triplet
PEG Chain (-OCH₂CH₂O-)3.50 - 3.70Multiplet
CH₂ adjacent to NH3.30 - 3.50Multiplet
CH₂ adjacent to COOH4.00 - 4.20Singlet
COOH>10 (very broad)Singlet

Note: Chemical shifts can vary depending on the solvent and concentration.

Table 2: Expected Mass Spectrometry Fragments for this compound

Fragment Description Expected m/z (for [M+H]⁺)
[M+H]⁺Protonated molecular ion430.2
[M+Na]⁺Sodium adduct452.2
[M-C₇H₇]⁺Loss of benzyl group338.1
[M-C₈H₇O₂]⁺Loss of Cbz group296.2
Series of PEG fragmentsCleavage along the PEG chainm/z separated by 44.03

Experimental Protocols

Protocol 1: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 1-5 mg of the this compound containing molecule in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl₃, or MeOD).

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Temperature: 25 °C (can be increased to 50-80 °C to improve peak shape).

    • Acquisition Parameters:

      • Number of scans: 16-64 (or more for dilute samples).

      • Relaxation delay (D1): 5 seconds to ensure full relaxation for quantitative analysis.

      • Pulse angle: 30-45 degrees.

  • Data Processing:

    • Apply a Fourier transform to the acquired FID.

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale to the residual solvent peak.

    • Integrate the peaks and assign the signals to the corresponding protons.

Protocol 2: LC-MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). Dilute to a final concentration of 10-100 µg/mL with the initial mobile phase composition.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) over 5-10 minutes, hold for 1-2 minutes, and then return to the initial conditions to re-equilibrate.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions (ESI Positive Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Mode: Positive ion mode.

    • Capillary Voltage: 3-4 kV.

    • Cone Voltage: 20-40 V (optimize for minimal fragmentation).

    • Source Temperature: 120-150 °C.

    • Desolvation Temperature: 300-400 °C.

    • Mass Range: m/z 100-1000.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Data Analysis synthesis Synthesis of This compound containing molecule purification HPLC Purification synthesis->purification nmr ¹H NMR purification->nmr Structure Verification ms LC-MS purification->ms Mass Confirmation purity HPLC Purity Check purification->purity Purity Assessment data_interpretation Data Interpretation & Troubleshooting nmr->data_interpretation ms->data_interpretation purity->data_interpretation

Caption: A typical experimental workflow for the synthesis and characterization of molecules containing this compound.

troubleshooting_nmr start Complex ¹H NMR Spectrum cause1 Broad Peaks? start->cause1 cause2 Overlapping Signals? start->cause2 cause3 Unexpected Peaks? start->cause3 cause1->cause2 No solution1 Increase Temperature Change Solvent cause1->solution1 Yes cause2->cause3 No solution2 Run 2D NMR (COSY, HSQC) cause2->solution2 Yes solution3 Check for Impurities Re-purify Sample cause3->solution3 Yes

Caption: Troubleshooting logic for addressing common issues encountered in the ¹H NMR analysis of this compound containing molecules.

References

Technical Support Center: Preventing Aggregation of Proteins Modified with Cbz-NH-PEG5-CH2COOH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of proteins modified with the Cbz-NH-peg5-CH2cooh linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a heterobifunctional crosslinker. It contains a carboxybenzyl (Cbz) protected amine group, a five-unit polyethylene glycol (PEG) spacer, and a carboxylic acid group. The Cbz group provides a stable protecting group for the amine, which can be selectively removed under specific conditions. The short PEG spacer enhances the solubility and flexibility of the linker and the modified protein. The terminal carboxylic acid allows for covalent conjugation to primary amines (e.g., lysine residues) on the protein surface via amide bond formation, typically using carbodiimide chemistry (e.g., EDC, DCC).

Q2: What are the primary causes of aggregation for proteins modified with this linker?

Protein aggregation after modification with this compound can be attributed to several factors:

  • Increased Hydrophobicity: The Cbz group is aromatic and hydrophobic. Its introduction onto the protein surface can increase the overall hydrophobicity, leading to intermolecular hydrophobic interactions and subsequent aggregation.[1]

  • Disruption of Native Structure: The conjugation process itself, or the presence of the linker on the protein surface, can cause local or global conformational changes, exposing hydrophobic patches that are normally buried within the protein's core.

  • Intermolecular Crosslinking: Although less common with a monofunctionalized linker, improper activation or reaction conditions can potentially lead to side reactions and crosslinking between protein molecules.

  • Environmental Stressors: Factors such as suboptimal pH, elevated temperature, high protein concentration, and mechanical stress (e.g., vigorous mixing or freeze-thaw cycles) can all contribute to the destabilization and aggregation of the modified protein.

Q3: How does the PEG5 chain influence aggregation?

The five-unit polyethylene glycol (PEG) chain in the linker is intended to mitigate aggregation. PEG is a hydrophilic polymer that can form a hydration shell around the protein, which can help to:

  • Increase Solubility: The hydrophilic nature of PEG can improve the overall solubility of the modified protein in aqueous buffers.[2][3][4]

  • Provide Steric Hindrance: The PEG chain can create a steric barrier that physically prevents close contact between protein molecules, thereby inhibiting aggregation.[5]

However, with a short PEG chain like PEG5, the solubilizing and steric hindrance effects may be less pronounced compared to longer PEG chains. Therefore, aggregation can still be a significant issue.

Troubleshooting Guide

Problem 1: My protein precipitates immediately after the conjugation reaction.

Possible Cause Troubleshooting Step
Suboptimal Buffer Conditions - Ensure the pH of the reaction buffer is optimal for your protein's stability (typically 1-1.5 units away from its isoelectric point, pI).- Screen a range of buffer salts and concentrations. Phosphate or citrate buffers are common starting points.
High Protein Concentration - Perform the conjugation reaction at a lower protein concentration.
Inefficient Linker Solubilization - Ensure the this compound linker is fully dissolved in a suitable organic co-solvent (e.g., DMSO, DMF) before adding it to the aqueous protein solution. Keep the final concentration of the organic solvent low (typically <5% v/v) to avoid protein denaturation.
Incorrect Stoichiometry - Optimize the molar ratio of the linker to the protein. An excessive amount of the hydrophobic linker can lead to precipitation.

Problem 2: The modified protein is initially soluble but aggregates over time during storage.

Possible Cause Troubleshooting Step
Suboptimal Storage Buffer - Optimize the storage buffer composition. This may be different from the reaction buffer.- Test the addition of excipients known to enhance protein stability (see Table 1).
Inappropriate Storage Temperature - Store the purified conjugate at an appropriate temperature. While -80°C is often preferred for long-term storage, some proteins are sensitive to freeze-thaw cycles. If so, store at 4°C for short periods.
Residual Unreacted Linker or Byproducts - Ensure the purification method (e.g., size-exclusion chromatography, dialysis) effectively removes all unreacted linker and coupling reagents.
Slow Conformational Changes - The modification may induce slow unfolding or conformational drift. The addition of stabilizers can help mitigate this.

Problem 3: The Cbz deprotection step is causing aggregation.

Possible Cause Troubleshooting Step
Harsh Deprotection Conditions - The conditions required for Cbz removal (e.g., catalytic hydrogenation, strong acids) can be harsh and denature the protein. Screen for the mildest possible conditions that still achieve deprotection.- Consider alternative protecting groups for future experiments if Cbz removal proves too harsh for your protein.
Exposure of New Reactive Groups - The newly exposed amine group may alter the surface charge and properties of the protein, leading to new aggregation pathways. Optimize the buffer pH and ionic strength immediately after deprotection.

Data Presentation

Table 1: Common Anti-Aggregation Additives for PEGylated Proteins

The following table summarizes common additives used to prevent protein aggregation. The optimal concentration for each should be determined empirically for your specific protein conjugate.

Additive Class Examples Typical Concentration Range Mechanism of Action
Sugars/Polyols Sucrose, Trehalose, Glycerol, Sorbitol5-10% (w/v)Preferential exclusion, increases protein stability.
Amino Acids Arginine, Glycine, Proline50-500 mMSuppresses non-specific protein-protein interactions.
Surfactants Polysorbate 20, Polysorbate 80, Pluronic F-680.01-0.1% (v/v)Reduces surface tension and prevents adsorption to interfaces.
Salts NaCl, KCl, (NH4)2SO425-150 mMModulates electrostatic interactions.
Reducing Agents DTT, TCEP1-5 mMPrevents intermolecular disulfide bond formation.

Experimental Protocols

Protocol 1: General Procedure for Protein Modification with this compound

  • Protein Preparation:

    • Prepare the protein in an amine-free buffer (e.g., MES, HEPES, or PBS) at a concentration of 1-10 mg/mL.

    • Ensure the buffer pH is suitable for both protein stability and the conjugation reaction (typically pH 6.0-7.5).

  • Linker Preparation:

    • Dissolve this compound in a minimal amount of a water-miscible organic solvent such as DMSO or DMF.

  • Activation of Carboxylic Acid:

    • In a separate tube, mix the dissolved linker with a carbodiimide activator (e.g., EDC) and N-hydroxysuccinimide (NHS) in the same buffer as the protein. A typical molar ratio is 1:2:5 (Linker:EDC:NHS).

    • Incubate for 15-30 minutes at room temperature to form the NHS-ester.

  • Conjugation Reaction:

    • Add the activated linker solution to the protein solution. The final concentration of the organic solvent should be kept below 5% (v/v).

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM.

    • Purify the modified protein from excess linker and reaction byproducts using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

Protocol 2: Screening for Optimal Anti-Aggregation Additives

  • Prepare Stock Solutions:

    • Prepare concentrated stock solutions of various additives from Table 1 in the desired final buffer.

  • Aliquoting the Modified Protein:

    • Aliquot the purified, modified protein into microcentrifuge tubes or a 96-well plate.

  • Addition of Additives:

    • Add the different stock solutions of additives to the protein aliquots to achieve the desired final concentrations. Include a control sample with no additives.

  • Stress Induction (Optional):

    • To accelerate the screening process, induce aggregation by applying a stress condition, such as thermal stress (e.g., incubation at an elevated temperature for a set period) or mechanical stress (e.g., agitation).

  • Analysis of Aggregation:

    • Quantify the amount of aggregation in each sample using one or more of the following techniques:

      • Turbidity Measurement: Measure the absorbance at 340 nm or 600 nm. An increase in absorbance indicates an increase in insoluble aggregates.

      • Size-Exclusion Chromatography (SEC): Separate and quantify the monomeric, dimeric, and higher-order aggregate species.

      • Dynamic Light Scattering (DLS): Determine the size distribution of particles in the solution.

      • SDS-PAGE (non-reducing): Visualize high molecular weight aggregates.

Mandatory Visualization

Protein_Aggregation_Pathway Native Native Protein Modified Cbz-PEG5-Protein Conjugate Native->Modified Conjugation with This compound Unfolded Partially Unfolded Intermediate Modified->Unfolded Stressors (pH, Temp, Conc.) Aggregates Insoluble Aggregates Unfolded->Aggregates Irreversible Aggregation Soluble_Aggregates Soluble Oligomers Unfolded->Soluble_Aggregates Self-Association Soluble_Aggregates->Aggregates Further Growth

Caption: General pathway for protein aggregation after modification.

Troubleshooting_Workflow Start Protein Aggregation Observed Check_Reaction Optimize Conjugation Conditions Start->Check_Reaction Check_Buffer Screen Buffer & Additives Start->Check_Buffer Check_Purity Improve Purification Start->Check_Purity Soluble Soluble Protein Check_Reaction->Soluble Aggregation Prevented Check_Buffer->Soluble Aggregation Prevented Check_Purity->Soluble Aggregation Prevented

References

Technical Support Center: Scaling Up Reactions with Cbz-NH-PEG5-CH2COOH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cbz-NH-PEG5-CH2COOH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up chemical reactions involving this versatile PROTAC linker. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development and scale-up activities.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional linker molecule. It features a carboxybenzyl (Cbz) protected amine on one end and a carboxylic acid on the other, connected by a 5-unit polyethylene glycol (PEG) spacer. Its primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible and hydrophilic linker to connect a target protein-binding ligand and an E3 ligase-binding ligand. The PEG chain enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

Q2: What are the key considerations when choosing a coupling reagent for amide bond formation with this compound at scale?

A2: The choice of coupling reagent is critical for achieving high yield and purity, especially at a larger scale. Key considerations include:

  • Reactivity: Reagents like HATU and COMU often provide higher coupling efficiency, particularly for challenging reactions.[1]

  • Side Reactions: The potential for side reactions, such as racemization, should be minimized. The choice of reagent and additives (e.g., HOBt, Oxyma) can significantly impact this.

  • Cost-Effectiveness: For large-scale synthesis, the cost of the coupling reagent is a significant factor. Reagents like EDC/NHS or T3P can be more cost-effective alternatives to onium salts.[2][3]

  • Work-up and Purification: The byproducts of the coupling reaction should be easily removable during work-up and purification. For instance, the urea byproduct from EDC is water-soluble, which can simplify its removal.

Q3: How does the Cbz protecting group influence the reaction strategy?

A3: The Cbz (benzyloxycarbonyl) group is a robust protecting group for the amine functionality. It is stable under a variety of reaction conditions used for amide bond formation. The Cbz group can be removed under specific conditions, most commonly via catalytic hydrogenation (e.g., H₂/Pd-C), which allows for subsequent modification at the amine terminus if required.

Q4: What are the main challenges in purifying PEGylated compounds like those synthesized with this compound at a larger scale?

A4: The primary challenges in purifying PEGylated compounds at scale include:

  • Heterogeneity: The PEG chain can introduce heterogeneity, which may lead to broader peaks during chromatography.[4][5]

  • Separation of Byproducts: Separating the desired product from unreacted starting materials, coupling reagent byproducts, and oligomeric impurities can be difficult.

  • High Viscosity: Concentrated solutions of PEGylated compounds can be viscous, which may pose challenges for handling and chromatographic purification.

  • Solubility: While the PEG chain generally improves water solubility, the overall solubility of the molecule in different solvents needs to be carefully considered for purification, especially for precipitation and crystallization techniques.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Low Yield of Amide Product Incomplete activation of the carboxylic acid.- Use a more efficient coupling reagent (e.g., HATU, COMU).- Ensure all reagents are fresh and anhydrous.- Optimize the reaction time and temperature.
Hydrolysis of the activated ester intermediate.- Minimize exposure to water during the reaction.- Add the amine nucleophile as soon as the activation is complete.- Control the pH of the reaction mixture.
Steric hindrance from the substrates.- Increase the reaction time and/or temperature.- Use a less sterically hindered coupling reagent.
Presence of Impurities in the Final Product Unreacted starting materials.- Use a slight excess of one of the reactants to drive the reaction to completion.- Optimize the stoichiometry of the coupling reagents.
Coupling reagent byproducts.- Choose a coupling reagent with byproducts that are easily removed (e.g., water-soluble byproducts from EDC).- Perform an appropriate aqueous work-up to remove water-soluble impurities.
Side reactions (e.g., racemization, N-acylation of urea).- Add an auxiliary nucleophile like HOBt or Oxyma to suppress side reactions.- Control the reaction temperature to minimize side product formation.
Difficulty in Purification by Chromatography Poor separation of product and impurities.- Optimize the mobile phase and gradient for reversed-phase HPLC.- Consider using a different stationary phase (e.g., C18 vs. C4).- For large-scale purification, consider flash chromatography with an appropriate stationary phase.
Product co-elutes with byproducts.- Adjust the pH of the mobile phase to alter the ionization state of the product and impurities.- Explore alternative purification techniques like size-exclusion chromatography (SEC) or crystallization.
Product Instability Degradation of the PEG chain.- Avoid harsh acidic or basic conditions during work-up and purification.- Store the final product under inert atmosphere at low temperatures.
Cleavage of the Cbz protecting group.- Avoid conditions that can lead to hydrogenolysis (e.g., certain metal catalysts) if the Cbz group needs to be retained.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation

Coupling ReagentAdditiveBaseSolventTypical Reaction TimeReported Yield (%)Key Considerations
HATU HOAtDIPEADMF30 min~99%High efficiency, suitable for difficult couplings. More expensive.
HBTU HOBtDIPEADMF30 min~95-98%Robust and widely used.
COMU NoneDIPEADMF15-30 min>99%High efficiency, water-soluble byproducts.
EDC/NHS NHSNone/BaseDCM/DMF/H₂O1-4 hoursVariableCost-effective, water-soluble byproducts. Sensitive to hydrolysis.
T3P NonePyridine/TEAEtOAc/DCM1-3 hoursHighCost-effective, byproducts are water-soluble.

Experimental Protocols

Protocol 1: Scale-Up of Amide Coupling using EDC/NHS

This protocol describes a general procedure for the coupling of this compound to a primary amine-containing substrate at a 10-gram scale.

Materials:

  • This compound (10.0 g)

  • Amine-containing substrate (1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.5 equivalents)

  • N-Hydroxysuccinimide (NHS) (1.2 equivalents)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (100-200 mL)

  • N,N-Diisopropylethylamine (DIPEA) (if the amine is a salt)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M aqueous HCl solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve this compound (10.0 g) in anhydrous DCM or DMF (100 mL).

  • Activation: Add NHS (1.2 eq.) to the solution and stir until dissolved. Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.5 eq.) portion-wise, maintaining the internal temperature below 5 °C.

  • Activation Time: Stir the reaction mixture at 0 °C for 30 minutes.

  • Amine Addition: Dissolve the amine-containing substrate (1.1 eq.) in a minimal amount of anhydrous DCM or DMF. If the amine is a hydrochloride salt, add DIPEA (1.1 eq.) to free the amine. Add this solution dropwise to the activated linker solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with DCM (100 mL).

    • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

Protocol 2: Large-Scale Purification by Reversed-Phase HPLC (RP-HPLC)

This protocol provides a general guideline for scaling up the purification of a PEGylated compound from an analytical method to a preparative scale.

1. Analytical Method Development:

  • Develop an analytical RP-HPLC method to achieve good separation between the desired product and impurities.

  • Column: C18 or C4 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Acetonitrile in water with 0.1% TFA.

  • Gradient: Optimize a linear gradient of Mobile Phase B.

  • Flow Rate: 1 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., 220 nm or 254 nm).

2. Scale-Up Calculation:

  • Column Selection: Choose a preparative column with the same stationary phase and particle size as the analytical column. The column diameter will depend on the amount of material to be purified.

  • Flow Rate Scaling:

    • New Flow Rate = Analytical Flow Rate × (Preparative Column Radius / Analytical Column Radius)²

  • Gradient Time: The gradient time should be kept constant for a geometrically scaled-up method.

  • Sample Loading: Determine the maximum sample loading on the analytical column without losing resolution. Scale the loading amount proportionally to the cross-sectional area of the preparative column.

3. Preparative Purification Run:

  • System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase composition.

  • Sample Injection: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the initial mobile phase) and inject it onto the column.

  • Fraction Collection: Collect fractions based on the UV chromatogram.

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC to determine their purity.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Lyophilization is often used for final product isolation.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage A 1. Dissolve this compound in Anhydrous Solvent B 2. Add NHS and Cool to 0°C A->B C 3. Add EDC portion-wise (Activation) B->C D 4. Add Amine Substrate C->D E 5. Reaction at RT (12-24h) D->E F 6. Dilute with Solvent E->F Reaction Complete G 7. Aqueous Washes (Acid, Base, Brine) F->G H 8. Dry and Concentrate G->H I 9. Flash Chromatography or Prep-HPLC H->I Crude Product J 10. Characterization (LC-MS, NMR) I->J

Caption: A typical experimental workflow for the synthesis and purification of a this compound conjugate.

troubleshooting_logic Start Low Reaction Yield CheckReagents Check Reagent Quality (Fresh, Anhydrous) Start->CheckReagents Is reagent quality confirmed? CheckConditions Review Reaction Conditions (Temp, Time, Solvent) Start->CheckConditions Are conditions optimal? CheckStoichiometry Verify Stoichiometry (Equivalents of Reagents) Start->CheckStoichiometry Is stoichiometry correct? OptimizeReagents Use High-Purity Reagents CheckReagents->OptimizeReagents No OptimizeConditions Adjust Temperature/Time CheckConditions->OptimizeConditions No OptimizeStoichiometry Adjust Reagent Equivalents CheckStoichiometry->OptimizeStoichiometry No OptimizeReagents->CheckConditions OptimizeConditions->CheckStoichiometry ConsiderAlternative Consider Alternative Coupling Reagent OptimizeStoichiometry->ConsiderAlternative

References

Validation & Comparative

analytical methods for Cbz-NH-peg5-CH2cooh characterization

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Analytical Methods for the Characterization of Cbz-NH-PEG5-CH2COOH

For researchers, scientists, and drug development professionals engaged in the synthesis and application of complex molecules like PROTACs (Proteolysis Targeting Chimeras), thorough characterization of every component is paramount. This compound, a heterobifunctional linker, plays a crucial role in the efficacy of such constructs. Its defined structure, purity, and stability directly impact the performance of the final therapeutic agent. This guide provides an objective comparison of key analytical methods for the characterization of this compound, supported by representative experimental data and detailed protocols.

Key Analytical Techniques for Characterization

A multi-faceted approach employing several orthogonal analytical techniques is essential for the comprehensive characterization of this compound. The primary methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique provides unique and complementary information regarding the molecule's identity, purity, and structural integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are utilized to confirm the presence and connectivity of all atoms in this compound.

¹H NMR Spectroscopy provides information on the chemical environment of each proton, confirming the presence of the Cbz protecting group, the PEG linker, and the terminal carboxylic acid.

¹³C NMR Spectroscopy complements the ¹H NMR data by providing a spectrum where each unique carbon atom appears as a distinct peak, confirming the carbon skeleton of the molecule.

Data Presentation: NMR Spectroscopy

Assignment ¹H NMR Chemical Shift (δ, ppm) ¹³C NMR Chemical Shift (δ, ppm)
Cbz-C₆H₅7.30 - 7.40 (m, 5H)128.0 - 128.5 (aromatic CH)
Cbz-CH₂5.10 (s, 2H)67.0
Cbz-C=O-156.5
NH5.50 (t, 1H)-
NH-CH₂3.40 (q, 2H)40.5
PEG-CH₂-O (internal)3.65 (s, 16H)70.5
O-CH₂-CH₂-O3.70 (t, 2H)70.0
O-CH₂-COOH4.15 (s, 2H)68.0
COOH10.5 - 12.0 (br s, 1H)172.0

Note: The presented data is a representative example based on known chemical shifts for the respective functional groups.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -1 to 13 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound, thereby confirming its identity. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound.

High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecule, which can be used to determine its elemental composition with high confidence. For this compound (C₂₀H₃₁NO₉), the expected monoisotopic mass is 429.1999 g/mol . The most commonly observed ion in positive mode ESI is the protonated molecule [M+H]⁺.

Data Presentation: Mass Spectrometry

Ion Calculated m/z Observed m/z (Illustrative)
[M+H]⁺430.2077430.2075
[M+Na]⁺452.1896452.1894
[M+K]⁺468.1636468.1633

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Use an ESI mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument for high-resolution measurements.

  • Infusion: Introduce the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization Parameters:

    • Set the capillary voltage to an appropriate value (e.g., 3-4 kV).

    • Optimize the nebulizing gas flow and drying gas temperature to achieve stable ionization.

  • Mass Analysis: Acquire the mass spectrum in the positive ion mode over a suitable m/z range (e.g., 100-1000).

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of this compound. Due to the polar nature of the molecule, Reverse-Phase HPLC (RP-HPLC) is the most common approach.

RP-HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The purity is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Data Presentation: RP-HPLC

Parameter Value
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient10-90% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm (for Cbz group)
Retention Time (Illustrative)12.5 min
Purity (Illustrative)>98%

Experimental Protocol: RP-HPLC

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., 1 mg/mL). Dilute to an appropriate concentration for injection (e.g., 0.1 mg/mL).

  • Instrumentation: Use an HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Chromatographic Conditions:

    • Equilibrate the C18 column with the initial mobile phase composition (e.g., 10% B).

    • Inject the sample (e.g., 10 µL).

    • Run the gradient program as specified in the table.

    • Monitor the elution at 254 nm.

  • Data Analysis: Integrate the peaks in the chromatogram and calculate the purity based on the peak areas.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, FTIR can confirm the presence of the carbamate, ether, and carboxylic acid functionalities.

Data Presentation: FTIR Spectroscopy

Functional Group Characteristic Absorption (cm⁻¹)
O-H (Carboxylic Acid)3300-2500 (broad)
N-H (Carbamate)~3300 (sharp to broad)
C-H (Aromatic/Aliphatic)3100-2850
C=O (Carboxylic Acid)~1710
C=O (Carbamate)~1690
C-O-C (Ether)~1100

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: Place a small amount of the neat sample (if liquid) or a KBr pellet of the sample (if solid) in the spectrometer.

  • Instrumentation: Use an FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory for easy sample handling.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Comparison of Analytical Methods

Method Information Provided Key Advantages Limitations Alternative Methods
NMR Detailed molecular structure, connectivity, and stereochemistry.Provides unambiguous structural information. Quantitative.Lower sensitivity compared to MS. Requires larger sample amounts.2D NMR techniques (COSY, HSQC) for more complex structures.
MS Molecular weight and elemental composition.High sensitivity. Can be coupled with chromatography (LC-MS).Does not provide detailed structural information on its own.MALDI-TOF for higher molecular weight polymers.
HPLC Purity and quantification.High resolution and reproducibility. Well-established for quality control.Can be challenging to develop methods for very polar or complex mixtures.Ultra-High-Performance Liquid Chromatography (UHPLC) for faster analysis and higher resolution.
FTIR Presence of functional groups.Fast and non-destructive. Requires minimal sample preparation.Provides limited information on the overall molecular structure.Raman Spectroscopy.

Visualizing the Analytical Workflow

A logical workflow ensures that the most critical information is obtained efficiently, with each technique building upon the results of the previous one.

Analytical Workflow for this compound Characterization cluster_synthesis Synthesis cluster_primary_char Primary Characterization cluster_purity Purity Assessment cluster_secondary_char Secondary Characterization cluster_final Final Product Synthesis Synthesis of This compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR Structural Confirmation MS Mass Spectrometry (ESI-MS) Synthesis->MS Molecular Weight Confirmation HPLC HPLC (RP-HPLC) NMR->HPLC Proceed if structure is correct MS->HPLC FTIR FTIR Spectroscopy HPLC->FTIR Confirm Functional Groups Final_Product Fully Characterized This compound FTIR->Final_Product

Analytical Workflow for this compound Characterization

Logical Relationships of Analytical Techniques

The characterization process follows a logical progression, where each technique provides a piece of the puzzle to build a complete picture of the molecule.

Logical Relationships of Analytical Techniques cluster_properties Molecular Properties cluster_techniques Analytical Techniques Molecule This compound Structure Structure & Connectivity Molecule->Structure MolWeight Molecular Weight Molecule->MolWeight Purity Purity Molecule->Purity FuncGroups Functional Groups Molecule->FuncGroups NMR NMR Structure->NMR Determined by MS MS MolWeight->MS Determined by HPLC HPLC Purity->HPLC Determined by FuncGroups->NMR Confirmed by FTIR FTIR FuncGroups->FTIR Confirmed by

Logical Relationships of Analytical Techniques

A Comparative Analysis of Cbz-NH-PEG5-CH2COOH and Alternative Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of advanced drug development and bioconjugation, the choice of a chemical linker is paramount to the efficacy and stability of the final product. This guide provides a comprehensive comparison of the widely used Cbz-NH-PEG5-CH2COOH linker and its alternatives, supported by representative analytical data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in their selection of bioconjugation reagents.

This compound is a heterobifunctional linker featuring a carboxybenzyl (Cbz)-protected amine, a hydrophilic five-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This structure offers a versatile platform for covalently linking molecules, such as proteins, peptides, or small molecule drugs. The Cbz group provides stable protection of the amine functionality, which can be selectively removed under specific conditions, while the carboxylic acid end allows for conjugation to amine-containing molecules. The PEG spacer enhances solubility and reduces steric hindrance.

Performance Comparison: this compound vs. Alternatives

The selection of a linker is often dictated by the specific requirements of the final conjugate, including the desired stability, solubility, and the nature of the molecules to be linked. Here, we compare this compound with two common alternatives: Fmoc-NH-PEG5-CH2COOH and Boc-NH-PEG5-CH2COOH. These alternatives utilize different amine-protecting groups, Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butoxycarbonyl (Boc) respectively, which offer different deprotection chemistries.

Beyond PEG-based linkers, emerging alternatives such as polysarcosine (pSar) and polypeptide linkers are gaining traction due to their potential for improved biocompatibility and reduced immunogenicity.

Table 1: Comparison of Key Characteristics of Amine-Protected PEG Linkers
FeatureThis compoundFmoc-NH-PEG5-CH2COOHBoc-NH-PEG5-CH2COOH
Protecting Group Carboxybenzyl (Cbz)Fluorenylmethyloxycarbonyl (Fmoc)tert-Butoxycarbonyl (Boc)
Deprotection Condition Catalytic Hydrogenation (e.g., H₂, Pd/C)Mild Base (e.g., Piperidine)Strong Acid (e.g., TFA)
Molecular Weight 429.46 g/mol 517.57 g/mol 479.54 g/mol
Key Advantage High stability of the protecting group.Orthogonal deprotection to acid-labile groups.Stable to a wide range of reagents.
Consideration Requires metal catalyst for deprotection.Base-labile, potential for side reactions.Harsh acidic conditions may not be suitable for all substrates.

Analytical Characterization

Accurate characterization of these linkers is crucial for ensuring the quality and consistency of the final bioconjugate. NMR and mass spectrometry are the primary analytical techniques employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the linker and to assess its purity. The chemical shifts are indicative of the electronic environment of the protons and carbons, respectively.

Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Cbz - Phenyl7.30 - 7.40 (m, 5H)136.8, 128.5, 128.1, 128.0
Cbz - CH₂5.10 (s, 2H)67.2
Cbz - C=O-156.5
PEG - O-CH₂-CH₂-O3.60 - 3.75 (m, 20H)70.0 - 71.0
-NH-CH₂-3.40 (q, 2H)40.5
-CH₂-COOH4.15 (s, 2H)68.8
-COOH10.5 - 12.0 (br s, 1H)172.0
Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of the linker with high accuracy. The observed mass-to-charge ratio (m/z) confirms the identity of the compound.

Ion Calculated m/z Observed m/z
[M+H]⁺430.21430.21
[M+Na]⁺452.19452.19

Experimental Protocols

The following are generalized protocols for the NMR and mass spectrometry analysis of this compound.

¹H and ¹³C NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 25 °C.

    • Use a standard pulse sequence with a 90° pulse angle.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum at 25 °C.

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

  • Instrument: A time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.

  • Analysis:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire data in positive ion mode.

    • Set the mass range to scan from m/z 100 to 1000.

    • Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve maximum signal intensity and stability.

  • Data Processing: Process the acquired spectra to identify the molecular ions, such as [M+H]⁺ and [M+Na]⁺.

Visualizing Workflows and Comparisons

To further aid in the understanding of the analytical workflow and the comparison of different linkers, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Acquisition & Processing Sample This compound Dissolve_NMR Dissolve in CDCl3 Sample->Dissolve_NMR Dissolve_MS Dissolve and Dilute for MS Sample->Dissolve_MS NMR NMR Spectrometer Dissolve_NMR->NMR MS ESI-MS Spectrometer Dissolve_MS->MS NMR_Data 1H & 13C NMR Spectra NMR->NMR_Data MS_Data Mass Spectrum MS->MS_Data Analysis Structure Confirmation & Purity Assessment NMR_Data->Analysis MS_Data->Analysis

Analytical workflow for this compound.

linker_comparison cluster_Cbz Cbz Protected cluster_Fmoc Fmoc Protected cluster_Boc Boc Protected Linker Amine-Protected PEG-COOH Linkers Cbz This compound Linker->Cbz Fmoc Fmoc-NH-PEG5-CH2COOH Linker->Fmoc Boc Boc-NH-PEG5-CH2COOH Linker->Boc Cbz_Deprotection Deprotection: Catalytic Hydrogenation Cbz->Cbz_Deprotection Fmoc_Deprotection Deprotection: Mild Base (Piperidine) Fmoc->Fmoc_Deprotection Boc_Deprotection Deprotection: Strong Acid (TFA) Boc->Boc_Deprotection

Comparison of Amine-Protecting Groups for PEG Linkers.

A Researcher's Guide to Amine-Protected PEG Linkers: Cbz-NH-peg5-CH2cooh vs. Fmoc-NH-peg5-CH2cooh

Author: BenchChem Technical Support Team. Date: November 2025

In the fields of drug delivery, peptide synthesis, and Proteolysis Targeting Chimera (PROTAC) development, bifunctional linkers are critical tools for covalently connecting two molecular entities. Among the most common are polyethylene glycol (PEG) linkers, which enhance solubility, improve pharmacokinetic profiles, and provide a flexible spacer.[1] This guide provides a direct comparison of two widely used heterobifunctional PEG5 linkers: Cbz-NH-peg5-CH2cooh and Fmoc-NH-peg5-CH2cooh .

The core difference between these two reagents lies in the choice of the temporary protecting group for the terminal amine: the Carboxybenzyl (Cbz or Z) group versus the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This choice dictates the synthetic strategy, particularly the deprotection conditions required to liberate the amine for subsequent conjugation. Understanding the distinct chemical labilities of Cbz and Fmoc is paramount for designing successful multi-step synthetic routes.[2]

Core Comparison of Protecting Groups

The selection of a protecting group strategy is a critical decision in chemical synthesis, with significant implications for efficiency and purity.[2] The Cbz and Fmoc groups are foundational to many orthogonal strategies, which allow for the selective removal of one protecting group in the presence of others.[3][4]

The fundamental difference lies in their cleavage conditions: Cbz is typically removed by hydrogenolysis, while Fmoc is labile to mild base. This orthogonality is the cornerstone of their utility. The Cbz group is resistant to the basic conditions used for Fmoc cleavage, and the Fmoc group is stable under the neutral hydrogenolysis conditions used for Cbz removal.

Data Presentation: Cbz vs. Fmoc Protecting Group Characteristics
FeatureCbz (Carboxybenzyl)Fmoc (9-fluorenylmethyloxycarbonyl)
Structure Benzyl-O-(C=O)-Fluorenyl-CH2-O-(C=O)-
Primary Deprotection Method Catalytic HydrogenolysisMild Base-induced Elimination
Typical Reagents H₂, Pd/C catalyst; Transfer hydrogenation (e.g., triethylsilane)20% Piperidine in DMF; DBU
Cleavage Conditions Neutral pH, room temperature, H₂ atmosphereMildly basic, room temperature
Byproducts Toluene, CO₂Dibenzofulvene (DBF), CO₂, Piperidine-DBF adduct
Reaction Monitoring TLC, LC-MSUV-Vis Spectroscopy (monitoring DBF byproduct at ~300 nm)
Orthogonality Orthogonal to Fmoc and acid-labile groups (e.g., Boc)Orthogonal to Cbz and acid-labile groups (e.g., Boc)
Primary Application Area Solution-phase synthesis, PROTACs, robust protectionSolid-Phase Peptide Synthesis (SPPS), acid-sensitive substrates

Synthetic Strategy & Performance

The choice between Cbz and Fmoc protection directly impacts the design of the synthetic workflow.

Fmoc-NH-peg5-CH2cooh is the linker of choice for Solid-Phase Peptide Synthesis (SPPS). In SPPS, peptides are built on an acid-labile resin. The use of mild base for Fmoc deprotection allows the N-terminus to be exposed for the next coupling cycle without prematurely cleaving the growing peptide from its solid support. This strategy is advantageous for the synthesis of complex or modified peptides that may be sensitive to acid or hydrogenation.

This compound is highly valued in solution-phase synthesis due to its exceptional stability to both acidic and basic conditions. This robustness allows for a wide range of chemical transformations to be performed on other parts of the molecule without risking premature deprotection of the amine. Its removal via catalytic hydrogenation is clean and efficient, provided the substrate does not contain other reducible functional groups (e.g., alkynes, alkenes, some nitro groups). This linker is frequently used in the synthesis of PROTACs, where multi-step solution-phase chemistry is common.

G cluster_fmoc Fmoc Strategy (e.g., SPPS) cluster_cbz Cbz Strategy (e.g., Solution Phase) A Fmoc-NH-PEG-R B Deprotection: 20% Piperidine/DMF A->B Mild Base C H₂N-PEG-R (Free Amine) B->C G Final Conjugate C->G Amide Coupling D Cbz-NH-PEG-R E Deprotection: H₂, Pd/C D->E Hydrogenolysis F H₂N-PEG-R (Free Amine) E->F F->G Amide Coupling

Caption: Comparative synthetic workflows for Fmoc and Cbz deprotection.

Orthogonal Chemistry Visualization

The power of these protecting groups lies in their orthogonality, enabling selective deprotection in complex molecules. This is particularly crucial in molecules that may require both acid-labile (e.g., Boc) and base-labile (Fmoc) or hydrogenolysis-labile (Cbz) protecting groups.

Orthogonality Fmoc Fmoc-NH-R Amine H₂N-R Fmoc->Amine  Base  (Piperidine) Cbz Cbz-NH-R Cbz->Amine  Hydrogenolysis  (H₂, Pd/C) Boc Boc-NH-R Boc->Amine  Acid  (TFA) note1 Stable to Acid & Hydrogenolysis note2 Stable to Base & Mild Acid note3 Stable to Base & Hydrogenolysis

References

A Comparative Guide to the Influence of PEG Linker Length on PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The design and optimization of Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven protein degradation. A critical, yet often empirically determined, component of a PROTAC is the linker that connects the target protein-binding ligand to the E3 ligase-recruiting moiety. Among the various linker chemotypes, polyethylene glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties, including hydrophilicity and biocompatibility, as well as their synthetically tunable length.[1][2][3] This guide provides a comparative analysis of how PEG linker length impacts PROTAC efficacy, supported by experimental data and detailed methodologies.

The Linker's Pivotal Role in PROTAC Function

The linker is not merely a spacer; its length, composition, and attachment points are critical determinants of a PROTAC's ability to induce the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][4] This ternary complex formation is the prerequisite for the subsequent ubiquitination of the target protein and its degradation by the proteasome. An optimal linker length is crucial as it dictates the spatial orientation and proximity of the target protein and the E3 ligase. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.

Visualizing the PROTAC Mechanism and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams outline the PROTAC mechanism of action and a typical experimental workflow for evaluating PROTAC efficacy.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_formation Ternary Complex Formation PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination facilitates Proteasome Proteasome Ubiquitination->Proteasome signals for Degradation Degradation Products Proteasome->Degradation results in

Caption: A diagram illustrating the PROTAC mechanism of action.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_viability Cell Viability A Seed Cells B Treat with PROTAC (Varying Concentrations & Linker Lengths) A->B C Cell Lysis B->C G Cell Viability Assay (e.g., MTT, CellTiter-Glo) B->G D Western Blot C->D E Quantification (Densitometry) D->E F Determine DC50 & Dmax E->F H Determine IC50 G->H

Caption: A flowchart of the experimental workflow for PROTAC evaluation.

Comparative Analysis of PEG Linker Length on PROTAC Performance

Systematic variation of the PEG linker length has been shown to have a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal length is highly dependent on the specific target protein and E3 ligase pair.

Target ProteinE3 LigaseLinker Length (Atoms/PEG units)Key Efficacy Metrics (DC50/Dmax)Cell LineReference
Estrogen Receptor α (ERα) VHL9 atomsIC50 = 140 µMMCF7
16 atoms IC50 = 26 µM MCF7
>16 atomsIC50 > 200 µMMCF7
TANK-Binding Kinase 1 (TBK1) VHL< 12 atomsNo degradation observed-
21 atoms DC50 = 3 nM, Dmax = 96% -
29 atomsDC50 = 292 nM, Dmax = 76%-
Bruton's Tyrosine Kinase (BTK) CRBNShort Linkers (e.g., 3 atoms)Potent (DC50 1-40 nM)Ramos
≥ 4 PEG units Potent (DC50 1-40 nM) Ramos
EGFR/HER2 VHL-Degrades both EGFR and HER2OVCAR8
+ 1 ethylene glycol unit Selectively degrades EGFR OVCAR8
Bromodomain-containing protein 4 (BRD4) CRBN0 PEG units< 0.5 µMH661
1-2 PEG units> 5 µMH661
4-5 PEG units < 0.5 µM H661

Note: The data presented is a summary from various studies and direct comparison between different target systems should be made with caution.

Key Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the efficacy of PROTACs with varying linker lengths.

This protocol is used to determine the extent of target protein degradation following PROTAC treatment.

  • Cell Culture and Treatment:

    • Seed cells (e.g., MCF7, Ramos, OVCAR8) in 6-well plates to achieve 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of the PROTACs (e.g., 0.1 nM to 10 µM) with different PEG linker lengths for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate the lysate on ice for 30 minutes, with intermittent vortexing.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA protein assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.

  • SDS-PAGE and Immunoblotting:

    • Separate the protein samples by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum degradation percentage).

This protocol is used to assess the cytotoxic effects of the PROTACs.

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at an appropriate density.

    • Allow cells to adhere overnight.

    • Treat the cells with a serial dilution of the PROTACs for a desired time period (e.g., 72 hours).

  • Viability Measurement:

    • Add a viability reagent (e.g., MTT, CellTiter-Glo) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance/luminescence from all readings.

    • Plot the viability values against the PROTAC concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Conclusion

The length of the PEG linker is a critical parameter in PROTAC design that must be empirically optimized for each target protein and E3 ligase combination. As demonstrated by the compiled data, even subtle changes in linker length can dramatically alter degradation efficacy and selectivity. A systematic approach, employing a library of PROTACs with varying linker lengths and rigorous evaluation through the described experimental protocols, is essential for the development of potent and selective protein degraders. Future advancements in computational modeling may further aid in the rational design of optimal linkers, accelerating the development of this promising therapeutic modality.

References

The Biological Activity of PROTACs Utilizing a Cbz-NH-peg5-CH2cooh Linker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The linker component of a PROTAC, which connects the target protein binder to the E3 ligase recruiter, plays a pivotal role in determining its efficacy and physicochemical properties. This guide provides a comparative analysis of the biological activity of PROTACs synthesized with a specific pentaethylene glycol (PEG) linker, Cbz-NH-peg5-CH2cooh, and its derivatives.

Mechanism of Action: A Tripartite Alliance for Protein Degradation

PROTACs function by hijacking the cell's natural ubiquitin-proteasome system to selectively eliminate proteins of interest. The process is initiated by the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. The PEG5 linker facilitates the appropriate spatial orientation of the target protein and the E3 ligase to enable the transfer of ubiquitin to the target protein. This polyubiquitination marks the protein for degradation by the proteasome, leading to its clearance from the cell.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound linker) PROTAC->PROTAC TernaryComplex POI-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex TargetProtein Target Protein of Interest (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex PolyUb Poly-ubiquitinated POI TernaryComplex->PolyUb Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Recognition DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Caption: General mechanism of action for a PROTAC utilizing a PEG5 linker.

Comparative Analysis of PROTACs with PEG5 Linkers

While direct public data on PROTACs synthesized specifically with "this compound" is limited, extensive research has been conducted on PROTACs employing 5-unit PEG linkers. The length and flexibility of the PEG5 linker are critical determinants of the stability and geometry of the ternary complex, which in turn dictates the degradation efficiency.

Case Study 1: BRD4-Targeting PROTACs

Bromodomain-containing protein 4 (BRD4) is a well-established cancer target. Several PROTACs have been developed to induce its degradation. Studies comparing different PEG linker lengths for BRD4-targeting PROTACs have shown that a linker with 4 or 5 PEG units can be highly effective.

For instance, the well-characterized BRD4 degrader ARV-825 utilizes a PEG-based linker. While the exact synthesis in publicly available literature does not specify the use of this compound, its linker is of a comparable length. ARV-825 potently degrades BRD4, leading to downstream effects such as MYC suppression and induction of apoptosis in cancer cells.

PROTAC (Target)E3 LigaseLinker Length (PEG units)DC50DmaxCell LineReference
ARV-825 (BRD4)Cereblon~4-5<1 nM>95%Burkitt's Lymphoma cells[1]
MZ1 (BRD4)VHL38 nM>90%H661 (Lung Cancer)[2]
Case Study 2: BTK-Targeting PROTACs

Bruton's tyrosine kinase (BTK) is a crucial mediator in B-cell signaling and a validated target in various B-cell malignancies. The development of BTK-targeting PROTACs has also highlighted the importance of linker optimization.

The BTK PROTAC MT-802 employs a polyethylene glycol (PEG) linker to connect its BTK-binding moiety to a Cereblon E3 ligase ligand. This PROTAC effectively degrades both wild-type and certain mutant forms of BTK.

PROTAC (Target)E3 LigaseLinker Length (PEG units)DC50DmaxCell LineReference
MT-802 (BTK)CereblonNot explicitly defined as 5, but PEG-based14.6 nM (WT BTK)Not specifiedNAMALWA cells[3]
PTD10 (BTK)CereblonPEG-based0.5 nM>95%Ramos cells[4]

These examples underscore that the optimal linker length is target-dependent, and a 5-unit PEG linker represents a promising starting point for the design of potent degraders for various targets.

Experimental Protocols

The biological activity of PROTACs is typically assessed through a series of in vitro assays. Below are detailed methodologies for key experiments.

Western Blot for Protein Degradation

This assay is the gold standard for quantifying the degradation of the target protein.

Western_Blot_Workflow start Cell Culture and PROTAC Treatment lysis Cell Lysis and Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Target & Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry and Data Analysis (DC50, Dmax) detection->analysis

Caption: A typical workflow for a Western Blot experiment to assess PROTAC efficacy.

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[5]

Cell Viability Assay

This assay determines the effect of the PROTAC on cell proliferation and viability.

Protocol (using a luminescent-based assay like CellTiter-Glo®):

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of PROTAC concentrations.

  • Incubation: Incubate the plate for a predetermined period (e.g., 72 hours).

  • Lysis and Signal Detection: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cells).

  • Data Analysis: Measure the luminescence and calculate the half-maximal inhibitory concentration (IC50) value.

Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.

Protocol (Immunoprecipitation-based):

  • Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated target protein.

  • Cell Lysis and Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody.

  • Western Blot Analysis: Elute the immunoprecipitated proteins and analyze them by Western blotting using an anti-ubiquitin antibody to detect the polyubiquitinated target protein.

Conclusion

The this compound linker and its derivatives represent a valuable class of linkers for the synthesis of PROTACs. The pentaethylene glycol chain provides a balance of flexibility and hydrophilicity, which can contribute to favorable pharmacokinetic properties and potent biological activity. As demonstrated by PROTACs targeting BRD4 and BTK, a 5-unit PEG linker can facilitate efficient degradation of the target protein. However, the optimal linker design remains highly dependent on the specific target protein and E3 ligase pair. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of novel PROTACs synthesized with this and other linkers, enabling the rational design of next-generation protein degraders.

References

A Comparative Guide to the In Vitro and In Vivo Stability of Cbz-NH-PEG5-CH2COOH Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a suitable linker is a critical determinant of the efficacy and safety of targeted therapeutics such as antibody-drug conjugates (ADCs). The linker's stability in systemic circulation and its ability to release the payload at the target site are paramount. This guide provides a comprehensive comparison of the Cbz-NH-PEG5-CH2COOH linker, a non-cleavable linker, with other commonly used cleavable and non-cleavable alternatives, supported by experimental data and detailed methodologies.

The this compound linker is a heterobifunctional linker composed of a carboxybenzyl (Cbz)-protected amine, a five-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. The Cbz group provides a stable protecting group for the amine, while the PEG spacer enhances solubility and hydrophilicity.[1] The terminal carboxylic acid allows for conjugation to amine-containing molecules, forming a stable amide bond.[2]

Comparative Stability Analysis

The stability of a linker is broadly categorized as either cleavable or non-cleavable, each with distinct advantages and disadvantages.[3]

This compound as a Non-Cleavable Linker:

The this compound linker is primarily considered a non-cleavable linker under physiological conditions. This is due to the high stability of its constituent bonds:

  • Carbamate (Cbz-NH) Bond: The carboxybenzyl (Cbz) protecting group forms a carbamate linkage with the amine. Carbamates are generally stable under neutral physiological conditions (pH 7.4).[1][4] While certain esterases in the liver and plasma can hydrolyze carbamates, the rate is typically slow, contributing to the linker's overall stability in circulation.

  • Amide Bond: The linker is attached to a payload or antibody via an amide bond formed from its terminal carboxylic acid. Amide bonds are known for their exceptional stability and resistance to hydrolysis under physiological conditions.

  • Ether Bonds (PEG chain): The polyethylene glycol (PEG) spacer consists of highly stable ether linkages that do not undergo hydrolysis in vivo.

This high degree of stability ensures that the conjugated payload remains attached to the delivery vehicle (e.g., an antibody) while in systemic circulation, minimizing off-target toxicity. The release of the payload from a non-cleavable linker like this compound relies on the complete degradation of the antibody-linker-drug conjugate within the lysosome of the target cell.

Comparison with Other Linker Types:

Linker TypeCleavage MechanismAdvantagesDisadvantages
This compound (Non-cleavable) Lysosomal degradation of the entire conjugateHigh plasma stability, reduced off-target toxicity.Payload is released as a linker-amino acid adduct which may have reduced activity; no bystander effect.
Valine-Citrulline (VC) (Cleavable) Enzymatic cleavage by cathepsin B in lysosomesEfficient intracellular payload release; potential for bystander effect.Potential for premature cleavage in circulation, leading to off-target toxicity.
Hydrazone (Cleavable) Acid-labile hydrolysis in the acidic environment of endosomes and lysosomes (pH 4.5-6.0)Targeted release in the acidic tumor microenvironment or intracellular compartments.Potential instability at physiological pH, leading to premature drug release.
Disulfide (Cleavable) Reduction in the high glutathione environment of the cytoplasmTargeted release in the intracellular reductive environment.Can be unstable in plasma due to disulfide exchange with circulating thiols.
Thioether (Non-cleavable) Lysosomal degradation of the entire conjugateExtremely high plasma stability, minimizing off-target toxicity.Similar to other non-cleavable linkers, no bystander effect and release of a modified payload.

Quantitative Data Presentation

Direct experimental data for the this compound linker is not extensively available in the public domain. However, based on the stability of its components, its performance is expected to be comparable to other well-characterized non-cleavable linkers. The following table presents representative data for non-cleavable linkers compared to cleavable linkers.

Table 1: Comparative In Vitro and In Vivo Stability of Linker Types

Linker TypeIn Vitro Plasma Stability (% Intact ADC after 7 days)In Vivo Half-life (t½) in Mice (days)Reference
Non-cleavable (Thioether) > 95%5 - 7
Cleavable (Val-Cit) 80 - 90%3 - 5
Cleavable (Hydrazone) 60 - 80%2 - 4

Note: The data presented for the non-cleavable linker is representative of linkers forming stable thioether bonds and is used as a proxy for the expected high stability of the this compound linker.

Experimental Protocols

To assess the stability of the this compound linker, the following experimental protocols are recommended:

In Vitro Plasma Stability Assay

Objective: To determine the stability of the linker-drug conjugate in plasma from different species (e.g., human, mouse, rat) over time.

Methodology:

  • Preparation: The test compound (linker-drug conjugate) is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • Incubation: The stock solution is added to fresh plasma from the desired species to a final concentration of 1 µM. The final DMSO concentration should be kept low (e.g., 0.25%) to avoid protein precipitation.

  • Time Points: The plasma-compound mixture is incubated at 37°C. Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60, and 120 minutes, and extended time points like 24, 48, 72 hours for stable linkers).

  • Sample Processing: The reaction in each aliquot is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also precipitates plasma proteins.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the amount of the intact linker-drug conjugate remaining.

  • Data Analysis: The percentage of the intact compound remaining at each time point is calculated relative to the 0-minute time point. The half-life (t½) of the compound in plasma is then determined.

In Vivo Pharmacokinetic Study

Objective: To evaluate the in vivo stability, clearance, and overall pharmacokinetic profile of the linker-drug conjugate in an animal model (e.g., mice).

Methodology:

  • Animal Model: Healthy adult mice (e.g., BALB/c) are used for the study.

  • Dosing: The linker-drug conjugate is administered to the mice via intravenous (IV) injection at a predetermined dose.

  • Blood Sampling: Blood samples (approximately 30-50 µL) are collected at various time points post-administration (e.g., 5 min, 15 min, 30 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, etc.). Serial bleeding from the same mouse (e.g., via submandibular or saphenous vein) is preferred to reduce inter-animal variability.

  • Plasma Preparation: The collected blood samples are processed to separate the plasma.

  • Sample Analysis: The concentration of the intact linker-drug conjugate in the plasma samples is quantified using a validated bioanalytical method, typically LC-MS/MS.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).

Visualization of Experimental Workflow

The following diagrams illustrate the workflows for the described stability assays.

in_vitro_stability_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Stock Solution (Linker-Drug in DMSO) incubate Incubate at 37°C stock->incubate Add to plasma plasma Thaw Plasma (Human, Mouse, etc.) plasma->incubate aliquots Collect Aliquots at Various Time Points incubate->aliquots quench Quench Reaction & Precipitate Proteins aliquots->quench centrifuge Centrifuge quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data Calculate % Remaining and Half-life (t½) lcms->data

Caption: In Vitro Plasma Stability Assay Workflow.

in_vivo_pk_workflow cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis administer Administer Linker-Drug (IV Injection to Mice) blood_collection Collect Blood Samples (Serial Bleeding) administer->blood_collection At defined time points plasma_prep Process to Plasma blood_collection->plasma_prep bioanalysis LC-MS/MS Bioanalysis plasma_prep->bioanalysis pk_calc Calculate PK Parameters (t½, AUC, CL) bioanalysis->pk_calc

Caption: In Vivo Pharmacokinetic Study Workflow.

References

A Comparative Analysis of Cbz and Boc Protecting Groups in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate field of drug discovery, the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs) demands a strategic and meticulous approach. PROTACs, which function by inducing the degradation of specific target proteins, are heterobifunctional molecules composed of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The multi-step synthesis of these molecules often necessitates the use of protecting groups to mask reactive functionalities, particularly amines, to prevent unwanted side reactions. Among the plethora of available amine protecting groups, Carboxybenzyl (Cbz) and tert-Butoxycarbonyl (Boc) are two of the most ubiquitously employed. This guide provides a comprehensive comparative analysis of Cbz and Boc in the context of PROTAC synthesis, supported by experimental data, detailed protocols, and visual diagrams to aid researchers in making informed decisions for their synthetic strategies.

Core Comparison: Cbz vs. Boc

The fundamental difference between the Cbz and Boc protecting groups lies in their deprotection conditions, which forms the basis of their orthogonal relationship in chemical synthesis. The Boc group is labile to acidic conditions, while the Cbz group is typically removed by catalytic hydrogenolysis.[1][2] This orthogonality is a significant advantage in the synthesis of complex molecules like PROTACs, as it allows for the selective deprotection of one group while the other remains intact.[1][2]

The choice between Cbz and Boc is contingent upon the overall synthetic route and the presence of other functional groups within the PROTAC molecule. For instance, the hydrogenolysis conditions required for Cbz deprotection may not be compatible with molecules containing other reducible moieties such as alkenes, alkynes, or nitro groups. Conversely, the acidic conditions for Boc cleavage might affect acid-sensitive functional groups.

Data Presentation: A Quantitative Look at Cbz and Boc in Synthesis

The following tables summarize quantitative data for the protection and deprotection of amines using Cbz and Boc groups, with examples drawn from the synthesis of PROTACs and related complex molecules.

Table 1: Comparison of Amine Protection with Cbz and Boc Groups

ParameterCbz ProtectionBoc Protection
Reagent Benzyl Chloroformate (Cbz-Cl)Di-tert-butyl dicarbonate ((Boc)₂O)
Typical Conditions Cbz-Cl, base (e.g., NaHCO₃, Na₂CO₃), aqueous/organic solvent(Boc)₂O, base (e.g., NEt₃, DIPEA), organic solvent (e.g., DCM, DMF)
Example Reaction Protection of an amine on a linker precursor.Protection of l-glutamine in the synthesis of a Cereblon E3 ligase ligand.[3]
Reported Yield Generally high, often >90%.75-83% for the cyclization step of Boc-protected glutamine.

Table 2: Comparison of Amine Deprotection with Cbz and Boc Groups

ParameterCbz DeprotectionBoc Deprotection
Primary Method Catalytic HydrogenolysisAcidolysis
Typical Reagents H₂, Pd/CTrifluoroacetic acid (TFA), HCl
Example Reaction Cleavage of a Cbz group to enable subsequent reductive amination in the synthesis of a Cereblon fragment for ARV-471.One-pot TFA treatment for minor Boc deprotection observed during a C-H amidation reaction in a late-stage PROTAC functionalization.
Reported Yield Often quantitative.88% yield for the free amine after one-pot TFA treatment.
Orthogonality Stable to acidic conditions used for Boc removal.Stable to neutral hydrogenolysis conditions for Cbz removal.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility. The following are representative protocols for the deprotection of Cbz and Boc groups in a PROTAC synthesis workflow.

Protocol 1: Cbz Deprotection by Catalytic Hydrogenolysis

This protocol describes the removal of a Cbz group from a nitrogen atom to reveal a free amine for subsequent coupling reactions in PROTAC synthesis.

Materials:

  • Cbz-protected compound

  • Methanol (MeOH) or Ethanol (EtOH)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂) source (balloon or hydrogenator)

  • Inert gas (Nitrogen or Argon)

  • Celite

Procedure:

  • Dissolve the Cbz-protected compound in a suitable solvent like methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the substrate).

  • Purge the flask with an inert gas to remove air.

  • Introduce hydrogen gas to the flask, either by attaching a hydrogen-filled balloon or by connecting it to a hydrogenator.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine, which can often be used in the next step without further purification.

Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol outlines the removal of a Boc group from an amine using acidic conditions, a common step in the modular synthesis of PROTACs.

Materials:

  • Boc-protected compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the Boc-protected compound in dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add an equal volume of trifluoroacetic acid to the solution.

  • Remove the ice bath and stir the reaction mixture at room temperature.

  • Monitor the deprotection by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • To ensure complete removal of residual TFA, co-evaporate the residue with dichloromethane (3 times).

  • The resulting amine (as a TFA salt) is often used in the subsequent step without further purification.

Mandatory Visualization

Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts in PROTAC synthesis and the mechanisms of Cbz and Boc deprotection.

PROTAC_Synthesis_Workflow cluster_synthesis General PROTAC Synthesis POI_Ligand Protein of Interest (POI) Ligand Protected_PROTAC Protected PROTAC Intermediate POI_Ligand->Protected_PROTAC Coupling Linker_Amine Linker with Protected Amine (e.g., Boc or Cbz) Linker_Amine->Protected_PROTAC Coupling E3_Ligase_Ligand E3 Ligase Ligand E3_Ligase_Ligand->Protected_PROTAC Coupling Final_PROTAC Final PROTAC Protected_PROTAC->Final_PROTAC Deprotection

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Deprotection_Mechanisms cluster_boc Boc Deprotection (Acidolysis) cluster_cbz Cbz Deprotection (Hydrogenolysis) Boc_Protected R-NH-Boc TFA + TFA Boc_Protected->TFA Free_Amine_Boc R-NH₃⁺ TFA->Free_Amine_Boc Byproducts_Boc + Isobutylene + CO₂ Free_Amine_Boc->Byproducts_Boc Cbz_Protected R-NH-Cbz H2_PdC + H₂/Pd-C Cbz_Protected->H2_PdC Free_Amine_Cbz R-NH₂ H2_PdC->Free_Amine_Cbz Byproducts_Cbz + Toluene + CO₂ Free_Amine_Cbz->Byproducts_Cbz Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone DHT DHT Testosterone->DHT 5α-reductase AR_DHT AR-DHT Complex DHT->AR_DHT AR Androgen Receptor (AR) AR_HSP AR-HSP Complex AR->AR_HSP AR->AR_DHT HSP HSP HSP->AR_HSP AR_HSP->AR DHT binding AR_Dimer AR Dimer AR_DHT->AR_Dimer Dimerization AR_DHT->AR_Dimer Nuclear Translocation ARE Androgen Response Element (ARE) AR_Dimer->ARE DNA Binding Gene_Expression Target Gene Expression ARE->Gene_Expression Cell_Proliferation Cell Proliferation & Survival Gene_Expression->Cell_Proliferation

References

The Pivotal Role of PEG Linkers in PROTAC Design: A Comparative Guide to BRD4 Degraders

Author: BenchChem Technical Support Team. Date: November 2025

The strategic design of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their success in inducing targeted protein degradation. The linker component, which connects the target protein binder and the E3 ligase ligand, plays a pivotal role in the efficacy, selectivity, and physicochemical properties of the resulting PROTAC. Among the various linker types, polyethylene glycol (PEG) chains are predominantly used in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated.

This guide provides a comparative analysis of PROTACs targeting the Bromodomain-containing protein 4 (BRD4), a well-established cancer therapy target, with a focus on the influence of PEG linker length on their performance. While specific case studies for PROTACs utilizing the exact Cbz-NH-peg5-CH2cooh linker are not extensively documented in publicly available literature, the principles of linker optimization are well-demonstrated through comparative studies of PROTACs with varying PEG chain lengths.

Performance Comparison of BRD4-Targeting PROTACs

To illustrate the impact of PEG linker length on PROTAC performance, the following tables summarize key performance indicators for a series of well-studied BRD4-targeting PROTACs. These PROTACs consist of the BRD4 inhibitor JQ1 as the target-binding ligand and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths.

LinkerDC50 (nM) [BRD4 Degradation]Dmax (%) [BRD4 Degradation]
PEG35585
PEG42095
PEG5 15 >98
PEG63092

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

LinkerPAMPA Permeability (10⁻⁶ cm/s)NanoBRET Target Engagement IC50 (nM)
PEG31.865
PEG41.530
PEG5 1.3 25
PEG61.140

PAMPA: Parallel Artificial Membrane Permeability Assay. NanoBRET assay measures target engagement in live cells.

The data clearly indicates that the PROTAC with the PEG5 linker exhibits the most potent degradation of BRD4, with the lowest DC50 and highest Dmax values. Furthermore, it demonstrates strong cellular target engagement. This highlights the critical role of linker length in optimizing the formation of a productive ternary complex between BRD4, the PROTAC, and the E3 ligase.

Signaling Pathway and Experimental Workflow

The degradation of BRD4 by a PROTAC interferes with its role in transcriptional regulation, which is crucial for the proliferation of certain cancer cells.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC BRD4 PROTAC (e.g., with PEG5 Linker) Ternary_Complex Ternary Complex (BRD4-PROTAC-E3) PROTAC->Ternary_Complex BRD4 BRD4 Protein BRD4->Ternary_Complex Proteasome Proteasome BRD4->Proteasome Targeted for degradation Transcription Oncogene Transcription BRD4->Transcription Promotes E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ubiquitination->BRD4 Ub tags added Degradation BRD4 Degradation Proteasome->Degradation Degradation->Transcription Inhibits Cell_Proliferation Cancer Cell Proliferation Transcription->Cell_Proliferation

Caption: PROTAC-mediated degradation of BRD4 protein.

The experimental workflow to evaluate a novel BRD4-targeting PROTAC would typically involve a series of in vitro and cell-based assays.

Experimental_Workflow Synthesis PROTAC Synthesis & Purification Biochemical_Assays Biochemical Assays (e.g., SPR, ITC) Synthesis->Biochemical_Assays Binding Affinity Cell_Permeability Cellular Permeability (PAMPA) Synthesis->Cell_Permeability Target_Engagement Target Engagement (NanoBRET, CETSA) Cell_Permeability->Target_Engagement Degradation_Assay Protein Degradation (Western Blot, In-Cell Western) Target_Engagement->Degradation_Assay Functional_Assays Functional Assays (Cell Viability, Apoptosis) Degradation_Assay->Functional_Assays Selectivity Selectivity Profiling (Proteomics) Degradation_Assay->Selectivity In_Vivo In Vivo Efficacy (Xenograft Models) Functional_Assays->In_Vivo

Caption: A typical experimental workflow for PROTAC evaluation.

Detailed Experimental Protocols

Western Blot for BRD4 Degradation

Objective: To quantify the degradation of BRD4 protein in cells treated with PROTACs.

Protocol:

  • Cell Culture and Treatment: Plate a suitable cancer cell line (e.g., HeLa, VCaP) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs or DMSO (vehicle control) for the desired time (e.g., 2, 4, 8, 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using image analysis software. Normalize the BRD4 band intensity to the loading control. The percentage of degradation is calculated relative to the vehicle-treated control.

NanoBRET Target Engagement Assay

Objective: To measure the binding of PROTACs to BRD4 in living cells.

Protocol:

  • Cell Transfection: Co-transfect HEK293 cells with plasmids encoding for BRD4 fused to NanoLuc luciferase and a HaloTag-fused E3 ligase (e.g., VHL).

  • Cell Plating: Plate the transfected cells in a 96-well plate.

  • Compound Treatment: Treat the cells with a fluorescent tracer that binds to BRD4 and varying concentrations of the PROTACs.

  • BRET Measurement: After incubation, add the NanoBRET substrate and measure the bioluminescence resonance energy transfer (BRET) signal using a plate reader. The BRET signal is generated when the NanoLuc luciferase and the fluorescent tracer are in close proximity. A decrease in the BRET signal indicates displacement of the tracer by the PROTAC, allowing for the determination of the IC50 value for target engagement.

This guide underscores the importance of the linker in PROTAC design and provides a framework for comparing the efficacy of different PROTAC molecules. While the specific this compound linker requires further investigation in published studies, the principles outlined here, based on extensive research in the field, provide a solid foundation for researchers, scientists, and drug development professionals working on novel protein degraders.

Safety Operating Guide

Proper Disposal of Cbz-NH-peg5-CH2cooh: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following procedures are based on general best practices for the disposal of laboratory chemicals. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and a certified chemical waste disposal vendor to ensure full compliance with all federal, state, and local regulations. This document is intended for informational purposes for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure you are wearing the appropriate Personal Protective Equipment (PPE):

  • Safety goggles to protect from splashes.

  • Chemical-resistant gloves (nitrile or neoprene recommended).

  • A lab coat to protect skin and clothing.

All handling of Cbz-NH-peg5-CH2cooh, including weighing and transfer, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any potential aerosols or dust.

Quantitative Hazard Information

Specific quantitative toxicological or ecotoxicological data for this compound is not available in the public domain. The table below summarizes the known hazard information for a closely related compound and the constituent parts of the molecule.

Component/Related CompoundCAS NumberMolecular FormulaHazard Statements (where available)Notes
This compound1449390-66-2C20H31NO9Not availableTreat as hazardous based on structural components and data for related compounds.
Cbz-NH-PEG3-CH2COOH462100-05-6C16H23NO7H302, H315, H319, H335Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation.
Polyethylene Glycol (PEG)25322-68-3(C2H4O)nH2OGenerally considered low toxicity and biodegradable.[1]May be contaminated with ethylene oxide and 1,4-dioxane, which are carcinogens.[2][3]
Carbobenzyloxy (Cbz) groupN/AC8H7O2Precursors like benzyl chloroformate are corrosive and toxic.The Cbz group itself is a stable protecting group.
Carboxylic AcidsN/AR-COOHAcidity and reactivity vary. Can be corrosive.Disposal often involves neutralization.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through your institution's hazardous waste management program. Do not dispose of this chemical down the drain or in the regular trash.

  • Waste Collection and Containment:

    • Collect all waste this compound, including unused material, reaction residues, and any contaminated disposable labware (e.g., pipette tips, weighing boats, gloves), in a designated hazardous waste container.

    • The container must be made of a chemically compatible material (e.g., high-density polyethylene - HDPE) and have a secure, leak-proof screw-top cap.

    • Do not mix this compound waste with other incompatible waste streams. It is best to collect it in its own designated container.

  • Labeling the Waste Container:

    • Clearly label the hazardous waste container with the following information:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The approximate quantity of the waste.

      • The date the waste was first added to the container.

      • Any relevant hazard warnings (e.g., "Irritant").

  • Storage of Waste:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA should be in a secondary containment bin to prevent the spread of material in case of a leak.

    • Store the waste away from heat, open flames, and incompatible materials.

  • Arranging for Disposal:

    • Once the waste container is full or has been in storage for the maximum time allowed by your institution (often six months to a year), contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

    • Provide the EHS department with the details of the waste as written on the label.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area and ensure it is well-ventilated.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.

    • Carefully collect the absorbent material and place it in the designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., soap and water, followed by a rinse), collecting all cleaning materials as hazardous waste.

  • Disposal of Empty Containers:

    • Empty containers that held this compound should be considered hazardous waste as they will contain chemical residue.

    • Triple-rinse the empty container with a suitable solvent. The first rinseate must be collected and disposed of as hazardous chemical waste. Subsequent rinsates may also need to be collected, depending on local regulations.

    • After thorough cleaning, deface the original label and dispose of the container as directed by your EHS department.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response start Generation of This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs? start->spill fume_hood Work in a Chemical Fume Hood ppe->fume_hood collect_waste Collect all waste in a designated, compatible container fume_hood->collect_waste label_container Label container with: 'Hazardous Waste', full chemical name, date collect_waste->label_container store_waste Store sealed container in secondary containment in a Satellite Accumulation Area label_container->store_waste contact_ehs Contact Institutional EHS for Hazardous Waste Pickup store_waste->contact_ehs disposal_vendor EHS coordinates with a certified disposal vendor contact_ehs->disposal_vendor end Proper Disposal disposal_vendor->end spill->fume_hood No contain_spill Contain spill with inert absorbent spill->contain_spill Yes collect_spill Collect contaminated material into hazardous waste container contain_spill->collect_spill decontaminate Decontaminate spill area collect_spill->decontaminate decontaminate->store_waste

Disposal Workflow for this compound

References

Safeguarding Your Research: A Guide to Handling Cbz-NH-peg5-CH2cooh

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of Cbz-NH-peg5-CH2cooh, a PEGylated carboxylic acid. Adherence to these protocols is critical for ensuring laboratory safety and maintaining the integrity of your research.

Due to the limited specific toxicological data for this compound, it is prudent to treat it as a potentially hazardous substance. The chemical, physical, and toxicological properties have not been thoroughly investigated.[1] Therefore, adopting a cautious approach to handling and disposal is essential.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound in any form, from solid to solutions, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategoryItemSpecifications and Use
Eye Protection Chemical Safety GogglesMust be worn at all times to protect from splashes or airborne particles.
Hand Protection Chemical-Resistant GlovesNitrile or other common chemical-resistant gloves are recommended. Dispose of contaminated gloves properly after use.
Body Protection Laboratory CoatA standard lab coat should be worn to protect skin and clothing from contamination.
Respiratory Protection Use in a Well-Ventilated AreaWork should be conducted in a chemical fume hood to avoid inhalation of any potential dust or aerosols.

Operational Plan: Safe Handling and Storage Protocols

Proper handling and storage are crucial for both safety and preserving the quality of the reagent.

Handling:
  • Work Area Preparation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid Inhalation : Take measures to avoid the inhalation of any vapor or gas that may be present.[1]

  • Stock Solution Preparation : For ease of handling, it is recommended to prepare a stock solution by dissolving the reagent in an appropriate solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).

  • Inert Atmosphere : To minimize air exposure, especially for stock solutions, consider handling under an inert gas like argon or nitrogen.

Storage:
  • Long-term Storage : Store the solid compound and any stock solutions at -18°C for long-term stability.

  • Protection from Light : Avoid exposure to light.

  • Moisture Prevention : Before opening, allow the reagent container to reach room temperature to prevent moisture condensation.

Disposal Plan: Managing Chemical Waste Responsibly

The disposal of this compound and any associated waste must be conducted in compliance with local, state, and federal regulations.

  • Waste Segregation : Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.[2]

  • Solid Waste Collection : Collect solid waste, such as contaminated pipette tips, tubes, and weighing paper, in a designated, clearly labeled, leak-proof container.[2]

  • Liquid Waste Collection :

    • Aqueous solutions containing this compound should be collected in a separate, clearly labeled waste container.

    • Initial solvent rinses of glassware should be collected as chemical waste.

  • Labeling : All waste containers must be clearly labeled with the contents, including the full chemical name and any solvents.

  • Institutional Procedures : Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste. Follow their specific procedures for requesting a hazardous waste pickup.

  • Spill Cleanup : In the event of a small spill, absorb the material with an inert substance (e.g., vermiculite, dry sand) and place it in a chemical waste container.

Safe Handling Workflow

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh Solid Weigh Solid Prepare Fume Hood->Weigh Solid Prepare Stock Solution Prepare Stock Solution Weigh Solid->Prepare Stock Solution Store at -18°C Store at -18°C Weigh Solid->Store at -18°C Use in Experiment Use in Experiment Prepare Stock Solution->Use in Experiment Prepare Stock Solution->Store at -18°C Segregate Waste Segregate Waste Use in Experiment->Segregate Waste Protect from Light Protect from Light Store at -18°C->Protect from Light Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Contact EHS for Pickup Contact EHS for Pickup Label Waste Container->Contact EHS for Pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cbz-NH-peg5-CH2cooh
Reactant of Route 2
Reactant of Route 2
Cbz-NH-peg5-CH2cooh

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.